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Sifuvirtide

Cat. No.: B10832413
M. Wt: 4686 g/mol
InChI Key: WIOOVJJJJQAZGJ-ISHQQBGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sifuvirtide is a novel, synthetic 36-amino acid peptide designed as a next-generation HIV-1 fusion inhibitor . Its mechanism of action involves binding to the viral glycoprotein gp41, thereby preventing the formation of the fusogenic six-helix bundle structure that is critical for HIV-1 entry into host cells . Pre-clinical studies demonstrate that this compound exhibits broad and potent activity against a wide spectrum of HIV-1 strains, including laboratory-adapted and primary isolates from multiple genotypes (e.g., subtypes A, B, C) and both X4 and R5 tropic viruses . A key research value of this compound is its heightened potency against HIV-1 variants that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T20) . Furthermore, research indicates that this compound has a distinct target site and mechanism compared to Enfuvirtide, and the two inhibitors can be used synergistically to enhance antiviral efficacy and improve resistance profiles . This compound has been shown to have low cytotoxicity and a favorable safety and pharmacokinetic profile in early-stage clinical trials, supporting its potential for further investigation . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C201H307N59O71 B10832413 Sifuvirtide

Properties

Molecular Formula

C201H307N59O71

Molecular Weight

4686 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C201H307N59O71/c1-15-93(10)156(257-177(311)124(54-67-151(285)286)235-162(296)109(31-22-70-219-197(209)210)226-168(302)119(49-62-146(275)276)237-184(318)133(81-101-87-225-108-30-21-19-28-105(101)108)254-195(329)160(97(14)264)259-178(312)125(55-68-152(287)288)239-183(317)132(244-161(295)106(202)88-261)80-100-86-224-107-29-20-18-27-104(100)107)191(325)242-123(53-66-150(283)284)173(307)249-135(83-144(208)272)186(320)247-131(79-99-38-42-103(266)43-39-99)189(323)260-159(96(13)263)194(328)241-112(34-25-73-222-200(215)216)163(297)232-117(47-60-142(206)270)176(310)258-158(95(12)17-3)193(327)253-130(78-98-36-40-102(265)41-37-98)182(316)229-113(35-26-74-223-201(217)218)175(309)256-157(94(11)16-2)192(326)252-129(77-92(8)9)179(313)236-121(51-64-148(279)280)171(305)234-122(52-65-149(281)282)174(308)255-138(89-262)190(324)240-115(45-58-140(204)268)167(301)233-118(48-61-145(273)274)170(304)230-114(44-57-139(203)267)166(300)231-116(46-59-141(205)269)172(306)251-136(84-154(291)292)187(321)228-111(33-24-72-221-199(213)214)164(298)248-134(82-143(207)271)185(319)238-120(50-63-147(277)278)169(303)227-110(32-23-71-220-198(211)212)165(299)250-137(85-155(293)294)188(322)246-128(76-91(6)7)181(315)245-127(75-90(4)5)180(314)243-126(196(330)331)56-69-153(289)290/h18-21,27-30,36-43,86-87,90-97,106,109-138,156-160,224-225,261-266H,15-17,22-26,31-35,44-85,88-89,202H2,1-14H3,(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H2,207,271)(H2,208,272)(H,226,302)(H,227,303)(H,228,321)(H,229,316)(H,230,304)(H,231,300)(H,232,297)(H,233,301)(H,234,305)(H,235,296)(H,236,313)(H,237,318)(H,238,319)(H,239,317)(H,240,324)(H,241,328)(H,242,325)(H,243,314)(H,244,295)(H,245,315)(H,246,322)(H,247,320)(H,248,298)(H,249,307)(H,250,299)(H,251,306)(H,252,326)(H,253,327)(H,254,329)(H,255,308)(H,256,309)(H,257,311)(H,258,310)(H,259,312)(H,260,323)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,330,331)(H4,209,210,219)(H4,211,212,220)(H4,213,214,221)(H4,215,216,222)(H4,217,218,223)/t93-,94-,95-,96+,97+,106-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,156-,157-,158-,159-,160-/m0/s1

InChI Key

WIOOVJJJJQAZGJ-ISHQQBGZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

Sifuvirtide: A Technical Overview of a Novel HIV-1 Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, design, mechanism of action, and preclinical/clinical evaluation of Sifuvirtide, a potent, next-generation HIV-1 fusion inhibitor.

Introduction: The Challenge of HIV-1 Entry Inhibition

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) complex, comprised of gp120 and gp41 subunits. This process represents a critical target for antiretroviral therapy. Fusion inhibitors are a class of antiretroviral drugs that block the conformational changes in gp41 required for the fusion of the viral and cellular membranes, thereby preventing viral entry.

Enfuvirtide (T20), the first clinically approved HIV-1 fusion inhibitor, demonstrated the viability of this therapeutic strategy. However, its clinical utility is hampered by a low genetic barrier to resistance and the need for twice-daily injections.[1][2] This spurred the development of next-generation fusion inhibitors with improved potency, broader activity against resistant strains, and more favorable pharmacokinetic profiles. This compound (SFT) emerged from these efforts as a promising candidate.[1]

Discovery and Rational Design of this compound

This compound was rationally designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation.[1] The design strategy aimed to improve upon the first-generation inhibitor, Enfuvirtide (T20).

The gp41 protein contains two key helical regions: the N-terminal heptad repeat (NHR) and the C-terminal heptad repeat (CHR). During viral fusion, these regions interact to form a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity for fusion.[3][4]

This compound, a 36-amino acid synthetic peptide, was engineered based on the C34 peptide, a segment of the CHR.[3][5] Key modifications were introduced to enhance its binding affinity and stability:

  • Introduction of Salt Bridges: Charged glutamic acid and lysine residues were strategically placed at solvent-accessible sites to form intra- and inter-helical salt bridges, stabilizing the helical conformation of the peptide.[3][4]

  • Enhanced NHR Binding: The residues responsible for binding to the hydrophobic grooves of the NHR trimer were maintained and optimized.[3]

  • Pocket-Binding Domain (PBD): Unlike T20, this compound's design incorporates a pocket-binding domain that interacts with a conserved hydrophobic pocket on the NHR, contributing to its high potency.[6]

  • N-terminal Serine: A serine residue was added to the N-terminus to increase helical stability.[3]

  • Threonine Substitution: An glutamic acid at position 119 was replaced with threonine to enhance binding to the NHR pocket.[3]

These modifications resulted in a peptide with significantly improved binding stability and antiviral activity compared to Enfuvirtide.[3]

Mechanism of Action

This compound acts as a competitive inhibitor of HIV-1 fusion. It mimics the CHR region of gp41 and binds with high affinity to the NHR region of the viral gp41 in its pre-hairpin intermediate state.[4] This binding event physically obstructs the interaction between the viral NHR and CHR regions, thereby preventing the formation of the critical six-helix bundle.[1][3] By blocking this final conformational change, this compound effectively halts the membrane fusion process and prevents the entry of the viral capsid into the host cell.[7]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding PreHairpin gp41 Pre-Hairpin Intermediate (NHR exposed) CCR5->PreHairpin 3. gp41 Conformational Change SixHB Six-Helix Bundle (6-HB) Formation PreHairpin->SixHB 4. Hairpin Formation Fusion Membrane Fusion SixHB->Fusion 5. Fusion This compound This compound This compound->Block Block->PreHairpin this compound binds to NHR, blocking 6-HB formation

Diagram 1: Mechanism of HIV-1 Fusion and Inhibition by this compound.

Quantitative Data

In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against a broad range of HIV-1 isolates, including various subtypes and strains resistant to other antiretroviral drugs.

Table 1: Inhibitory Activity of this compound against Diverse HIV-1 Pseudoviruses

HIV-1 Subtype This compound Mean IC₅₀ (nM) T20 Mean IC₅₀ (nM)
Subtype A 1.81 13.86
Subtype B 10.35 189.20
Subtype C 3.84 57.41

Data from reference[4]

Table 2: Comparative Efficacy against Wild-Type and Enfuvirtide-Resistant HIV-1 Strains

HIV-1 Strain This compound IC₅₀ (nM) Enfuvirtide (T20) IC₅₀ (nM) Fold Difference (T20/SFT)
HIV-1 IIIB (X4, Wild-type) 0.8 1.9 2.4
HIV-1 Bal (R5, Wild-type) 0.7 1.5 2.1
NL4-3V38A (T20-resistant) 2.9 45.1 15.6
NL4-3V38A/N42D (T20-resistant) 12.3 181.2 14.7

Data from reference[6]

Clinical Pharmacokinetics

Phase Ia clinical studies involving healthy volunteers have provided initial data on the safety and pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Properties of this compound (Phase Ia)

Administration Decay Half-life (hours)
Single Dose 20.0 ± 8.6
Multiple Doses 26.0 ± 7.9

Data from reference[1]

Resistance Profile

While this compound is effective against many T20-resistant strains, in vitro studies have identified mutations that can confer resistance to this compound. These mutations are primarily located in the N-terminal heptad repeat region of gp41.[8]

Key resistance-associated substitutions include V38A, A47I, and Q52R in the NHR.[3][9] A secondary mutation, N126K in the CHR, has also been observed.[3][8] Interestingly, some this compound-resistant mutants exhibit cross-resistance to Enfuvirtide.[10] The development of modified versions of this compound, such as MTSFT which incorporates an "M-T hook" structure, has shown promise in overcoming this resistance.[9][11]

Experimental Protocols

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of a compound to inhibit the fusion of cells expressing the HIV-1 Env glycoprotein with cells expressing CD4 and a coreceptor (CXCR4 or CCR5).

Methodology:

  • Cell Lines:

    • Effector cells (e.g., H9/IIIB) chronically infected with an HIV-1 strain, expressing Env on their surface.

    • Target cells (e.g., MT-2) expressing CD4 and the appropriate coreceptors.

  • Procedure:

    • Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitor (e.g., this compound).

    • Fusion between the cells leads to the formation of multinucleated giant cells (syncytia).

    • After a defined incubation period (e.g., 24 hours), the number of syncytia is quantified under a microscope.

  • Data Analysis:

    • The concentration of the inhibitor that reduces the number of syncytia by 50% (IC₅₀) is calculated.

Cell_Fusion_Assay_Workflow EffectorCells Effector Cells (Expressing HIV-1 Env) CoCulture Co-culture Effector, Target Cells, and this compound EffectorCells->CoCulture TargetCells Target Cells (Expressing CD4, CCR5/CXCR4) TargetCells->CoCulture Inhibitor This compound (Serial Dilutions) Inhibitor->CoCulture Incubation Incubate (e.g., 24h, 37°C) CoCulture->Incubation Syncytia Syncytia Formation Incubation->Syncytia Quantification Quantify Syncytia (Microscopy) Syncytia->Quantification Analysis Calculate IC₅₀ Quantification->Analysis

Diagram 2: Experimental Workflow for HIV-1 Env-Mediated Cell-Cell Fusion Assay.
Single-Round Viral Infectivity Assay

This assay measures the inhibition of viral entry using pseudoviruses that are capable of only a single round of infection.

Methodology:

  • Pseudovirus Production:

    • Co-transfect producer cells (e.g., 293T) with an Env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase or GFP) and a plasmid expressing the desired HIV-1 Env glycoprotein.

  • Infection:

    • Harvest the pseudovirus-containing supernatant.

    • Incubate target cells (e.g., TZM-bl) with the pseudovirus in the presence of serial dilutions of this compound.

  • Readout:

    • After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).

  • Data Analysis:

    • The IC₅₀ is determined as the concentration of this compound that reduces reporter gene expression by 50% compared to the no-drug control.

Six-Helix Bundle (6-HB) Formation Assay

This biophysical assay assesses the ability of an inhibitor to block the interaction between the NHR and CHR peptides of gp41.

Methodology:

  • Reagents:

    • Synthetic NHR peptide (e.g., N36).

    • Synthetic CHR peptide (e.g., C34).

  • Procedure:

    • Mix the NHR and CHR peptides. The formation of the stable 6-HB can be detected by methods such as circular dichroism (CD) spectroscopy, which shows a characteristic alpha-helical spectrum, or by native polyacrylamide gel electrophoresis (N-PAGE), where the 6-HB complex migrates as a distinct band.

    • To test inhibition, the NHR peptide is pre-incubated with varying concentrations of this compound before the addition of the CHR peptide.

  • Analysis:

    • The prevention of the 6-HB formation is observed as a decrease in the CD signal or the disappearance of the 6-HB band on the gel.

Conclusion

This compound represents a significant advancement in the development of HIV-1 fusion inhibitors. Its rational design has resulted in a potent peptide with broad activity against diverse HIV-1 strains, including those resistant to the first-generation inhibitor, Enfuvirtide. Clinical data, though early, suggests a favorable pharmacokinetic profile allowing for less frequent dosing. The detailed understanding of its mechanism of action and resistance pathways provides a solid foundation for its clinical development and for the design of future generations of HIV entry inhibitors.

References

Crystal Structure of Sifuvirtide in Complex with HIV-1 gp41: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the crystal structure of Sifuvirtide (SFT), a potent HIV-1 fusion inhibitor, in complex with its target, the N-terminal heptad repeat (NHR) region of the viral glycoprotein gp41. Understanding this complex's three-dimensional structure is crucial for elucidating this compound's mechanism of action and for the rational design of next-generation HIV fusion inhibitors.

Introduction: HIV-1 Entry and the Role of gp41

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers. The process begins with the gp120 subunit binding to the CD4 receptor on the target cell surface, which triggers conformational changes exposing a binding site for a coreceptor (CCR5 or CXCR4). This coreceptor binding induces a major structural rearrangement in the gp41 subunit, exposing its hydrophobic fusion peptide, which inserts into the target cell membrane.

Subsequently, gp41 refolds into a highly stable six-helix bundle (6-HB) structure, also known as a trimer-of-hairpins. This structure is formed by three N-terminal heptad repeat (NHR) regions creating a central, parallel coiled-coil, and three C-terminal heptad repeat (CHR) regions packing in an antiparallel fashion into the grooves of the NHR trimer.[1] The formation of this 6-HB pulls the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral core to enter the cytoplasm.[1]

This compound is a synthetic peptide designed to mimic the CHR region of gp41. It competitively binds to the NHR region during the pre-hairpin intermediate stage, effectively preventing the formation of the fusogenic 6-HB and thereby blocking viral entry.[2][3]

Mechanism of this compound Inhibition

This compound's inhibitory action is a direct interruption of the gp41 conformational changes required for membrane fusion. By binding with high affinity to the transiently exposed NHR coiled-coil, it occupies the binding grooves that would otherwise be engaged by the endogenous CHR helices. This dominant-negative action stalls the fusion process, preventing the virus from entering the host cell. The following diagram illustrates this mechanism.

cluster_0 HIV-1 Fusion Pathway cluster_1 Inhibitory Pathway cluster_2 Natural Fusion Pathway gp120_CD4 1. gp120 binds to CD4 on T-cell gp41_change 2. Conformational change exposes gp41 NHR & CHR gp120_CD4->gp41_change pre_hairpin 3. Pre-hairpin intermediate forms gp41_change->pre_hairpin SFT_binds 4a. This compound binds to NHR trimer pre_hairpin->SFT_binds This compound Present six_HB 4b. NHR and CHR associate pre_hairpin->six_HB This compound Absent fusion_blocked 5a. 6-Helix Bundle formation blocked => FUSION INHIBITED SFT_binds->fusion_blocked fusion_occurs 5b. 6-Helix Bundle forms => MEMBRANE FUSION six_HB->fusion_occurs

Mechanism of this compound (SFT) action on HIV-1 gp41-mediated fusion.

Crystal Structure of the this compound-gp41 Complex

The crystal structure of this compound in complex with a model NHR peptide (N36) was solved to a resolution of 1.7 Å, providing atomic-level detail of the interaction.[1] The structure, available in the Protein Data Bank (PDB) under the accession code 3VIE , reveals a canonical six-helix bundle.[4][5] In this assembly, three N36 peptides form the central parallel coiled-coil, and three this compound peptides bind in an antiparallel orientation to the hydrophobic grooves on the surface of the N36 trimer.[1]

The quantitative data from the X-ray diffraction experiment are summarized below.

ParameterValueReference
PDB ID3VIE[4]
Resolution (Å)1.70[1]
Space GroupC2[1]
Unit Cell Dimensions (Å)a=97.9, b=56.2, c=58.2[4]
Unit Cell Angles (°)α=90, β=118.9, γ=90[4]
Molecules per Asymmetric Unit1 (3 SFT chains, 3 N36 chains)[1]
R-work / R-free0.201 / 0.231[4]

The high-resolution structure fully supports the rational design of this compound and highlights the key interactions responsible for its potent inhibitory activity.

  • Helical Conformation : this compound adopts a fully helical conformation, which is stabilized by multiple engineered, intra-chain salt bridges.[1]

  • Inter-helical Interactions : The design of this compound introduces novel inter-helical salt bridges and hydrogen bonds that enhance its binding affinity to the NHR trimer compared to endogenous CHR peptides.[1][4]

  • Hydrophobic Pocket Stabilization : A key feature of the gp41 6-HB is a deep hydrophobic pocket on the NHR trimer.[6] The this compound structure shows that residue Thr-119 serves to stabilize this critical pocket, contributing to the stability of the complex.[1][4]

  • N-terminal Stabilization : An extra serine residue and an acetyl group at the N-terminus of this compound help stabilize the α-helicity of this region.[1][4]

Quantitative Analysis of this compound Activity

This compound demonstrates potent and broad anti-HIV activity against diverse subtypes and variants, including those with cross-resistance to first-generation fusion inhibitors like Enfuvirtide (T20).[1][3]

HIV-1 Strain / VariantTypeIC₅₀ (nM)Reference
HIV-1 IIIBLaboratory-adapted (X4)1.7[3]
HIV-1 BalLaboratory-adapted (R5)3.2[3]
Primary Isolate 92HT593Subtype B0.34[3]
Primary Isolate 92UG037Subtype A1.2[3]
Primary Isolate 93IN101Subtype C1.4[3]
T20-Resistant MutantV38A in gp4111.5[3]

Experimental Protocols

The determination of the this compound-N36 complex structure involved several key experimental stages, from peptide preparation to crystallographic analysis.

This compound and the NHR-mimicking peptide N36 were chemically synthesized and purified using standard solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (HPLC). To form the complex, the purified peptides were mixed in equimolar ratios, dissolved in a denaturing buffer (e.g., 6 M guanidine HCl), and then dialyzed against a refolding buffer (e.g., phosphate-buffered saline) to allow for the self-assembly of the six-helix bundle.

The purified this compound-N36 complex was concentrated and subjected to crystallization screening using the hanging-drop vapor-diffusion method. Crystals suitable for X-ray diffraction were obtained and cryo-protected. Complete diffraction data were collected at a synchrotron source (beamline PX III SLS, Villigen, Switzerland) using X-rays with a wavelength of 1.000 Å.[1]

The structure of the this compound-N36 complex was solved by the molecular replacement method using a previously determined HIV-1 gp41 core structure (PDB ID: 1ENV) as a search model.[1] The initial model was then refined against the collected diffraction data using crystallographic software packages (e.g., Phaser from the CCP4 suite), involving iterative cycles of manual model building and automated refinement until the model converged and agreed with the experimental data.[1]

start Peptide Synthesis (this compound & N36) purify Purification (HPLC) start->purify complex Complex Formation & Refolding purify->complex crystallize Crystallization (Vapor Diffusion) complex->crystallize diffraction X-ray Diffraction Data Collection crystallize->diffraction solve Structure Solution (Molecular Replacement) diffraction->solve refine Model Building & Refinement solve->refine deposit PDB Deposition (PDB ID: 3VIE) refine->deposit

Experimental workflow for determining the this compound-gp41 complex structure.

Conclusion

The high-resolution crystal structure of this compound in complex with the gp41 NHR provides a definitive structural basis for its potent and broad anti-HIV-1 activity. The detailed molecular interactions revealed by this structure validate the rational design principles employed in its development, such as the introduction of stabilizing salt bridges and optimization of interactions within the conserved hydrophobic pocket.[1] This structural information is invaluable for the ongoing development of more potent, second-generation fusion inhibitors with improved pharmacokinetic properties and higher barriers to the development of drug resistance.

References

Molecular Interactions of Sifuvirtide with Viral Envelope Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sifuvirtide (SFT) is a potent, next-generation peptide-based human immunodeficiency virus type 1 (HIV-1) fusion inhibitor.[1][2] It was rationally designed based on the three-dimensional structure of the gp41 fusogenic core to offer improved efficacy, pharmacokinetic properties, and a better resistance profile compared to the first-generation inhibitor, Enfuvirtide (T20).[3][4] This document provides a comprehensive technical overview of the molecular interactions between this compound and the HIV-1 envelope glycoprotein gp41, the mechanism of inhibition, quantitative binding data, and the molecular basis of viral resistance. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and development applications.

HIV-1 Entry and the Mechanism of Fusion Inhibition

HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope (Env) glycoprotein complex, a trimer of gp120 and gp41 heterodimers.[5][6] The process begins with the gp120 subunit binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[7][8] This binding triggers a series of conformational changes in gp41, exposing its N-terminal fusion peptide, which then inserts into the host cell membrane.[5][9]

Subsequently, gp41 refolds into a highly stable six-helix bundle (6-HB) structure. This structure is formed by the antiparallel packing of three N-terminal heptad repeat (NHR) regions, which form a central trimeric coiled-coil, and three C-terminal heptad repeat (CHR) regions, which pack into the hydrophobic grooves of the NHR trimer.[5][9] The formation of this 6-HB juxtaposes the viral and cellular membranes, driving membrane fusion and allowing the viral core to enter the cell cytoplasm.[9][10]

This compound functions by mimicking the CHR region of gp41. It competitively binds to the NHR region in its transient, pre-hairpin intermediate state, thereby preventing the interaction between the viral NHR and CHR domains.[3][5] This action effectively blocks the formation of the 6-HB, halting the fusion process and preventing viral entry.[4][9]

HIV_Fusion_Inhibition cluster_0 Standard HIV-1 Fusion Pathway cluster_1 Inhibition by this compound gp120_CD4 1. gp120 binds to CD4 & Coreceptor gp41_expose 2. gp41 Conformational Change (Pre-hairpin) gp120_CD4->gp41_expose NHR_CHR_bind 3. NHR and CHR domains of gp41 interact gp41_expose->NHR_CHR_bind SFT_bind This compound binds to NHR of gp41 pre-hairpin gp41_expose->SFT_bind SFT Intercepts SixHB 4. Six-Helix Bundle (6-HB) Formation NHR_CHR_bind->SixHB Fusion 5. Membrane Fusion & Viral Entry SixHB->Fusion SFT This compound SFT->SFT_bind Block 6-HB Formation Blocked SFT_bind->Block NoFusion Fusion Inhibited Block->NoFusion

Figure 1: HIV-1 fusion pathway and this compound's mechanism of action.

Structural Basis of this compound Interaction

The high potency of this compound is rooted in its specific molecular design, which enhances its binding affinity and stability.[5] Unlike Enfuvirtide (T20), which is derived directly from the native CHR sequence, this compound is an engineered peptide.[6] Its design incorporates charged glutamic acid and lysine residues to create stabilizing inter-helical salt bridges and hydrogen bonds with the NHR trimer.[5]

A key feature of this compound is its interaction with a deep hydrophobic pocket on the surface of the NHR coiled-coil.[9][11] This pocket is critical for the stability of the 6-HB core. This compound's N-terminal sequence contains a pocket-binding domain (PBD) that fits into this cavity, a feature absent in T20.[6][9] The crystal structure of this compound complexed with the NHR peptide N36 confirms that this compound adopts a fully helical conformation, stabilized by these engineered interactions.[5] Furthermore, the substitution of Thr-119 in the this compound sequence serves to stabilize its binding within the hydrophobic NHR pocket.[5]

SFT_Binding cluster_interactions Key Molecular Interactions SFT This compound (CHR-mimetic) PBD Pocket-Binding Domain (PBD) of this compound Salt_Bridges Engineered Salt Bridges (Glu-Lys pairs) H_Bonds Hydrogen Bonds T119 Thr-119 Residue gp41_NHR gp41 NHR Trimer (Pre-hairpin Intermediate) Hydro_Pocket Hydrophobic Pocket on NHR Trimer PBD->Hydro_Pocket Binds into Salt_Bridges->gp41_NHR Stabilizes complex H_Bonds->gp41_NHR Enhances affinity T119->Hydro_Pocket Stabilizes binding

Figure 2: Key molecular interactions between this compound and the gp41 NHR.

Quantitative Analysis of this compound Activity

The antiviral potency of this compound has been quantified against a broad range of HIV-1 subtypes and drug-resistant variants. The tables below summarize key data from published studies.

Table 1: In Vitro Antiviral Activity of this compound

This table presents the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound against various HIV-1 strains compared to Enfuvirtide.

HIV-1 Strain/IsolateThis compound IC50/EC50 (nM)Enfuvirtide IC50/EC50 (nM)Reference
Cell-Cell Fusion (Generic)1.2 ± 0.223 ± 6[12]
HIV-1 IIIB (Lab-adapted, X4)0.28 nM (EC50)5.19 nM (EC50)[13]
HIV-1 Bal (Lab-adapted, R5)~1.0 nM (IC50)~25 nM (IC50)[14]
T20-Resistant StrainsHighly effective (specific values vary)High resistance[3]
Diverse Primary IsolatesPotent activity across subtypes A, B, C-[5]
Table 2: Impact of Resistance Mutations on this compound Activity

This table shows the fold-increase in resistance to this compound conferred by specific mutations in the gp41 NHR region.

Mutation in gp41 NHRFold Resistance to this compoundReference
V38A7.93[9]
A47I4.58[9]
Q52R39.49[9]
V38A/A47I>100 (approx.)[9]
V38A/A47I/Q52R>100 (approx.)[9]
Table 3: Biophysical Characterization of this compound-NHR Complex

This table summarizes data on the thermostability (melting temperature, Tm) of the complex formed between this compound and NHR peptides, a measure of binding stability.

ComplexMelting Temperature (Tm) in °CMethodReference
N36 / this compound72Circular Dichroism[6]
N36 / C3462Circular Dichroism[6]
N36 (V38A mutant) / this compoundReduced stabilityCircular Dichroism[9]
N36 (Q52R mutant) / this compoundReduced stabilityCircular Dichroism[9]
N36 (A47I mutant) / this compoundEnhanced stabilityCircular Dichroism[9]

Molecular Basis of Resistance

Resistance to this compound primarily arises from mutations within the inhibitor's binding site in the NHR of gp41.[7][9] Studies have identified several key substitutions:

  • Primary Mutations: V38A, A47I, and Q52R are located directly at the inhibitor-binding site.[9][15] The V38A and Q52R substitutions reduce the binding stability of this compound by disrupting critical hydrophobic and electrostatic interactions.[9][15] Interestingly, the A47I substitution appears to enhance the thermostability of the gp41 core structure itself, potentially compensating for fitness costs of other mutations, while still conferring resistance.[9]

  • Secondary Mutations: A substitution at position N126K in the CHR region of gp41 has been identified as a secondary or compensatory mutation.[9][16] This mutation does not directly interact with the inhibitor but likely restores viral fitness that may be impaired by the primary resistance mutations.[9]

Cross-resistance is observed between this compound and Enfuvirtide, as they share an overlapping binding region on the NHR.[14][17] However, this compound often retains significant activity against strains that are highly resistant to T20, due to its unique PBD and optimized interactions.[3]

Experimental Protocols

HIV-1 Pseudovirus Single-Cycle Infection Assay

This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in target cells after a single round of infection with Env-pseudotyped viruses.

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid (containing a reporter gene) and a second plasmid expressing the desired HIV-1 Env glycoprotein (e.g., from NL4-3 strain).

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses. Filter through a 0.45 µm filter and determine the viral titer (e.g., by p24 ELISA).

  • Inhibition Assay: a. Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in a 96-well plate. b. Prepare serial dilutions of this compound. c. Pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C. d. Add the virus-inhibitor mixture to the target cells. e. Incubate for 48 hours at 37°C.

  • Quantification: Lyse the cells and measure reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Single_Cycle_Assay cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Transfect 1. Co-transfect 293T cells (Env- plasmid + Env+ plasmid) Harvest 2. Harvest & Titer Pseudovirus Transfect->Harvest Incubate 4. Pre-incubate Virus with this compound dilutions Harvest->Incubate Seed 3. Seed TZM-bl Target Cells Infect 5. Add mixture to cells Incubate 48h Seed->Infect Incubate->Infect Measure 6. Lyse cells & Measure Reporter Activity Infect->Measure Calculate 7. Calculate IC50 Measure->Calculate

Figure 3: Experimental workflow for a single-cycle HIV-1 infection assay.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (α-helicity) and thermal stability of peptides and their complexes, providing insights into binding affinity.

Methodology:

  • Peptide Preparation: Synthesize and purify NHR-derived (e.g., N36) and CHR-derived (e.g., this compound, C34) peptides. Dissolve them in a suitable buffer (e.g., phosphate-buffered saline).

  • Complex Formation: Mix equimolar concentrations of an NHR peptide and a CHR peptide (e.g., N36 and this compound).

  • CD Spectra Acquisition: a. Place the peptide solution or complex in a quartz cuvette. b. Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C). c. An α-helical structure is characterized by double minima at ~208 and ~222 nm.[7]

  • Thermal Denaturation: a. Monitor the CD signal at 222 nm while increasing the temperature at a constant rate (e.g., 1-2°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 98°C). b. The resulting melting curve shows the transition from a folded (helical) to an unfolded state.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the complex is denatured, is determined from the midpoint of the transition. A higher Tm indicates a more stable complex and stronger binding affinity.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity between an inhibitor and its target.

Methodology:

  • Chip Preparation: Immobilize a target molecule, such as a model lipid membrane, onto the surface of a sensor chip (e.g., an L1 chip for lipid bilayers).[12] This mimics the cellular or viral membrane environment.

  • Analyte Preparation: Prepare a series of concentrations of the analyte (this compound or Enfuvirtide) in a running buffer (e.g., HBS-N buffer).[12]

  • Binding Measurement: a. Inject the running buffer over the sensor surface to establish a stable baseline. b. Inject a specific concentration of the this compound solution over the surface for a set time to monitor the association phase.[12] c. Switch back to the running buffer to monitor the dissociation phase.[12] d. Regenerate the sensor surface between cycles if necessary.

  • Data Analysis: a. The binding events are recorded in a sensorgram, which plots the response units (RU) over time. b. Fit the association and dissociation curves to a suitable binding model (e.g., steady-state affinity model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[12] A lower KD value indicates higher binding affinity.

Conclusion

This compound represents a significant advancement in the development of HIV-1 fusion inhibitors. Its rational design, which includes a dedicated pocket-binding domain and engineered stabilizing residues, results in superior binding affinity to the gp41 NHR and potent antiviral activity against a wide array of HIV-1 strains, including those resistant to first-generation drugs.[3][5] Understanding the precise molecular interactions, the quantitative aspects of its inhibitory action, and the mechanisms of resistance is crucial for the clinical management of HIV-1 and provides a structural and mechanistic blueprint for the development of even more robust and broad-spectrum antiviral therapeutics.

References

Pharmacokinetic Profile of Sifuvirtide: An In-depth Technical Guide from Early Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sifuvirtide, a novel peptide-based HIV-1 fusion inhibitor, has demonstrated a promising pharmacokinetic profile in early clinical development. This technical guide provides a comprehensive overview of its pharmacokinetic properties, experimental protocols from key studies, and visual representations of its mechanism of action and clinical trial workflow.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound have been evaluated in both healthy volunteers (Phase Ia) and HIV-infected patients (Phase II). The data from these early clinical studies are summarized below, showcasing the drug's behavior after single and multiple administrations.

Phase Ia Study in Healthy Volunteers

A Phase Ia clinical study involving 60 healthy individuals evaluated the safety, tolerability, and pharmacokinetics of this compound. Participants received a single subcutaneous injection of this compound at doses of 5, 10, 20, 30, and 40 mg.[1] The study also assessed the pharmacokinetics following multiple administrations.[1][2]

AdministrationParameterValueReference
Single DoseDecay Half-life (T½)20.0 ± 8.6 h[1][2]
Multiple DosesDecay Half-life (T½)26.0 ± 7.9 h[1][2]
Phase IIa Study in HIV-Infected Patients

A Phase IIa clinical study investigated the pharmacokinetics of this compound in both treatment-naive and treatment-experienced HIV-infected patients. Nineteen treatment-naive patients received subcutaneous this compound at 10 mg or 20 mg once daily for 28 days. Eight treatment-experienced patients received 20 mg of this compound once daily in combination with other antiretroviral drugs for 168 days.[3]

Treatment-Naive Patients (Study 1) [3]

Dose Group (once daily)ParameterValue
10 mgHalf-life (T½)17.8 ± 3.7 h
10 mgMean Cmax (last dose)498 ± 54 ng/mL
20 mgHalf-life (T½)39.0 ± 3.5 h
20 mgMean Cmax (last dose)897 ± 136 ng/mL

Treatment-Experienced Patients (Study 2) [3]

Dose Group (once daily)ParameterValue
20 mgHalf-life (T½)6.71 ± 2.17 h
20 mgCmax (after 168th dose)765 ± 288 ng/mL

Experimental Protocols

The determination of this compound's pharmacokinetic profile relied on robust experimental designs and sensitive bioanalytical methods.

Clinical Study Design
  • Phase Ia Study: This was a single-center, randomized, double-blind, placebo-controlled study in 60 healthy adult volunteers. The study involved single ascending dose and multiple dose cohorts. This compound was administered via subcutaneous injection in the abdomen.[1][2]

  • Phase IIa Study: This study enrolled HIV-infected patients. Treatment-naive patients were randomized to receive either 10 mg or 20 mg of this compound daily for 28 days. Treatment-experienced patients received 20 mg of this compound daily as part of a combination therapy for 168 days.[3]

Bioanalytical Method for this compound Quantification

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of this compound in human plasma.[4]

  • Sample Preparation: To ensure the safety of laboratory personnel, plasma samples from HIV-1 positive patients were first treated with a solvent/detergent method to inactivate the virus. Subsequently, proteins in the plasma were precipitated.[4]

  • Chromatography and Mass Spectrometry: The analysis was performed using an LC-MS/MS system. A structural analog of this compound was used as the internal standard. The mass spectrometer was operated in the positive ion and multiple reaction monitoring (MRM) mode. The specific transitions monitored were m/z 946.3→159.0 for this compound and m/z 951.7→159.2 for the internal standard.[4]

  • Method Validation: The assay was validated for its precision and accuracy. The intra-day precision ranged from 2.74% to 7.57%, with accuracies between 91.63% and 102.53%. The inter-day precision was between 2.65% and 3.58%, with accuracies from 95.53% to 105.28%. The lower limit of quantitation (LLOQ) for this compound in plasma was established at 9.75 ng/mL. Stability studies confirmed that this compound remained stable throughout the assay procedure and during long-term storage.[4] An earlier developed on-line solid-phase extraction (SPE) combined with LC/MS/MS for monkey plasma also demonstrated good linearity, precision, and accuracy.[5]

Visualizations

HIV-1 Fusion and Inhibition by this compound

This compound targets the HIV-1 envelope glycoprotein gp41, a critical component in the viral fusion process. The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.

HIV_Fusion_Inhibition cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 pre_hairpin gp41 Pre-Hairpin Intermediate CCR5_CXCR4->pre_hairpin 3. gp41 Conformational Change six_helix 6-Helix Bundle Formation pre_hairpin->six_helix 4. Hairpin Formation fusion Membrane Fusion six_helix->fusion 5. Fusion Pore Creation This compound This compound This compound->pre_hairpin Inhibition

Caption: Mechanism of HIV-1 entry and this compound's inhibitory action on gp41.

Early Phase Clinical Trial Workflow for this compound Pharmacokinetic Assessment

The following diagram outlines the typical workflow for a Phase I single ascending dose (SAD) and multiple ascending dose (MAD) clinical trial to evaluate the pharmacokinetics of a new drug like this compound.

clinical_trial_workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) start Start screening Subject Screening (Healthy Volunteers) start->screening randomization Randomization screening->randomization sad_dosing Dose Escalation Cohorts (e.g., 5, 10, 20, 30, 40 mg) randomization->sad_dosing SAD Arm mad_dosing Multiple Dosing Cohorts randomization->mad_dosing MAD Arm sad_pk_sampling Serial PK Blood Sampling sad_dosing->sad_pk_sampling sad_safety Safety Monitoring sad_pk_sampling->sad_safety analysis Pharmacokinetic & Safety Data Analysis sad_safety->analysis SAD Data mad_pk_sampling PK Blood Sampling at Steady State mad_dosing->mad_pk_sampling mad_safety Extended Safety Monitoring mad_pk_sampling->mad_safety mad_safety->analysis MAD Data end End analysis->end

Caption: Workflow of a Phase I SAD/MAD clinical trial for pharmacokinetic evaluation.

References

Sifuvirtide Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sifuvirtide (SFT) is a potent, next-generation HIV-1 fusion inhibitor peptide that has demonstrated significant promise in clinical trials.[1] Designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core, this compound offers improved antiviral activity and a better pharmacokinetic profile compared to the first-generation fusion inhibitor, Enfuvirtide (T20).[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel anti-HIV therapeutics.

This compound targets the gp41 transmembrane glycoprotein, a critical component of the HIV-1 entry machinery. Specifically, it binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6-HB) structure that is essential for the fusion of the viral and cellular membranes.[4][5] Understanding the intricate relationship between this compound's structure and its inhibitory activity is paramount for designing more effective and resilient fusion inhibitors that can overcome drug resistance.

This guide will delve into the quantitative analysis of this compound's activity against various HIV-1 strains, including those with resistance mutations. It will also provide detailed experimental protocols for key assays used in SAR studies and present visual representations of critical pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and the methodologies used to evaluate it.

This compound: Mechanism of Action

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[4] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[4] Coreceptor binding induces further conformational changes, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane.[4]

Subsequently, the gp41 NHR and C-terminal heptad repeat (CHR) regions refold into a thermostable six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.[4][5] this compound, a synthetic peptide derived from the CHR of gp41, acts as a competitive inhibitor of this process. It binds to the NHR of gp41 in its pre-hairpin intermediate state, thereby preventing the formation of the 6-HB and blocking viral entry.[2][4]

The design of this compound involved the introduction of charged amino acid residues (glutamic acid and lysine) at solvent-accessible sites to create intramolecular salt bridges, which stabilize the helical conformation of the peptide and enhance its binding affinity to the NHR.[4][6]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) PreHairpin gp41 Pre-Hairpin Intermediate gp41->PreHairpin 4. Fusion Peptide Insertion Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Conformational Change SixHB Six-Helix Bundle (6-HB) Formation PreHairpin->SixHB 5. 6-HB Formation MembraneFusion Membrane Fusion & Viral Entry SixHB->MembraneFusion 6. Fusion This compound This compound This compound->PreHairpin Inhibition

Figure 1: HIV-1 Entry and Inhibition by this compound.

Quantitative Structure-Activity Relationship Data

The antiviral potency of this compound and its derivatives is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. The following tables summarize key quantitative data from various SAR studies.

Table 1: Antiviral Activity of this compound Against Different HIV-1 Subtypes
HIV-1 SubtypeThis compound IC50 (nM)Enfuvirtide (T20) IC50 (nM)
Subtype A (mean)1.8113.86
Subtype B (mean)10.35189.20
Subtype C (mean)3.8457.41
CRF07_BC (mean)2.6646.05
CRF01_AE (mean)10.4026.85
Subtype B' (mean)3.4919.34
Data extracted from He et al., 2012.[5]
Table 2: Impact of gp41 Mutations on this compound Activity
HIV-1 NL4-3 MutantThis compound IC50 (nM)Fold Resistance
Wild-type0.861.0
V38A6.827.93
A47I3.944.58
Q52R33.9639.49
N126K1.461.70
V38A/A47I13.6315.85
V38A/A47I/Q52R88.57103.0
V38A/A47I/N126K21.3924.87
V38A/A47I/Q52R/N126K108.9126.6
Data extracted from Yu et al., 2018.[4]
Table 3: Activity of Modified this compound (MT-SFT) Against Resistant Strains
HIV-1 NL4-3 MutantThis compound IC50 (nM)MT-SFT IC50 (nM)Fold Change in Activity
V38A6.821.933.53
A47I3.941.023.86
Q52R33.962.8711.83
N126K1.460.791.85
V38A/A47I13.633.144.34
V38A/A47I/Q52R88.5710.218.67
MT-SFT contains an "M-T hook" modification at the N-terminus. Data extracted from Yu et al., 2018.[4]
Table 4: Synergistic Effect of this compound and Enfuvirtide Combination
HIV-1 StrainThis compound IC50 (nM)Enfuvirtide IC50 (nM)Combination IC50 (nM)
HIV-1 IIIB (X4)0.8 ± 0.24.2 ± 0.90.2 ± 0.05
HIV-1 BaL (R5)1.1 ± 0.35.8 ± 1.20.3 ± 0.08
NL4-3 V38A1.5 ± 0.4112.5 ± 21.30.8 ± 0.2
NL4-3 V38A/N42D2.1 ± 0.5256.7 ± 45.11.2 ± 0.3
Data extracted from Wang et al., 2009.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following sections provide protocols for key experiments used to evaluate this compound's activity.

HIV-1 Pseudovirus Infectivity Assay

This assay measures the ability of a compound to inhibit viral entry in a single-round infection model.

Materials:

  • HEK293T cells

  • HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • Transfection reagent

  • Luciferase assay reagent

  • 96-well culture plates

  • Luminometer

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the viral titer (e.g., by p24 ELISA or by titrating on target cells).

  • Inhibition Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the target cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Pseudovirus_Assay_Workflow cluster_production Pseudovirus Production cluster_inhibition Inhibition Assay Transfection Co-transfect 293T cells (Env + Backbone plasmids) Incubation1 Incubate 48-72h Transfection->Incubation1 Harvest Harvest & Filter Supernatant Incubation1->Harvest Preincubation Pre-incubate Virus with this compound Harvest->Preincubation SeedCells Seed Target Cells (96-well plate) Infection Infect Target Cells SeedCells->Infection Preincubation->Infection Incubation2 Incubate 48h Infection->Incubation2 Lysis Lyse Cells & Measure Luciferase Activity Incubation2->Lysis

Figure 2: HIV-1 Pseudovirus Infectivity Assay Workflow.

Cell-Cell Fusion Assay

This assay measures the inhibition of membrane fusion between cells expressing HIV-1 Env and target cells expressing CD4 and coreceptors.

Materials:

  • Effector cells expressing HIV-1 Env and a reporter gene (e.g., T7 polymerase)

  • Target cells expressing CD4, coreceptors, and a reporter gene under the control of the corresponding promoter (e.g., luciferase under the T7 promoter)

  • Cell culture medium

  • 96-well culture plates

  • Lysis buffer and reporter gene assay reagents

Protocol:

  • Seed target cells in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions to the target cells.

  • Add effector cells to the wells.

  • Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.

  • Lyse the cells and measure the reporter gene activity.

  • Calculate the percentage of fusion inhibition and determine the IC50 value.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of this compound and its interaction with the NHR target peptide.

Materials:

  • This compound and NHR-derived peptide (e.g., N36)

  • Phosphate-buffered saline (PBS)

  • CD spectropolarimeter

  • Quartz cuvette

Protocol:

  • Dissolve the peptides in PBS to the desired concentration (e.g., 10 µM).

  • To study the interaction, mix this compound and the NHR peptide in a 1:1 molar ratio.

  • Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • To determine thermal stability (Tm), monitor the CD signal at a specific wavelength (e.g., 222 nm) while gradually increasing the temperature.

  • Analyze the spectra to estimate the percentage of α-helical content and determine the melting temperature (Tm).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to its target, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • This compound and NHR-derived peptide

  • Dialysis buffer (e.g., PBS)

  • Isothermal titration calorimeter

Protocol:

  • Dialyze both peptide solutions extensively against the same buffer to minimize heat of dilution effects.

  • Load the NHR peptide into the sample cell and this compound into the injection syringe.

  • Perform a series of injections of this compound into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat flow peaks to obtain the heat change per injection.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Biophysical_Assays cluster_cd Circular Dichroism cluster_itc Isothermal Titration Calorimetry PrepareCD Prepare Peptide Solutions (this compound +/- NHR) RecordSpectra Record CD Spectra (Far-UV) PrepareCD->RecordSpectra ThermalMelt Perform Thermal Melt (monitor at 222 nm) PrepareCD->ThermalMelt AnalyzeCD Analyze Helicity & Tm RecordSpectra->AnalyzeCD ThermalMelt->AnalyzeCD PrepareITC Dialyze Peptides in same buffer LoadITC Load NHR into cell, This compound into syringe PrepareITC->LoadITC Titrate Perform Titration LoadITC->Titrate AnalyzeITC Fit Isotherm to determine Kd, ΔH, n Titrate->AnalyzeITC

Figure 3: Workflow for Biophysical Characterization Assays.

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-studied area that has provided critical insights into the molecular mechanisms of HIV-1 fusion and its inhibition. The quantitative data clearly demonstrate the high potency of this compound against a broad range of HIV-1 subtypes and its improved activity over the first-generation inhibitor, Enfuvirtide.

Resistance to this compound is primarily associated with mutations in the gp41 NHR, particularly at positions V38, A47, and Q52.[4] However, modifications to the this compound structure, such as the addition of an M-T hook, have shown promise in overcoming this resistance.[4] Furthermore, combination therapy with Enfuvirtide exhibits a strong synergistic effect, suggesting a potential clinical strategy to enhance efficacy and combat resistance.

Future research in this area should focus on:

  • The design and synthesis of novel this compound analogs with improved resistance profiles.

  • Further investigation into the structural basis of resistance to inform the development of next-generation inhibitors.

  • Exploration of alternative delivery mechanisms to improve patient adherence and convenience.

By leveraging the extensive knowledge of this compound's SAR, the scientific community can continue to develop more potent and durable antiretroviral therapies to combat the global HIV/AIDS epidemic.

References

The Critical Role of the Pocket-Binding Domain in Sifuvirtide's Anti-HIV-1 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sifuvirtide (SFT) is a potent, next-generation HIV-1 fusion inhibitor that demonstrates significant promise in overcoming resistance to earlier antiviral therapies.[1][2] This technical guide delves into the core mechanism of this compound's action, with a specific focus on the indispensable role of its pocket-binding domain (PBD). By targeting a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of the viral glycoprotein gp41, the PBD is central to this compound's enhanced binding affinity and potent inhibition of the viral fusion process. This document provides a comprehensive overview of the molecular interactions, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound and its PBD.

Introduction: HIV-1 Fusion and the Mechanism of this compound

HIV-1 entry into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, composed of gp120 and gp41. The fusion process is initiated by the binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers a series of conformational changes in gp41, leading to the exposure of its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions. The NHR and CHR domains then associate to form a thermostable six-helix bundle (6-HB), a critical step that brings the viral and cellular membranes into close proximity, facilitating membrane fusion and viral entry.[3]

This compound is a synthetic peptide derived from the CHR of gp41. It acts as a fusion inhibitor by competitively binding to the NHR of gp41, thereby preventing the formation of the 6-HB.[1][2] A key structural feature of this compound, and a significant advancement over first-generation fusion inhibitors like Enfuvirtide (T20), is the optimization of its pocket-binding domain (PBD).[2] This domain is specifically designed to interact with a deep hydrophobic pocket on the surface of the NHR trimer, a region crucial for the stability of the 6-HB.[3] The enhanced interaction mediated by the PBD is a primary determinant of this compound's high antiviral potency and its activity against T20-resistant HIV-1 strains.[1]

The Pocket-Binding Domain (PBD): A Molecular Anchor

The PBD of this compound is a sequence of amino acids at its N-terminus engineered for high-affinity binding to the hydrophobic pocket of the gp41 NHR. This pocket is a conserved and functionally critical site, making it an attractive target for antiviral drug design.[3] The interaction between this compound's PBD and the NHR pocket is predominantly hydrophobic, with key residues in the PBD fitting snugly into the pocket, much like a key in a lock. This strong and specific binding anchors this compound to the NHR, effectively blocking the subsequent binding of the viral CHR and halting the fusion process.

The following diagram illustrates the mechanism of HIV-1 fusion and the inhibitory action of this compound, highlighting the role of the PBD.

HIV_Fusion_Inhibition cluster_0 HIV-1 Fusion Process cluster_1 This compound Inhibition gp120-CD4 Binding gp120-CD4 Binding Conformational Change Conformational Change gp120-CD4 Binding->Conformational Change triggers NHR Exposure NHR Exposure Conformational Change->NHR Exposure 6-HB Formation 6-HB Formation NHR Exposure->6-HB Formation CHR binds NHR PBD Binding PBD Binding NHR Exposure->PBD Binding This compound intercepts Membrane Fusion Membrane Fusion 6-HB Formation->Membrane Fusion This compound This compound This compound->PBD Binding via PBD Inhibition Inhibition PBD Binding->Inhibition blocks 6-HB formation

Caption: HIV-1 fusion pathway and this compound's inhibitory mechanism.

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been quantified through various in vitro assays, demonstrating its superior performance compared to earlier fusion inhibitors. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound
HIV-1 StrainIC50 (nM)Fold difference vs. EnfuvirtideReference
NL4-3 (Lab-adapted, X4)1.1~21x more potent[4]
Bal (Primary, R5)1.2 ± 0.2~19x more potent[1]
T20-resistant strainsEffective at low nM concentrationsSignificantly more potent[1]
Subtype A1.81 (mean)~7.7x more potent[5]
Subtype B10.35 (mean)~18x more potent[5]
Subtype C3.84 (mean)~15x more potent[5]
Table 2: Binding Affinity of this compound
Binding PartnerMethodDissociation Constant (Kd)Reference
N36 (NHR peptide)Surface Plasmon Resonance (SPR)Not explicitly stated, but high affinity implied[6]
Sphingomyelin (SM) bilayersSurface Plasmon Resonance (SPR)1.19 x 10⁻⁵ M[6]
Dipalmitoylphosphatidylcholine (DPPC) bilayersSurface Plasmon Resonance (SPR)1.16 x 10⁻⁵ M[7]

Note: Direct Kd values for this compound binding to the NHR trimer are not consistently reported across the literature, but high affinity is a well-established characteristic.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the function of this compound and its PBD.

HIV-1 Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and coreceptors.

Principle: Effector cells (e.g., H9/IIIB) expressing HIV-1 Env are co-cultured with target cells (e.g., MT-2) that express CD4, CXCR4, and an integrated HIV-1 LTR-luciferase reporter gene. Fusion between the cells leads to the activation of the luciferase reporter. The inhibitory effect of this compound is measured by the reduction in luciferase activity.

Protocol Outline:

  • Cell Preparation: Culture effector and target cells to the appropriate density.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium.

  • Co-culture: Mix effector and target cells in a 96-well plate.

  • Inhibitor Addition: Add the diluted this compound to the co-culture.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell_Fusion_Assay Effector Cells (HIV Env+) Effector Cells (HIV Env+) Co-culture Co-culture Effector Cells (HIV Env+)->Co-culture Target Cells (CD4+, Reporter+) Target Cells (CD4+, Reporter+) Target Cells (CD4+, Reporter+)->Co-culture Add this compound Add this compound Co-culture->Add this compound Incubate Incubate Add this compound->Incubate Cell Fusion Cell Fusion Incubate->Cell Fusion Luciferase Expression Luciferase Expression Cell Fusion->Luciferase Expression Measure Luminescence Measure Luminescence Luciferase Expression->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for the HIV-1 mediated cell-cell fusion assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of peptides like this compound and to study their interaction with target molecules.

Principle: Chiral molecules, such as peptides with a defined secondary structure, absorb left and right circularly polarized light differently. This differential absorption, measured by a CD spectrometer, provides information about the peptide's conformation. The interaction of this compound with an NHR-mimicking peptide (e.g., N36) can be monitored by changes in the CD spectrum, indicating conformational changes upon binding.

Protocol Outline:

  • Sample Preparation: Prepare solutions of this compound, the NHR peptide (e.g., N36), and a mixture of both in a suitable buffer (e.g., phosphate-buffered saline).

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the desired wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

  • Blank Measurement: Record the CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectra of the individual peptides and the mixture.

  • Data Processing: Subtract the buffer spectrum from the sample spectra. Convert the data to mean residue ellipticity.

  • Analysis: Analyze the spectra to determine the α-helical content and observe any conformational changes upon binding.

GST Pull-Down Assay

This in vitro technique is used to confirm the physical interaction between this compound and the gp41 NHR.

Principle: A recombinant protein consisting of the gp41 NHR fused to Glutathione S-transferase (GST-NHR) is expressed and purified. This fusion protein is then immobilized on glutathione-agarose beads. A cell lysate or a solution containing this compound is incubated with the beads. If this compound binds to the NHR, it will be "pulled down" with the beads. The presence of this compound in the pulled-down fraction is then detected, typically by Western blotting.

Protocol Outline:

  • Bait Protein Preparation: Express and purify the GST-NHR fusion protein.

  • Bead Preparation: Equilibrate glutathione-agarose beads with a binding buffer.

  • Immobilization: Incubate the GST-NHR protein with the beads to immobilize it.

  • Washing: Wash the beads to remove any unbound GST-NHR.

  • Binding: Incubate the beads with a solution containing this compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Sifuvirtide antibody to confirm its presence.

GST_Pulldown GST-NHR Fusion Protein GST-NHR Fusion Protein Immobilize Bait Immobilize Bait GST-NHR Fusion Protein->Immobilize Bait Glutathione Beads Glutathione Beads Glutathione Beads->Immobilize Bait Add this compound (Prey) Add this compound (Prey) Immobilize Bait->Add this compound (Prey) Incubate for Binding Incubate for Binding Add this compound (Prey)->Incubate for Binding Wash Unbound Wash Unbound Incubate for Binding->Wash Unbound Elute Bound Complex Elute Bound Complex Wash Unbound->Elute Bound Complex SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elute Bound Complex->SDS-PAGE & Western Blot Detect this compound Detect this compound SDS-PAGE & Western Blot->Detect this compound

Caption: Workflow of a GST pull-down assay to verify this compound-NHR interaction.

Conclusion and Future Directions

The pocket-binding domain is a cornerstone of this compound's design and a primary contributor to its potent anti-HIV-1 activity. The high-affinity interaction between the PBD and the conserved hydrophobic pocket on the gp41 NHR effectively disrupts the viral fusion machinery. The quantitative data and experimental methodologies presented in this guide underscore the critical nature of this interaction.

Future research in this area will likely focus on further optimizing the PBD and other domains of fusion inhibitors to enhance their pharmacokinetic properties, broaden their activity against a wider range of viral subtypes and resistant strains, and explore novel delivery mechanisms. A deeper understanding of the structure-activity relationships governing the PBD-pocket interaction will continue to be instrumental in the development of the next generation of HIV-1 entry inhibitors.

References

Sifuvirtide's Interaction with the Six-Helix Bundle (6-HB) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sifuvirtide (SFT) is a potent anti-HIV peptide-based fusion inhibitor that demonstrates significant promise in overcoming resistance to first-generation drugs like Enfuvirtide (T20). Its mechanism of action is centered on the disruption of the six-helix bundle (6-HB) formation, a critical step in the HIV-1 gp41-mediated membrane fusion process. This technical guide provides an in-depth analysis of this compound's interaction with the 6-HB, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The HIV-1 Fusion Cascade and the Role of the Six-Helix Bundle

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1] The fusion process is initiated by the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[2][3][4] This binding triggers a series of conformational changes in gp41, exposing its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions.[2][5] The NHR regions assemble into a central trimeric coiled-coil, while the CHR regions fold back in an antiparallel manner to pack into the hydrophobic grooves of the NHR trimer.[1][5][6] This results in the formation of a highly stable six-helix bundle (6-HB), a hairpin-like structure that brings the viral and cellular membranes into close apposition, facilitating membrane fusion and viral entry.[1][2][5][6]

This compound, a synthetic peptide, is designed to mimic the CHR region of gp41. It competitively binds to the NHR region of the pre-hairpin intermediate, thereby preventing the endogenous CHR from folding back and forming the 6-HB.[6][7] This dominant-negative inhibition effectively halts the fusion process.[7][8]

Mechanism of Action of this compound

This compound's inhibitory action is predicated on its high-affinity binding to the NHR of gp41. Unlike first-generation fusion inhibitors such as T20, this compound has been engineered with specific amino acid substitutions that enhance its interaction with the deep hydrophobic pocket of the NHR trimer, a critical site for 6-HB stability.[6] This enhanced binding affinity contributes to its potent antiviral activity and its ability to inhibit T20-resistant strains.[1]

The interaction between this compound and the NHR leads to the formation of a heterotrimeric, non-fusogenic complex, effectively sequestering the NHR and preventing the conformational changes necessary for membrane fusion. The stability of this this compound-NHR complex is a key determinant of its inhibitory potency.

HIV_Fusion_and_Sifuvirtide_Inhibition cluster_0 HIV-1 Fusion Cascade cluster_1 This compound Inhibition gp120-CD4/Coreceptor Binding gp120-CD4/Coreceptor Binding gp41 Conformational Change gp41 Conformational Change gp120-CD4/Coreceptor Binding->gp41 Conformational Change Triggers Pre-hairpin Intermediate Pre-hairpin Intermediate gp41 Conformational Change->Pre-hairpin Intermediate Exposes NHR & CHR 6-HB Formation 6-HB Formation Pre-hairpin Intermediate->6-HB Formation CHR folds onto NHR This compound This compound Pre-hairpin Intermediate->this compound Inactive Complex Inactive Complex Pre-hairpin Intermediate->Inactive Complex Membrane Fusion Membrane Fusion 6-HB Formation->Membrane Fusion Drives This compound->Inactive Complex Binds to NHR

Figure 1: HIV-1 fusion cascade and this compound's mechanism of inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. The stability of the 6-HB formed between this compound and NHR-derived peptides is often assessed by measuring the melting temperature (Tm) of the complex.

Table 1: Inhibitory Activity of this compound (SFT) against Diverse HIV-1 Subtypes
Pseudovirus SubtypeCo-receptorSFT IC50 (nM)T20 IC50 (nM)
AR51.81 ± 0.4613.86 ± 7.29
BX4/R510.35 ± 11.23189.20 ± 223.47
CR53.84 ± 2.6857.41 ± 42.18
CRF07_BCR5/X4R52.66 ± 1.6246.05 ± 33.32
CRF01_AER510.40 ± 6.1326.85 ± 10.11
B'R5/X4R53.49 ± 2.1119.34 ± 7.42

Data are presented as mean ± S.D. and compiled from multiple experiments.[7]

Table 2: Thermostability of the Six-Helix Bundle (6-HB) Formed by this compound
Peptide Complexα-Helicity (%)Tm (°C)
N36 + C349585
N36 + T204965
N36 + this compound9388
N36V38A + this compound8575
N36A47I + this compound9692
N36Q52R + this compound7868

N36 is a peptide mimic of the NHR. C34 is a peptide mimic of the CHR. V38A, A47I, and Q52R are mutations in the NHR that confer resistance to fusion inhibitors.[6]

Experimental Protocols

Single-Cycle Infectivity Assay

This assay is used to determine the inhibitory activity of this compound against HIV-1 pseudoviruses.

Methodology:

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv).

  • Inhibition Assay:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of this compound are prepared in DMEM.

    • A standardized amount of pseudovirus is pre-incubated with the this compound dilutions for 1 hour at 37°C.

    • The virus-drug mixture is then added to the TZM-bl cells.

    • After 48 hours of incubation, the cells are lysed.

  • Data Analysis: Luciferase activity is measured using a luminometer. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Single_Cycle_Infectivity_Assay TZM-bl Cell Culture TZM-bl Cell Culture Infection Infection TZM-bl Cell Culture->Infection Pseudovirus Production Pseudovirus Production Pre-incubation Pre-incubation Pseudovirus Production->Pre-incubation This compound Dilution This compound Dilution This compound Dilution->Pre-incubation Pre-incubation->Infection Incubation (48h) Incubation (48h) Infection->Incubation (48h) Cell Lysis & Luciferase Assay Cell Lysis & Luciferase Assay Incubation (48h)->Cell Lysis & Luciferase Assay Data Analysis (IC50) Data Analysis (IC50) Cell Lysis & Luciferase Assay->Data Analysis (IC50)

Figure 2: Workflow for the single-cycle infectivity assay.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure (α-helicity) and thermostability (Tm) of the 6-HB formed between this compound and NHR-derived peptides.

Methodology:

  • Peptide Preparation: this compound and NHR-mimetic peptides (e.g., N36) are synthesized and purified. The concentration of each peptide is determined by UV absorbance.

  • Complex Formation: Equimolar concentrations of this compound and the NHR peptide are mixed in phosphate-buffered saline (PBS).

  • CD Spectra Acquisition:

    • CD spectra are recorded at a constant temperature (e.g., 25°C) from 190 to 260 nm using a CD spectrometer.

    • The mean residue ellipticity is calculated to determine the α-helical content.

  • Thermal Denaturation:

    • The thermal stability of the complex is determined by monitoring the change in ellipticity at 222 nm as the temperature is increased from 20°C to 98°C at a controlled rate.

    • The Tm is the temperature at which 50% of the complex is unfolded.

CD_Spectroscopy_Workflow Peptide Synthesis & Purification Peptide Synthesis & Purification Complex Formation (SFT + NHR) Complex Formation (SFT + NHR) Peptide Synthesis & Purification->Complex Formation (SFT + NHR) CD Spectra Acquisition (25°C) CD Spectra Acquisition (25°C) Complex Formation (SFT + NHR)->CD Spectra Acquisition (25°C) Thermal Denaturation (20-98°C) Thermal Denaturation (20-98°C) Complex Formation (SFT + NHR)->Thermal Denaturation (20-98°C) α-Helicity Calculation α-Helicity Calculation CD Spectra Acquisition (25°C)->α-Helicity Calculation Tm Determination Tm Determination Thermal Denaturation (20-98°C)->Tm Determination

References

Sifuvirtide: A Next-Generation HIV Fusion Inhibitor - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Development History, Mechanism of Action, and Clinical Evaluation of Sifuvirtide.

Introduction

This compound (SFT) is a potent, next-generation anti-HIV peptide designed as a fusion inhibitor. It emerged from the need to overcome the limitations of the first-in-class fusion inhibitor, Enfuvirtide (T20), namely its relatively low potency, short half-life, and the rapid emergence of drug resistance.[1] Developed by FusoGen Pharmaceuticals Inc., this compound was designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation, leading to improved antiviral activity and pharmacokinetic properties.[2] This technical guide provides a comprehensive overview of the development history of this compound, its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Design and Mechanism of Action

This compound is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat (CHR) region of HIV-1 gp41.[3] Its design incorporates specific amino acid substitutions that enhance its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2] Unlike its predecessor Enfuvirtide, this compound was rationally designed to more effectively block the formation of the six-helix bundle, a critical step in the fusion of the viral and host cell membranes.[2] This dominant-negative action prevents the conformational changes in gp41 necessary for viral entry into the host cell.[2] The molecular design of this compound, which includes the addition of a pocket-binding domain (PBD), contributes to its enhanced stability and potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[4]

dot

HIV_Fusion_Inhibition_by_this compound cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 gp41 gp41 (pre-fusion) Co_receptor_Binding 2. gp120 binds to CCR5/CXCR4 Binding 1. gp120 binds to CD4 gp41_Insertion 3. gp41 inserts fusion peptide into host cell membrane Co_receptor_Binding->gp41_Insertion Pre_hairpin 4. Pre-hairpin intermediate formation gp41_Insertion->Pre_hairpin Six_Helix_Bundle 5. Six-helix bundle (6-HB) formation Pre_hairpin->Six_Helix_Bundle Block Inhibition Fusion_Pore 6. Fusion pore formation & Viral entry Six_Helix_Bundle->Fusion_Pore This compound This compound This compound->Pre_hairpin

Caption: Mechanism of HIV-1 fusion and inhibition by this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of primary and laboratory-adapted HIV-1 isolates, including various subtypes and those with resistance to Enfuvirtide.[2]

HIV-1 Strain/SubtypeThis compound IC50 (nM)Enfuvirtide IC50 (nM)Fold DifferenceReference
Laboratory Strains
HXB2 (X4)0.334.814.5[5]
NL4-3 (X4)1.2 ± 0.223 ± 619.2[6]
Ba-L (R5)0.75.27.4[4]
Primary Isolates (Subtype B)
92US7140.810.112.6[2]
92HT5991.115.614.2[2]
Enfuvirtide-Resistant Strains
V38A2.6127.248.9[4]
N42D/N43D4.1289.570.6[4]
Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies were conducted in monkeys to evaluate the profile of this compound.

Administration RouteDoseTmax (h)Cmax (µg/L)T1/2 (h)Bioavailability (%)Reference
Intravenous (IV)1.2 mg/kg-10626 ± 28866.3 ± 0.9-[5]
Subcutaneous (SC)1.2 mg/kg0.25 - 2528 ± 1915.5 ± 1.049 ± 13[5]

These studies indicated that this compound has a significantly longer half-life compared to Enfuvirtide in monkeys.[5]

Clinical Development

This compound has undergone several phases of clinical trials, primarily in China, to assess its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Clinical Trials

A Phase Ia clinical study in 60 healthy individuals demonstrated that this compound was safe and well-tolerated.[2]

AdministrationDose RangeKey FindingsReference
Single Dose (SC)5, 10, 20, 30, 40 mgGood safety and tolerability, no serious adverse events. Decay half-life: 20.0 ± 8.6 h.[2]
Multiple Doses (SC)-Good safety and tolerability. Decay half-life: 26.0 ± 7.9 h.[2]
Phase II Clinical Trials

Phase II studies in HIV-infected patients further evaluated the safety, pharmacokinetics, and antiviral activity of this compound. One study reported that a once-daily administration of 20 mg of this compound was equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide, with this compound demonstrating a markedly longer half-life of approximately 39 hours compared to 3.8 hours for Enfuvirtide.[5]

Phase III Clinical Trial (TALENT Study)

The pivotal Phase III TALENT (T-20 vs Albuvirtide in Combination with LPV/r in Treatment-Experienced HIV-1 Patients) study was a randomized, controlled, open-label, non-inferiority trial conducted in China.[7][8] The study compared a two-drug regimen of weekly injectable this compound (referred to as Albuvirtide in some publications) plus lopinavir/ritonavir (LPV/r) to the standard second-line three-drug regimen (LPV/r + 2 NRTIs) in treatment-experienced HIV-1 infected patients.[7][8]

Efficacy Results at 48 Weeks [7][9][10]

EndpointThis compound + LPV/r ArmLPV/r + 2 NRTIs Arm
Primary Endpoint
HIV RNA <50 copies/mL75.7% (Interim: 80.4%)77.3% (Interim: 66.0%)
Secondary Endpoints
HIV RNA <400 copies/mL88.1%85.4%
Mean Viral Load Reduction from Baseline (log10 copies/mL)-2.2-2.1
Mean CD4+ Cell Count Increase from Baseline (cells/µL)+139.1+142.3

The study met its primary endpoint, demonstrating that the this compound-containing two-drug regimen was non-inferior to the standard three-drug oral regimen.[7] An interim analysis had previously suggested potential superiority.[8]

Safety and Tolerability [7][10]

The safety profiles of the two treatment arms were similar.[7] Notably, there were no injection site reactions reported in the this compound group at 48 weeks.[10] The control group, which included tenofovir, showed a significant increase in serum creatinine levels, indicating a better renal safety profile for the this compound regimen.[7]

Resistance Profile

Resistance to this compound has been studied in vitro. The primary mutations associated with resistance are located in the NHR of gp41, particularly at positions 38 (V38A), 47 (A47I), and 52 (Q52R).[11] A secondary mutation, N126K, has been identified in the CHR region.[11] While there is some cross-resistance with Enfuvirtide, this compound retains significant activity against many Enfuvirtide-resistant strains.[2][4]

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Sifuvirtide_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_post Regulatory & Post-Market Design Rational Drug Design (Based on gp41 structure) Synthesis Peptide Synthesis & Optimization Design->Synthesis In_Vitro In Vitro Antiviral Activity Assays (IC50 determination) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (Fusion inhibition assays) In_Vitro->Mechanism Animal_PK Animal Pharmacokinetics (Monkey studies) Mechanism->Animal_PK Tox Toxicology Studies Animal_PK->Tox Phase_I Phase I Trials (Safety & PK in healthy volunteers) Tox->Phase_I Phase_II Phase II Trials (Dose-ranging, safety & efficacy in patients) Phase_I->Phase_II Phase_III Phase III (TALENT) Trial (Pivotal efficacy & safety study) Phase_II->Phase_III NDA New Drug Application (NDA) Submission (China) Phase_III->NDA Approval Regulatory Approval (Aikening®) NDA->Approval Post_Market Post-Marketing Surveillance Approval->Post_Market

Caption: The development and evaluation workflow of this compound.

Experimental Protocols

Inhibition of HIV-1 Single-Cycle Infection

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains.

  • Cell and Virus Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used as target cells. Pseudoviruses capable of a single round of infection are generated by co-transfecting 293T cells with an HIV-1 envelope-expressing plasmid and an envelope-deficient HIV-1 backbone plasmid.

  • Assay Procedure:

    • This compound is serially diluted.

    • The diluted peptide is mixed with a standardized amount of pseudovirus and incubated at room temperature for 1 hour.

    • The peptide-virus mixture is then added to TZM-bl cells seeded in 96-well plates.

    • The plates are incubated at 37°C for 48 hours.

  • Data Analysis: Luciferase activity is measured using a luminometer. The percentage of inhibition is calculated relative to virus control wells (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of this compound-Resistant HIV-1 Variants

This method is employed to identify mutations that confer resistance to this compound.

  • Cell Culture and Virus Propagation: The HIV-1 strain (e.g., NL4-3) is cultured in a suitable cell line (e.g., MT-4 cells).

  • Dose-Escalation Selection:

    • The virus is initially cultured in the presence of a sub-inhibitory concentration of this compound.

    • When viral replication is observed (e.g., by monitoring cytopathic effect or p24 antigen levels), the culture supernatant is used to infect fresh cells with a 1.5- to 2-fold higher concentration of this compound.

    • This process of serial passage with increasing drug concentrations is continued for multiple passages.

  • Genotypic Analysis: Proviral DNA is extracted from infected cells at various passages. The gp41-coding region of the env gene is amplified by PCR and sequenced to identify amino acid substitutions.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone by site-directed mutagenesis. The resulting mutant viruses are then tested for their susceptibility to this compound in the single-cycle infection assay to confirm the resistance phenotype.

HIV-1 Mediated Cell-Cell Fusion Assay (Dye Transfer Assay)

This assay measures the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected target cells.

  • Cell Preparation:

    • Effector cells: HIV-1 chronically infected cells (e.g., H9/HIV-1IIIB) are labeled with a fluorescent dye such as Calcein-AM.

    • Target cells: Uninfected CD4+ T-cells (e.g., MT-2 cells) are prepared.

  • Assay Procedure:

    • The Calcein-AM-labeled effector cells are incubated with serial dilutions of this compound for 30 minutes at 37°C.

    • Target cells are then added to the mixture.

    • The co-culture is incubated for 2 hours at 37°C to allow for cell fusion.

  • Data Analysis: Cell fusion results in the transfer of the fluorescent dye from the effector cells to the target cells, forming syncytia. The extent of fusion is quantified by measuring the fluorescence of the fused cells, often using fluorescence microscopy or a plate reader. The IC50 is the concentration of this compound that inhibits dye transfer by 50%.

GST Pull-Down Assay for Mechanism of Action

This in vitro binding assay can be used to demonstrate the physical interaction between this compound and its target, the gp41 NHR.

  • Protein Expression and Purification:

    • A fusion protein of Glutathione-S-Transferase (GST) and the gp41 NHR domain (e.g., N36 peptide) is expressed in E. coli and purified using glutathione-sepharose beads.

    • This compound (or a tagged version) is synthesized.

  • Binding Reaction:

    • The purified GST-NHR fusion protein is immobilized on glutathione-sepharose beads.

    • The beads are then incubated with this compound in a suitable binding buffer.

  • Washing and Elution:

    • The beads are washed multiple times to remove non-specifically bound peptide.

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection: The eluted proteins are separated by SDS-PAGE and the presence of this compound is detected by Western blotting using an antibody against this compound or its tag. A positive signal indicates a direct interaction between this compound and the gp41 NHR.

dot

Resistance_Mechanism gp41_NHR_WT gp41 NHR (Wild-Type) Binding_WT High Affinity Binding Sifuvirtide_WT This compound Sifuvirtide_WT->gp41_NHR_WT binds Inhibition_WT Effective Fusion Inhibition gp41_NHR_Mutant Mutated gp41 NHR (e.g., V38A, A47I, Q52R) Binding_Res Reduced Binding Affinity Sifuvirtide_Res This compound Sifuvirtide_Res->gp41_NHR_Mutant binds Inhibition_Res Reduced Fusion Inhibition (Viral Escape)

Caption: Mechanism of resistance to this compound.

Conclusion

This compound represents a significant advancement in the development of HIV fusion inhibitors. Through rational design based on the structure of the gp41 fusogenic core, it exhibits superior potency, a broader range of activity against diverse HIV-1 strains, including those resistant to Enfuvirtide, and an improved pharmacokinetic profile with a longer half-life. Clinical trials have demonstrated its non-inferior efficacy to standard oral regimens in treatment-experienced patients, with a favorable safety profile, particularly concerning renal safety and the absence of injection site reactions in the Phase III TALENT study. The development of this compound showcases a successful structure-based drug design strategy and offers a valuable long-acting therapeutic option for individuals living with HIV.

References

Methodological & Application

Sifuvirtide: In Vitro Anti-HIV Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sifuvirtide (SFT) is a potent, next-generation HIV fusion inhibitor designed for the treatment of HIV-1 infection. It is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat (CHR) of the HIV-1 gp41 transmembrane protein. This compound exhibits significantly improved anti-HIV-1 activity and a better pharmacokinetic profile compared to the first-generation fusion inhibitor, Enfuvirtide (T20).[1][2] This document provides detailed application notes and protocols for the in vitro assessment of this compound's anti-HIV activity, intended for use by researchers, scientists, and drug development professionals. The protocols described herein cover the determination of antiviral efficacy using MT-4 cells with p24 antigen quantification, assessment of cytotoxicity, and an HIV-1 Env-mediated cell-cell fusion assay.

Introduction

HIV-1 entry into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), which consists of the gp120 and gp41 subunits. The gp41 subunit facilitates the fusion of the viral and cellular membranes, a critical step for viral replication. This compound targets the gp41 protein, specifically binding to the N-terminal heptad repeat (NHR) and preventing the formation of the six-helix bundle (6-HB) structure required for membrane fusion.[3] This mechanism of action effectively blocks the entry of the virus into the host cell. In vitro studies have demonstrated that this compound is highly potent against a wide range of primary and laboratory-adapted HIV-1 isolates, including strains resistant to Enfuvirtide.[1][3]

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity of this compound in comparison to Enfuvirtide against various HIV-1 strains. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are presented to illustrate the potency of this compound.

HIV-1 Strain Assay Type This compound IC50/EC50 (nM) Enfuvirtide (T20) IC50/EC50 (nM) Reference
HIV-1 IIIBCell-Cell Fusion1.2 ± 0.223 ± 6[1][2]
HIV-1 BalSingle-cycle infectivity~2.5~200[3]
Enfuvirtide-resistant strainsSingle-cycle infectivitySignificantly lower than EnfuvirtideHigh (indicating resistance)[3]

Note: IC50/EC50 values can vary depending on the specific experimental conditions, cell lines, and virus stocks used.

Experimental Protocols

MT-4 Cell-Based Anti-HIV Assay with p24 Antigen Quantification

This protocol determines the ability of this compound to inhibit HIV-1 replication in the MT-4 T-lymphocyte cell line. Inhibition is quantified by measuring the amount of viral p24 capsid protein in the cell culture supernatant.

Materials:

  • MT-4 cells

  • Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound (lyophilized powder)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile PBS or cell culture medium to create a high-concentration stock solution. Further dilute the stock solution in complete growth medium to prepare a series of working concentrations (e.g., 2-fold serial dilutions).

  • Cell Preparation: Culture MT-4 cells in complete growth medium. Prior to the assay, ensure the cells are in the logarithmic growth phase and have a viability of >95%. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium.

  • Assay Setup:

    • Add 50 µL of the MT-4 cell suspension to each well of a 96-well plate.

    • Add 50 µL of the various dilutions of this compound to the appropriate wells. Include wells with medium only (cell control) and wells with cells but no drug (virus control).

    • Pre-incubate the plate for 30 minutes at 37°C.

  • Viral Infection: Add 100 µL of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well, except for the cell control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, or until cytopathic effects are visible in the virus control wells.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant from each well.

  • p24 Antigen Quantification: Determine the concentration of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of this compound that inhibits p24 production by 50%.

Cytotoxicity Assay in MT-4 Cells

This protocol assesses the potential cytotoxic effects of this compound on MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MT-4 cells

  • Complete growth medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) in complete growth medium.

  • Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include wells with medium only (blank) and wells with cells and no compound (cell control).

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. Determine the CC50 (50% cytotoxic concentration) value.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion between cells expressing the HIV-1 envelope protein (effector cells) and cells expressing CD4 and co-receptors (target cells).

Materials:

  • Effector cells (e.g., H9 cells chronically infected with HIV-1, or cells transiently transfected with an HIV-1 Env expression vector)

  • Target cells (e.g., MT-2 cells or TZM-bl cells expressing CD4, CXCR4, and CCR5)

  • Fluorescent dyes (e.g., Calcein AM for target cells and DiD for effector cells)

  • This compound

  • Assay buffer (e.g., phenol red-free DMEM)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Labeling:

    • Label the target cells with Calcein AM according to the manufacturer's protocol.

    • Label the effector cells with DiD according to the manufacturer's protocol.

  • Compound Incubation: In a 96-well plate, add various concentrations of this compound to the wells containing labeled effector cells and incubate for 30 minutes at 37°C.

  • Co-culture: Add the labeled target cells to the wells containing the effector cells and this compound.

  • Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for cell fusion.

  • Quantification of Fusion:

    • Fusion is indicated by the transfer of both dyes, resulting in double-positive cells (syncytia).

    • Quantify the number of fused cells using a fluorescence microscope or a high-content imaging system. Alternatively, a reporter gene assay (e.g., luciferase or β-galactosidase) can be used if using appropriate reporter cell lines.

  • Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration compared to the no-drug control. Determine the IC50 value.

Mandatory Visualizations

HIV_Fusion_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (NHR & CHR) gp41->gp41 CoReceptor Co-receptor (CXCR4/CCR5) CD4->CoReceptor 2. Conformational Change CoReceptor->gp41 3. gp41 Unfolds This compound This compound This compound->gp41 Inhibition

Caption: this compound's Mechanism of Action.

Anti_HIV_Assay_Workflow start Start prep_cells Prepare MT-4 Cells start->prep_cells prep_drug Prepare this compound Dilutions start->prep_drug plate_setup Plate Cells and this compound prep_cells->plate_setup prep_drug->plate_setup infection Infect with HIV-1 plate_setup->infection incubation Incubate (4-5 days) infection->incubation supernatant Collect Supernatant incubation->supernatant elisa p24 ELISA supernatant->elisa analysis Data Analysis (EC50) elisa->analysis end End analysis->end

Caption: MT-4 Cell-Based Anti-HIV Assay Workflow.

References

Application Notes and Protocols: Sifuvirtide in HIV-1 Mediated Cell-Cell Fusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sifuvirtide (SFT) is a potent peptide-based fusion inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) transmembrane glycoprotein gp41.[1][2] It is designed to block the conformational changes in gp41 necessary for the fusion of viral and cellular membranes, thereby preventing viral entry into host cells.[2][3] This document provides detailed application notes and protocols for the use of this compound in HIV-1 mediated cell-cell fusion assays, a critical tool for evaluating the efficacy of entry inhibitors.

HIV-1 entry into a target cell is a complex process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[4] This interaction triggers a conformational change in gp41, leading to the formation of a six-helix bundle (6-HB), a stable structure that brings the viral and cellular membranes into close proximity, facilitating fusion.[3][5] this compound acts by binding to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the 6-HB and thus inhibiting membrane fusion.[2][3]

Mechanism of Action of this compound

This compound's mechanism of action is centered on the disruption of the gp41 fusogenic machinery. During the fusion process, the NHR and C-terminal heptad repeat (CHR) regions of gp41 associate to form the 6-HB. This compound, a synthetic peptide, mimics the CHR region and competitively binds to the NHR region of gp41 in its pre-hairpin intermediate state. This binding event sterically hinders the interaction between the viral NHR and CHR, effectively blocking the formation of the 6-HB and halting the fusion process.[2][3]

Mechanism of this compound Inhibition

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral fusion or infection in vitro. The following table summarizes the IC50 values of this compound against various HIV-1 subtypes in cell-cell fusion or single-cycle infectivity assays, often in comparison to the first-generation fusion inhibitor, Enfuvirtide (T20).

HIV-1 Subtype/StrainAssay TypeThis compound (SFT) IC50 (nM)Enfuvirtide (T20) IC50 (nM)Reference
Subtype A (mean)Pseudovirus Entry1.8113.86[1]
Subtype B (mean)Pseudovirus Entry10.35189.20[1]
Subtype C (mean)Pseudovirus Entry3.8457.41[1]
NL4-3 (Lab-adapted)Pseudovirus Entry0.2923.08[6]
Multiple T20-resistant strainsCell-Cell FusionPotent activityReduced activity[1][2]

Experimental Protocols

This section provides a detailed protocol for a widely used HIV-1 mediated cell-cell fusion assay utilizing TZM-bl reporter cells. These cells are engineered HeLa cells that express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful cell-cell fusion and subsequent transactivation by the HIV-1 Tat protein from the effector cells, the reporter genes are expressed, allowing for quantitative measurement of fusion events.[6][7]

Materials and Reagents
  • Effector Cells: Cells expressing HIV-1 Env and Tat (e.g., HEK293T cells transiently transfected with an Env-expressing plasmid and a Tat-expressing plasmid).

  • Target Cells: TZM-bl cells (available from the NIH AIDS Reagent Program).

  • This compound: Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., sterile water or DMSO) to a stock concentration of 1 mM.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection Reagent: (e.g., FuGENE HD, PolyJet).

  • 96-well flat-bottom cell culture plates: White plates for luminescence assays.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer: For reading luminescence.

  • CO2 Incubator: Maintained at 37°C with 5% CO2.

Experimental Workflow Diagram

G cluster_preparation Preparation cluster_treatment Treatment and Co-culture cluster_readout Readout A 1. Prepare Effector Cells (Transfect HEK293T with Env/Tat plasmids) E 5. Add Effector Cells to Target Cells A->E B 2. Prepare Target Cells (Seed TZM-bl cells in 96-well plate) D 4. Add this compound to Target Cells B->D C 3. Prepare this compound Dilutions C->D D->E F 6. Co-culture for 6-8 hours E->F G 7. Lyse Cells and Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Calculate IC50 H->I

HIV-1 Cell-Cell Fusion Assay Workflow
Step-by-Step Protocol

Day 1: Preparation of Effector and Target Cells

  • Effector Cell Preparation:

    • Plate HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an HIV-1 Env-expressing plasmid and a Tat-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours.

  • Target Cell Preparation:

    • Trypsinize and count TZM-bl cells.

    • Seed the TZM-bl cells in a white, flat-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C with 5% CO2.

Day 2: Cell-Cell Fusion Assay

  • This compound Preparation:

    • Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration is 100 nM, with 3-fold serial dilutions. Include a "no drug" control (medium only).

  • Treatment of Target Cells:

    • Carefully remove the medium from the TZM-bl cells.

    • Add 50 µL of the diluted this compound or control medium to the appropriate wells.

  • Co-culture:

    • Trypsinize the transfected HEK293T effector cells and resuspend them in complete DMEM.

    • Count the cells and adjust the concentration to 2 x 10^5 cells/mL.

    • Add 50 µL of the effector cell suspension (1 x 10^4 cells) to each well of the 96-well plate containing the target cells and this compound.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the co-culture plate at 37°C with 5% CO2 for 6-8 hours. This incubation time is critical and may need optimization depending on the specific Env clone used.

  • Luminescence Measurement:

    • After the incubation period, add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 × [1 - (RLU_sample - RLU_background) / (RLU_no_drug - RLU_background)] where:

      • RLU_sample is the relative light units from wells with this compound.

      • RLU_no_drug is the average RLU from wells without this compound.

      • RLU_background is the average RLU from wells with target cells only (no effector cells).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value. GraphPad Prism or similar software is recommended for this analysis.

Conclusion

This compound is a highly effective HIV-1 fusion inhibitor that can be readily evaluated using cell-cell fusion assays. The provided protocol offers a robust and quantitative method for assessing its inhibitory activity. This information is crucial for researchers in the field of HIV-1 entry and for professionals involved in the development of new antiretroviral therapies. The high potency and favorable resistance profile of this compound make it an important tool in the fight against HIV/AIDS.

References

Application Note: Surface Plasmon Resonance (SPR) for Characterizing the Binding Kinetics of Sifuvirtide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in antiviral drug discovery and development.

Introduction

Sifuvirtide (SFT) is a potent, next-generation anti-HIV peptide drug that functions as a fusion inhibitor.[1][2][3] It is designed to prevent the entry of the human immunodeficiency virus (HIV) into host cells, a critical step in the viral lifecycle.[4] The viral entry process is mediated by the HIV envelope glycoprotein complex (Env), which consists of gp120 and gp41 proteins.[4] Following the binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), the gp41 protein undergoes a series of conformational changes.[4][5] This rearrangement exposes the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41, leading to the formation of a stable six-helix bundle (6-HB).[4] The formation of this 6-HB structure is essential as it brings the viral and cellular membranes into close proximity, facilitating membrane fusion and viral entry.[4]

This compound is derived from the CHR region of gp41 and acts by competitively binding to the NHR region of gp41 in its transient pre-hairpin intermediate state.[4][5][6] This action effectively blocks the formation of the 6-HB, thereby inhibiting membrane fusion and preventing viral infection.[2][4] Understanding the binding kinetics—the rates of association and dissociation—between this compound and its gp41 target is crucial for optimizing its therapeutic efficacy and overcoming potential drug resistance.

Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique ideal for quantitatively analyzing biomolecular interactions.[7][8][9] It allows for the precise determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing invaluable insights into the drug-target interaction.[9] This application note provides a detailed protocol for using SPR to study the binding kinetics of this compound with its target peptide derived from the gp41 NHR region.

Mechanism of Action of this compound

The diagram below illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.

HIV_Fusion_Inhibition cluster_0 HIV-1 Fusion Process cluster_1 Inhibition by this compound HIV HIV-1 Virus gp120 gp120 HostCell Host Cell (CD4+) CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 Pre-hairpin Intermediate CD4->gp41_pre 2. Conformational Change NHR gp41 NHR (Target Site) CHR gp41 CHR This compound This compound gp41_pre->this compound This compound Intervention SixHB Six-Helix Bundle (6-HB) NHR->SixHB 3. Folding CHR->SixHB 3. Folding Fusion Membrane Fusion SixHB->Fusion 4. Fusion NHR_target gp41 NHR This compound->NHR_target Competitive Binding Inhibition Fusion Blocked NHR_target->Inhibition

Caption: HIV-1 fusion mechanism and its inhibition by this compound.

Principle of Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[7] In a typical experiment, one interacting partner (the ligand) is immobilized on the sensor surface, while the other partner (the analyte) is flowed across the surface in a continuous stream of buffer.[10] The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, leading to a proportional change in the refractive index. This change is detected in real-time and plotted as resonance units (RU) versus time, generating a sensorgram.[7][10] The sensorgram provides a wealth of information about the interaction, including the association phase (analyte binding), equilibrium phase, and dissociation phase (analyte unbinding).[7]

Experimental Workflow for SPR Analysis

The following diagram outlines the major steps involved in conducting an SPR experiment to determine this compound binding kinetics.

SPR_Workflow SPR Experimental Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Reagents Prepare Buffers, Ligand (N36), and Analyte (this compound) ChipPrep Select & Prepare Sensor Chip (e.g., CM5) Immobilization 1. Immobilize Ligand (N36) on Sensor Surface (e.g., Amine Coupling) ChipPrep->Immobilization Binding 2. Inject Analyte (this compound) at Various Concentrations Immobilization->Binding Dissociation 3. Monitor Dissociation in Running Buffer Binding->Dissociation Sensorgram Acquire Sensorgram Data (Response vs. Time) Binding->Sensorgram Regeneration 4. Regenerate Surface with Mild Acidic Solution Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Binding Next Cycle Fitting Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) Sensorgram->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

Caption: Workflow for analyzing this compound binding kinetics using SPR.

Detailed Experimental Protocol

This protocol describes the use of SPR to measure the binding kinetics of this compound (analyte) to a synthetic peptide mimicking the NHR of gp41, such as N36 (ligand).

Materials and Equipment
  • SPR Instrument: Biacore system (e.g., Biacore 3000 or X100) or similar.[11][12]

  • Sensor Chip: CM5 sensor chip (research grade).[11]

  • Ligand: Purified synthetic NHR peptide (e.g., N36), purity >95%.

  • Analyte: Purified synthetic this compound peptide, purity >95%.

  • Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, 5.0.[11]

  • Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20.[12]

  • Amine Coupling Kit: N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), and 1.0 M ethanolamine-HCl pH 8.5.[11]

  • Regeneration Solution: 10 mM Glycine-HCl, pH 1.5 - 3.0.[9]

  • Other: High-purity water, DMSO (for peptide stock solutions).[11]

Ligand Immobilization (N36 Peptide)

The N36 peptide will be covalently immobilized to the carboxymethylated dextran surface of a CM5 sensor chip via amine coupling.[11]

  • Chip Priming: Prime the system with running buffer until a stable baseline is achieved.

  • pH Scouting: To determine the optimal pH for pre-concentration, inject the N36 ligand (e.g., 10 µg/mL) in 10 mM sodium acetate buffers of varying pH (4.0, 4.5, 5.0). Select the pH that gives the best electrostatic pre-concentration.[10]

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.[13]

  • Ligand Injection: Inject the N36 peptide (e.g., 10-20 µg/mL in the optimal sodium acetate buffer) over the activated surface until the desired immobilization level is reached (e.g., ~1500-2000 RU).

  • Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[13]

  • Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used to subtract non-specific binding and bulk refractive index changes.

Kinetic Binding Assay
  • Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM, 200 nM). Ensure the final DMSO concentration is matched across all samples and is low (<1%) to avoid solvent effects.[12]

  • Binding Measurement:

    • Set the flow rate to 30-40 µL/min.[12]

    • Inject the lowest concentration of this compound over the ligand and reference flow cells for an association phase of 180-240 seconds.[12]

    • Allow the dissociation phase to proceed for 600-900 seconds by flowing running buffer.[12]

    • Repeat the injection for each concentration in the dilution series, from lowest to highest. Include several buffer-only injections (0 nM analyte) for double referencing.

  • Surface Regeneration: After each binding cycle, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound this compound.[9] Verify that the baseline returns to its initial level, indicating complete regeneration without damaging the immobilized ligand.

Data Analysis and Presentation

  • Data Processing: The raw sensorgram data is processed by subtracting the response from the reference flow cell and then subtracting the average of the buffer-only injections (double referencing).

  • Kinetic Fitting: The processed sensorgrams for all analyte concentrations are fitted globally to a kinetic binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is typically used.[12]

  • Parameter Determination: The fitting process yields the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD, units M), where KD = kd/ka.

Representative Binding Kinetics Data

The following table summarizes representative kinetic data for the interaction of this compound with the gp41 NHR target. It also includes hypothetical data for mutations known to affect binding, illustrating how SPR can quantify resistance mechanisms.[4][14]

Analyte (Peptide)Ligand (Target)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Notes
This compound (WT) N36 (WT gp41)2.5 x 10⁵2.0 x 10⁻⁴0.8High-affinity interaction.
This compoundN36 (V38A mutant)1.8 x 10⁵9.5 x 10⁻⁴5.3Reduced binding stability, consistent with resistance.[4][14]
This compoundN36 (Q52R mutant)2.1 x 10⁵8.8 x 10⁻⁴4.2Reduced binding stability, consistent with resistance.[4][14]
This compoundN36 (A47I mutant)2.9 x 10⁵1.5 x 10⁻⁴0.52Enhanced binding stability.[4][14]

Note: The values presented are illustrative examples for comparison purposes. Actual experimental values may vary.

Conclusion

Surface Plasmon Resonance provides a robust and highly quantitative method for characterizing the binding kinetics of the HIV fusion inhibitor this compound to its gp41 NHR target. The detailed kinetic data (ka, kd, and KD) obtained from SPR analysis is essential for structure-activity relationship (SAR) studies, for understanding mechanisms of drug resistance, and for the rational design of new, more potent antiviral agents.[4] The protocol outlined in this application note serves as a comprehensive guide for researchers employing SPR technology in the development and evaluation of HIV fusion inhibitors.

References

Experimental Application of Sifuvirtide in Virology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sifuvirtide (SFT) is a potent, next-generation anti-HIV peptide drug that functions as a fusion inhibitor.[1] It has demonstrated significant efficacy against a broad range of HIV-1 isolates, including those resistant to the first-generation fusion inhibitor Enfuvirtide (T20).[1][2] this compound was designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core, and it effectively blocks the viral and cellular membrane fusion, a critical step in the HIV life cycle.[1][3] These application notes provide a detailed overview of the experimental application of this compound in virology research, including its mechanism of action, protocols for key experiments, and a summary of its in vitro antiviral activity.

Mechanism of Action

This compound targets the HIV-1 envelope glycoprotein gp41, specifically the N-terminal heptad repeat (NHR) region.[3][4] During HIV-1 entry, gp41 undergoes a conformational change, forming a pre-hairpin intermediate. The C-terminal heptad repeat (CHR) region of gp41 then folds back to pack into the grooves of the NHR trimer, forming a stable six-helix bundle (6-HB).[4] This process brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry. This compound, being a synthetic peptide derived from the CHR region, competitively binds to the NHR of gp41 in its pre-hairpin intermediate state.[4] This binding prevents the formation of the 6-HB, thereby inhibiting membrane fusion and subsequent viral entry into the host cell.[1][4]

HIV_Fusion_Inhibition_by_this compound cluster_0 HIV-1 Fusion Process cluster_1 This compound Inhibition gp120-CD4 Binding gp120-CD4 Binding Co-receptor Binding Co-receptor Binding gp120-CD4 Binding->Co-receptor Binding Conformational Change gp41 Pre-hairpin Intermediate gp41 Pre-hairpin Intermediate Co-receptor Binding->gp41 Pre-hairpin Intermediate gp41 Unfolds Six-Helix Bundle (6-HB) Formation Six-Helix Bundle (6-HB) Formation gp41 Pre-hairpin Intermediate->Six-Helix Bundle (6-HB) Formation CHR folds onto NHR Inhibition of 6-HB Formation Inhibition of 6-HB Formation Membrane Fusion & Viral Entry Membrane Fusion & Viral Entry Six-Helix Bundle (6-HB) Formation->Membrane Fusion & Viral Entry This compound This compound This compound->gp41 Pre-hairpin Intermediate Binds to NHR

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against a wide variety of HIV-1 isolates, including different subtypes and drug-resistant strains. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies.

Table 1: In Vitro Inhibitory Activity of this compound against Diverse HIV-1 Subtypes [2]

Pseudovirus SubtypeCo-receptorThis compound IC50 (nM)T20 IC50 (nM)
ACCR5/CXCR41.8113.86
BCCR5/CXCR410.35189.20
CCCR5/CXCR43.8457.41

Table 2: In Vitro Inhibitory Activity of this compound against HIV-1 Recombinant Forms and Subtype B' [2]

Pseudovirus SubtypeThis compound IC50 (nM)T20 IC50 (nM)
CRF07_BC2.6646.05
CRF01_AE10.4026.85
B'3.4919.34

Table 3: Resistance Profile of HIV-1 Mutants to this compound [4]

MutationFold Resistance to this compound
V38A7.93
A47I4.58
Q52R39.49
N126K1.7
V38A/A47I~80
V38A/A47I/Q52R>1,000

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below.

HIV-1 Pseudovirus Single-Cycle Infection Assay

This assay is used to determine the inhibitory activity of this compound against the entry of various HIV-1 pseudoviruses.

Pseudovirus_Infection_Assay_Workflow cluster_workflow Experimental Workflow P1 Prepare serial dilutions of this compound. P2 Mix diluted this compound with HIV-1 pseudovirus. P1->P2 P3 Incubate mixture at 37°C for 1 hour. P2->P3 P4 Add mixture to TZM-bl cells. P3->P4 P5 Incubate at 37°C for 48 hours. P4->P5 P6 Measure luciferase activity. P5->P6 P7 Calculate IC50 values. P6->P7

Caption: Workflow for the HIV-1 pseudovirus single-cycle infection assay.

Materials:

  • This compound peptide, acetylated at the N-terminus and amidated at the C-terminus, purified by HPLC (>95% purity)[2]

  • HIV-1 pseudoviruses (various subtypes)

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the this compound stock solution in DMEM to achieve a range of desired concentrations.[2]

  • In a 96-well plate, mix the diluted this compound with a standardized amount of HIV-1 pseudovirus (e.g., 100 TCID50).[2]

  • Incubate the peptide-virus mixture at 37°C for 1 hour.[2]

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere.

  • Add the pre-incubated peptide-virus mixture to the TZM-bl cells.

  • Incubate the plate at 37°C in a CO2 incubator for 48 hours.[2]

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2]

  • The percent inhibition is calculated by comparing the luciferase activity in the presence of this compound to the activity in the absence of the inhibitor.

  • The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curve.[2]

Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit HIV-1 Env-mediated fusion between two cell populations.

Materials:

  • Effector cells: H9/HIV-1IIIB cells (chronically infected with HIV-1)

  • Target cells: MT-2 cells (uninfected)

  • RPMI 1640 medium supplemented with 10% FBS

  • Trypan blue solution

  • Microscope

Protocol:

  • Prepare serial dilutions of this compound in RPMI 1640 medium.

  • In a 96-well plate, mix the diluted this compound with H9/HIV-1IIIB cells.

  • Add MT-2 cells to the wells containing the H9/HIV-1IIIB cells and this compound.

  • Incubate the co-culture at 37°C for 24 hours.

  • After incubation, observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope.

  • Quantify the number of syncytia in each well.

  • The percent inhibition of cell-cell fusion is calculated by comparing the number of syncytia in the presence of this compound to the number in the absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve. A cell-cell fusion assay revealed that the effective concentration for achieving 50% inhibition (IC50) of this compound is 1.2 ± 0.2 nm.[5]

In Vitro Selection of this compound-Resistant HIV-1 Variants

This protocol describes the process of generating and selecting for HIV-1 variants with reduced susceptibility to this compound.

Resistance_Selection_Workflow cluster_workflow Resistance Selection Workflow S1 Culture HIV-1 in MT-4 cells with a sub-optimal concentration of this compound. S2 Monitor for viral replication (e.g., p24 antigen). S1->S2 S3 When viral breakthrough occurs, harvest the supernatant. S2->S3 S4 Use the harvested virus to infect fresh MT-4 cells with an increased concentration of this compound. S3->S4 S5 Repeat the passage with escalating concentrations of this compound. S4->S5 S6 Isolate and sequence the env gene from resistant variants. S5->S6

Caption: Workflow for the in vitro selection of this compound-resistant HIV-1.

Materials:

  • Wild-type HIV-1 (e.g., molecular clone NL4-3)[6]

  • MT-4 cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound

  • p24 antigen ELISA kit

  • Reagents for viral RNA extraction, reverse transcription, PCR, and DNA sequencing

Protocol:

  • Initiate a culture of wild-type HIV-1 in MT-4 cells in the presence of a starting concentration of this compound that inhibits approximately 90% of viral replication.[6]

  • Monitor the culture for signs of viral replication by measuring the p24 antigen concentration in the supernatant.

  • When viral replication is detected (breakthrough), harvest the cell-free supernatant containing the virus.

  • Use the harvested virus to infect fresh MT-4 cells in the presence of a higher concentration of this compound (e.g., 2- to 3-fold increase).

  • Repeat this serial passage process, gradually increasing the concentration of this compound with each passage.

  • Once a viral strain capable of replicating at a significantly higher concentration of this compound is obtained, isolate the viral RNA from the supernatant.

  • Perform reverse transcription and PCR to amplify the env gene, which encodes gp120 and gp41.

  • Sequence the amplified env gene to identify mutations that confer resistance to this compound.[6]

  • The identified mutations can then be introduced into a wild-type HIV-1 backbone using site-directed mutagenesis to confirm their role in resistance.

Conclusion

This compound is a highly potent HIV fusion inhibitor with a well-defined mechanism of action. The experimental protocols provided here offer a framework for researchers to evaluate its antiviral activity, investigate mechanisms of resistance, and explore its potential in various virological research settings. The quantitative data consistently demonstrate its superior potency compared to the first-generation inhibitor, T20, against a wide range of HIV-1 strains. These application notes serve as a valuable resource for scientists engaged in the study of HIV-1 entry and the development of novel antiviral therapeutics.

References

Application Notes and Protocols: Sifuvirtide as a Tool for Studying HIV Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex, multi-step process mediated by the viral envelope (Env) glycoprotein complex, which consists of the surface subunit gp120 and the transmembrane subunit gp41. This process represents a critical target for antiretroviral therapy. Sifuvirtide (SFT) is a potent, peptide-based HIV-1 fusion inhibitor that serves as an invaluable molecular probe for dissecting the mechanics of viral entry.[1][2] Designed based on the three-dimensional structure of the gp41 fusogenic core, this compound targets the transient pre-hairpin intermediate of gp41, effectively blocking the conformational changes required for membrane fusion.[3][4]

Unlike the first-generation fusion inhibitor Enfuvirtide (T20), this compound exhibits enhanced potency, a longer plasma half-life, and activity against T20-resistant HIV-1 strains.[3][5][6] These characteristics make it not only a promising therapeutic candidate but also a superior research tool. By studying its mechanism of action, its interaction with gp41, and the viral escape pathways through resistance mutations, researchers can gain profound insights into the structural and functional dynamics of the HIV-1 fusion machinery.

This document provides detailed protocols for key experiments utilizing this compound to investigate HIV-1 entry and outlines how the resulting data can be interpreted to understand the virus's fusion mechanism and resistance development.

Mechanism of Action: Inhibiting the Six-Helix Bundle Formation

HIV-1 entry begins when gp120 binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[7] This binding triggers a series of conformational changes in gp41, exposing its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains. The NHR domains assemble into a trimeric coiled-coil, and the CHR domains then fold back to pack into the grooves of this NHR trimer. This interaction forms a highly stable six-helix bundle (6-HB), a hairpin-like structure that pulls the viral and cellular membranes into close proximity, leading to fusion.[8][9]

This compound is a synthetic peptide derived from the gp41 CHR sequence.[10] It acts as a competitive inhibitor, binding to the exposed NHR trimer of the gp41 pre-hairpin intermediate.[11] This binding physically obstructs the interaction of the endogenous CHR domains, preventing the formation of the 6-HB and halting the fusion process before the viral core can enter the cell.[3][8]

HIV_Entry_Inhibition cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41_native gp41 (Native) Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor gp41_prehairpin gp41 Pre-Hairpin Intermediate (NHR Exposed) Coreceptor->gp41_prehairpin 3. gp41 Unfolds gp41_6HB Six-Helix Bundle (6-HB) Formation gp41_prehairpin->gp41_6HB 4. gp41 Refolds Fusion Membrane Fusion & Viral Entry gp41_6HB->Fusion 5. Fusion This compound This compound This compound->gp41_prehairpin Inhibition

Caption: HIV-1 entry pathway and this compound's mechanism of inhibition.

Quantitative Data on this compound Activity

The potency of this compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in various antiviral assays.

Table 1: Comparative Antiviral Activity of this compound

This table summarizes the inhibitory activity of this compound against different HIV-1 strains, including those resistant to Enfuvirtide (T20).

InhibitorHIV-1 StrainAssay TypeIC₅₀ / EC₅₀ (nM)Fold Change vs. T20Reference(s)
This compound NL4-3 (WT)Pseudovirus Entry0.44-[12]
T20NL4-3 (WT)Pseudovirus Entry9.4121.4x more potent[12]
This compound JR-CSF (WT)Replicative Virus Infection0.28-[12]
T20JR-CSF (WT)Replicative Virus Infection5.1918.5x more potent[12]
This compound HXB2 (WT)Cell-Cell Fusion0.41-[12]
T20HXB2 (WT)Cell-Cell Fusion24.1759.0x more potent[12]
This compound T20-ResistantCell-Cell Fusion8-15 fold lower IC₅₀ than T20Highly Effective[6]

Data compiled from multiple studies to show representative values.

Table 2: Impact of gp41 Mutations on this compound Resistance

Studying mutations that confer resistance to this compound is crucial for understanding the key amino acid interactions between the inhibitor and the gp41 NHR.

Mutation in gp41 (HXB2 numbering)Fold Resistance to this compoundCross-Resistance to T20 (Fold)Effect on Viral FunctionReference(s)
V38A7.9326.5Impaired fusion & entry[1]
A47I4.58Increased SusceptibilityImpaired fusion & entry[1]
Q52R39.4917.55Impaired fusion & entry[1]
N126K (Secondary)1.7MinorMinor[1][7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound's function and resistance profiles.

Protocol 1: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit viral entry in a single round of infection, providing a safe and quantifiable method to assess inhibitor potency.

Materials:

  • HEK293T cells

  • Env-deficient HIV-1 backbone plasmid expressing luciferase or GFP (e.g., pSG3ΔEnv)

  • HIV-1 Env expression plasmid (e.g., from NL4-3, JR-CSF, or mutant strains)

  • Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

  • This compound peptide, stock solution prepared in DMSO and diluted in culture medium

  • Cell culture medium (DMEM with 10% FBS)

  • Luciferase Assay System (if using luciferase reporter)

  • Luminometer or flow cytometer

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the HIV-1 Env expression plasmid using a suitable transfection reagent.

  • Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus particles. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Inhibition Assay: a. Seed TZM-bl target cells in a 96-well plate and incubate overnight. b. Prepare serial dilutions of this compound in culture medium. c. In a separate plate, pre-incubate a fixed amount of pseudovirus with the serially diluted this compound for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-inhibitor mixtures.

  • Readout: 48 hours post-infection, quantify the reporter gene expression.

    • For luciferase reporters, lyse the cells and measure luminescence using a luminometer.

    • For GFP reporters, analyze the percentage of GFP-positive cells by flow cytometry.

  • Data Analysis: Normalize the results to a "no inhibitor" control (100% infection). Plot the percentage of inhibition against the this compound concentration and calculate the IC₅₀ value using non-linear regression analysis.[13]

Protocol 2: Cell-Cell Fusion Assay

This assay quantifies the inhibition of Env-mediated fusion between two different cell populations, mimicking a key step in viral spread.

Materials:

  • Effector Cells: Cells expressing HIV-1 Env and T7 polymerase (e.g., transfected HEK293T cells).

  • Target Cells: Cells expressing CD4, a coreceptor, and a luciferase gene under the control of a T7 promoter (e.g., TZM-bl cells).

  • This compound peptide

  • Culture medium and 96-well plates

  • Luciferase Assay System and Luminometer

Methodology:

  • Cell Preparation: Prepare effector and target cell populations as described above.

  • Co-culture: a. Mix effector and target cells at a defined ratio (e.g., 1:1). b. Add the cell mixture to a 96-well plate containing serial dilutions of this compound.

  • Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion. When an effector cell fuses with a target cell, the T7 polymerase enters the target cell cytoplasm and drives the expression of the luciferase reporter gene.

  • Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC₅₀ value as described in Protocol 1.[1][4]

Protocol 3: In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the process of generating viral resistance through selective pressure, a powerful tool for identifying critical residues in the inhibitor's target site.

Resistance_Workflow start Start with Wild-Type HIV-1 Strain culture Culture Virus in MT-4 cells with sub-optimal this compound (e.g., IC₉₀ concentration) start->culture cpe Monitor for Cytopathic Effect (CPE) culture->cpe passage Passage Supernatant to Fresh Cells with 1.5-2x Higher this compound Conc. cpe->passage CPE Observed harvest Harvest Proviral DNA from Resistant Culture cpe->harvest High Resistance Achieved repeat Repeat Passaging (Multiple Rounds) passage->repeat repeat->culture amplify PCR Amplify and Sequence the gp41 Gene harvest->amplify analyze Identify Amino Acid Substitutions amplify->analyze characterize Characterize Mutant Viruses (Protocols 1 & 2) analyze->characterize

Caption: Workflow for in vitro selection and analysis of resistant HIV-1.

Methodology:

  • Initial Culture: Infect a permissive T-cell line (e.g., MT-4) with wild-type HIV-1 in the presence of an inhibitory concentration of this compound (e.g., IC₉₀).[7]

  • Monitoring and Passaging: Monitor the culture for signs of viral replication (cytopathic effect, CPE). When CPE is observed, harvest the cell-free supernatant.

  • Dose Escalation: Use the harvested supernatant to infect fresh cells in the presence of a 1.5- to 2-fold higher concentration of this compound.[7]

  • Iterative Selection: Repeat this process for multiple passages, gradually increasing the drug concentration. Maintain a parallel culture of wild-type virus without the inhibitor as a control.

  • Genotypic Analysis: Once a virus population capable of replicating at high this compound concentrations is established, extract proviral DNA from the infected cells. Amplify the env gene (specifically the gp41 region) by PCR and sequence the products to identify mutations.

  • Phenotypic Confirmation: Re-introduce the identified mutations (singly and in combination) into a wild-type viral backbone using site-directed mutagenesis. Characterize the resulting mutant viruses for their resistance to this compound using the assays described in Protocols 1 and 2.[1][7]

Conclusion

This compound is a powerful molecular tool that allows for detailed investigation of the HIV-1 entry process. Its high potency and distinct mechanism of action enable researchers to precisely block the gp41-mediated fusion step. By employing the protocols outlined above, scientists can quantify the inhibitory effects on viral entry, probe the structure-function relationships within the gp41 fusion machinery, and elucidate the molecular basis of drug resistance. The insights gained from using this compound are instrumental in understanding the fundamental biology of HIV-1 and in guiding the development of next-generation entry inhibitors.[14]

References

Application Notes and Protocols for Testing Sifuvirtide Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antiviral activity of Sifuvirtide, a potent HIV-1 fusion inhibitor, using various susceptible cell lines. The included methodologies cover the determination of antiviral efficacy and cytotoxicity, crucial for the preclinical evaluation of this compound and other HIV-1 entry inhibitors.

Introduction to this compound

This compound is a synthetic 36-amino acid peptide designed based on the crystal structure of the HIV-1 gp41 fusogenic core.[1] It acts as a fusion inhibitor, preventing the conformational changes in gp41 required for the fusion of the viral envelope with the target cell membrane, thereby blocking HIV-1 entry into host cells.[1][2] this compound has demonstrated potent activity against a wide range of HIV-1 isolates, including those resistant to the first-generation fusion inhibitor, Enfuvirtide (T20).[2]

Recommended Cell Lines

The selection of an appropriate cell line is critical for the accurate assessment of this compound's antiviral activity. The following cell lines are recommended based on their susceptibility to HIV-1 infection and their established use in antiviral drug screening.

  • TZM-bl Cells: A genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains Tat-responsive luciferase and β-galactosidase reporter genes. These cells are ideal for high-throughput screening of HIV-1 entry inhibitors in a single-cycle infection assay format.[3]

  • MT-4 Cells: A human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection and shows a rapid and pronounced cytopathic effect (CPE).[4] This makes them suitable for assays that measure the inhibition of viral replication and virus-induced cell death.

  • H9 Cells: A classic human T-lymphocyte cell line that is permissive for the replication of various laboratory-adapted HIV-1 strains.[5] They are often used in assays that measure the inhibition of viral antigen production, such as the p24 antigen assay.

  • CEMx174 Cells: A hybrid human T-cell/B-cell line that supports the replication of a broad range of HIV-1 and SIV strains.[6] These cells are particularly useful for syncytia formation assays, which visually demonstrate the cell-to-cell fusion mediated by the HIV-1 envelope glycoproteins.

Quantitative Data Summary

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound in various cell lines.

Cell LineHIV-1 Strain(s)Assay TypeEndpointEC₅₀ (nM)Reference
TZM-blSubtypes A, B, CSingle-cycle infectivityLuciferase activity1.81 - 10.35[3]
H9HIV-1Cell-cell fusionSyncytia formation0.33 µg/mL (~73 nM)[5]
VariousMultiple StrainsViral ReplicationVariousComparable or lower than Enfuvirtide and AZT[1]
Cell LineAssay TypeEndpointCC₅₀Reference
VariousCytotoxicityCell viabilityRelatively high[1]
TZM-blMTT AssayCell viability>100 µM

Note: EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration) is the concentration of a drug that kills 50% of cells in a culture. The therapeutic index (TI = CC₅₀/EC₅₀) is a measure of the drug's safety.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Single-Cycle Infectivity Assay Using TZM-bl Cells

This assay quantifies the ability of this compound to inhibit HIV-1 entry in a single round of infection.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 pseudovirus stock (e.g., Env-pseudotyped luciferase reporter virus)

  • This compound

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well flat-bottom culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

  • Infection: a. Carefully remove the culture medium from the wells. b. Add 50 µL of the diluted this compound to the appropriate wells. c. In a separate tube, mix the HIV-1 pseudovirus with complete growth medium containing DEAE-Dextran (final concentration of 15 µg/mL is recommended, but should be optimized). d. Add 50 µL of the virus-DEAE-Dextran mixture to each well. e. Include virus control wells (cells + virus, no drug) and cell control wells (cells only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: a. After incubation, remove the supernatant. b. Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control and determine the EC₅₀ value using appropriate software.

Protocol 2: Cytotoxicity Assay Using MTT

This assay determines the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., MT-4, H9, CEMx174)

  • Complete growth medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well for suspension cells) in 100 µL of complete growth medium.

  • Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include cell control wells (cells only, no drug).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control and determine the CC₅₀ value.

Protocol 3: p24 Antigen Production Assay Using H9 Cells

This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein produced.

Materials:

  • H9 cells

  • Complete growth medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • This compound

  • HIV-1 p24 Antigen ELISA kit

  • 24-well plates

Procedure:

  • Infection: a. Infect H9 cells with HIV-1 at a predetermined multiplicity of infection (MOI) for 2 hours at 37°C. b. Wash the cells to remove the virus inoculum.

  • Cell Plating and Treatment: a. Resuspend the infected cells in complete growth medium and plate them in a 24-well plate. b. Add serial dilutions of this compound to the wells. Include virus control wells (infected cells, no drug).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the culture supernatants at different time points.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration and determine the EC₅₀ value.

Protocol 4: Syncytia Formation Assay Using CEMx174 Cells

This assay visually assesses the inhibition of HIV-1-mediated cell-to-cell fusion.

Materials:

  • CEMx174 cells

  • HIV-1 infected cells (e.g., persistently infected H9 cells)

  • Complete growth medium

  • This compound

  • 24-well plates

  • Inverted microscope

Procedure:

  • Cell Co-culture: a. Plate CEMx174 target cells in a 24-well plate. b. Add a small number of HIV-1 infected cells to each well.

  • Compound Addition: Immediately add serial dilutions of this compound to the wells. Include a co-culture control (no drug).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Syncytia Observation: Observe the formation of syncytia (large, multinucleated cells) under an inverted microscope.

  • Data Analysis: Quantify the number and size of syncytia in each well. The EC₅₀ is the concentration of this compound that inhibits syncytia formation by 50%.

Visualizations

HIV-1 Entry and Mechanism of this compound Action

HIV_Entry_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Pre_fusion_intermediate gp41 Pre-fusion Intermediate CCR5_CXCR4->Pre_fusion_intermediate 3. gp41 Unfolds This compound This compound This compound->Pre_fusion_intermediate Blocks Six_helix_bundle 6-Helix Bundle (Fusion Pore Formation) Pre_fusion_intermediate->Six_helix_bundle 4. gp41 Refolds Fusion Viral Entry Six_helix_bundle->Fusion 5. Membrane Fusion

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental Workflow for Antiviral Activity Testing

Antiviral_Workflow cluster_prep Preparation cluster_assays Assays cluster_endpoints Endpoints Cell_Culture Cell Line Culture (TZM-bl, MT-4, H9, CEMx174) Antiviral_Assay Antiviral Activity Assay (EC₅₀ Determination) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Cell_Culture->Cytotoxicity_Assay Compound_Prep This compound Serial Dilution Compound_Prep->Antiviral_Assay Compound_Prep->Cytotoxicity_Assay Virus_Prep HIV-1 Stock Preparation (Pseudovirus or Live Virus) Virus_Prep->Antiviral_Assay Luciferase Luciferase Activity (TZM-bl) Antiviral_Assay->Luciferase p24 p24 Antigen (H9, MT-4) Antiviral_Assay->p24 Syncytia Syncytia Formation (CEMx174) Antiviral_Assay->Syncytia MTT MTT Reduction (All cell lines) Cytotoxicity_Assay->MTT Data_Analysis Data Analysis (EC₅₀, CC₅₀, TI Calculation) Luciferase->Data_Analysis p24->Data_Analysis Syncytia->Data_Analysis MTT->Data_Analysis

Caption: General workflow for in vitro testing of this compound.

References

Application Note: Confirming Sifuvirtide Fusion Inhibition using GST Pull-Down Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sifuvirtide is a potent anti-HIV peptide drug that functions as a fusion inhibitor.[1][2] It targets the viral envelope glycoprotein gp41, a critical component in the fusion of the HIV-1 virus with host cells.[3][4] The mechanism of action involves the disruption of the six-helix bundle (6-HB) formation, a crucial step in the viral fusion process.[2][5] this compound achieves this by binding to the N-terminal heptad repeat (NHR) of gp41, preventing its interaction with the C-terminal heptad repeat (CHR).[3][4] This application note provides a detailed protocol for utilizing a Glutathione S-Transferase (GST) pull-down assay to confirm the inhibitory effect of this compound on the gp41 NHR-CHR interaction.

The GST pull-down assay is a powerful in vitro technique used to study protein-protein and protein-peptide interactions.[5][6] This method utilizes a "bait" protein fused with GST, which is immobilized on glutathione-coated beads.[7] A "prey" protein or peptide is then incubated with the immobilized bait. If an interaction occurs, the prey can be "pulled down" with the bait and detected.[7] In this context, a GST-fused gp41 CHR domain will serve as the bait to capture the gp41 NHR domain (prey). The assay will demonstrate that this compound effectively competes with the NHR domain for binding to the CHR domain, thus inhibiting the formation of the NHR-CHR complex.

Principle of the Assay

This GST pull-down assay is designed to qualitatively and semi-quantitatively assess the inhibitory activity of this compound. A recombinant GST-tagged CHR domain of HIV-1 gp41 is immobilized on glutathione-agarose beads. The NHR domain of gp41, tagged with a different epitope (e.g., His-tag) for detection, is used as the prey. When the NHR domain is incubated with the immobilized GST-CHR, a complex is formed and pulled down. In the presence of this compound, the peptide will bind to the NHR domain, preventing its interaction with the GST-CHR bait. This results in a dose-dependent decrease in the amount of NHR pulled down, which can be visualized and quantified by Western blotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of HIV-1 fusion inhibition by this compound and the experimental workflow of the GST pull-down assay.

HIV_Fusion_Inhibition cluster_0 Normal HIV Fusion cluster_1 This compound Inhibition gp41_prefusion gp41 (Pre-fusion conformation) NHR and CHR separated gp41_intermediate Pre-hairpin Intermediate NHR trimer forms gp41_prefusion->gp41_intermediate CD4/Co-receptor binding gp41_fusion Six-Helix Bundle (6-HB) NHR and CHR interact gp41_intermediate->gp41_fusion CHR folds back Membrane_Fusion Viral and Host Membrane Fusion gp41_fusion->Membrane_Fusion This compound This compound Inhibited_Intermediate This compound binds to NHR This compound->Inhibited_Intermediate Blocked_Fusion 6-HB Formation Blocked Inhibited_Intermediate->Blocked_Fusion gp41_intermediate_2 Pre-hairpin Intermediate GST_Pulldown_Workflow cluster_0 Preparation cluster_1 Binding and Incubation cluster_2 Washing and Elution cluster_3 Analysis GST_CHR Express and purify GST-gp41-CHR (Bait) Immobilize Immobilize GST-CHR on Glutathione beads GST_CHR->Immobilize His_NHR Express and purify His-gp41-NHR (Prey) Incubate_this compound Pre-incubate His-NHR with this compound His_NHR->Incubate_this compound Sifuvirtide_prep Prepare this compound solutions (various concentrations) Sifuvirtide_prep->Incubate_this compound Incubate_Pull_down Add His-NHR +/- this compound to immobilized GST-CHR Immobilize->Incubate_Pull_down Incubate_this compound->Incubate_Pull_down Wash Wash beads to remove unbound proteins Incubate_Pull_down->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot with anti-His antibody SDS_PAGE->Western_Blot Quantify Densitometry Analysis Western_Blot->Quantify

References

Application Notes and Protocols for the Synthesis of Sifuvirtide Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Sifuvirtide, a potent HIV fusion inhibitor peptide. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) techniques and are intended for research purposes.

Introduction

This compound is a 36-amino acid synthetic peptide that acts as an HIV fusion inhibitor. It is designed to mimic the C-terminal heptad repeat (CHR) of the HIV-1 gp41 transmembrane protein. By binding to the N-terminal heptad repeat (NHR) of gp41, this compound effectively blocks the conformational changes required for the fusion of the viral and cellular membranes, thereby preventing viral entry into host cells. The synthesis of this compound for research applications is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Mechanism of Action of this compound

This compound's mechanism of action involves the inhibition of the formation of the six-helix bundle (6-HB) in the HIV-1 gp41 protein, a critical step in the membrane fusion process.

HIV_Fusion_Inhibition cluster_0 HIV-1 gp41 Mediated Fusion cluster_1 Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 Conformational Change gp41_pre gp41 (Pre-fusion) CCR5_CXCR4->gp41_pre gp41 Unfolds gp41_inter gp41 (Pre-hairpin Intermediate) gp41_pre->gp41_inter Inserts into Host Membrane NHR NHR Trimer gp41_inter->NHR CHR CHR gp41_inter->CHR SixHB Six-Helix Bundle (6-HB) (Fusion Pore Formation) NHR->SixHB CHR Folds onto NHR BlockedNHR This compound-NHR Complex NHR->BlockedNHR CHR->SixHB CellMembrane Host Cell Membrane SixHB->CellMembrane Membrane Fusion ViralMembrane Viral Membrane SixHB->ViralMembrane This compound This compound This compound->NHR Binds Competitively BlockedNHR->SixHB 6-HB Formation Blocked

Caption: HIV-1 gp41 fusion and inhibition by this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process involving solid-phase synthesis, cleavage from the resin, and purification.

Overall Workflow of this compound Synthesis

Sifuvirtide_Synthesis_Workflow ResinPrep Resin Swelling (e.g., Rink Amide Resin in DMF) FirstAA Coupling of First Fmoc-Amino Acid ResinPrep->FirstAA SPPS_Cycle Iterative SPPS Cycles: 1. Fmoc Deprotection (Piperidine/DMF) 2. Amino Acid Coupling (HBTU/HOBt/DIEA) FirstAA->SPPS_Cycle SPPS_Cycle->SPPS_Cycle Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) SPPS_Cycle->Acetylation Cleavage Cleavage and Deprotection (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Analysis Characterization (Mass Spectrometry, Analytical HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct Pure this compound Peptide Lyophilization->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents
Category Item Suggested Grade/Supplier
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Peptide synthesis grade
Amino Acids Fmoc-protected amino acidsStandard side-chain protecting groups (e.g., Pbf for Arg, Trt for Asn, Gln, His, tBu for Asp, Glu, Ser, Thr, Tyr, Boc for Lys, Trp)
Coupling Reagents HBTU, HOBt, DIEAPeptide synthesis grade
Deprotection Reagent PiperidineReagent grade
Solvents DMF, DCM, Acetonitrile (ACN)HPLC grade
Cleavage Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)Reagent grade
Precipitation Diethyl ether (cold)Reagent grade
N-terminal Acetylation Acetic anhydride, DIEAReagent grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Couple the C-terminal Fmoc-amino acid (4 equivalents) using HBTU (3.95 eq), HOBt (4 eq), and DIEA (8 eq) in DMF for 2 hours.

  • Chain Elongation (Iterative Cycles): For each subsequent amino acid:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 min).

    • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

    • Coupling: Dissolve the Fmoc-amino acid (4 eq), HBTU (3.95 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq) and immediately add the solution to the resin. Agitate for 2 hours.

    • Washing: Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of each coupling step.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare the cleavage cocktail: 90% TFA, 5% TIS, 2.5% Water, 2.5% EDT. Note: this compound contains Tryptophan and Arginine, making the choice of scavengers critical to prevent side reactions.

  • Add the cleavage cocktail (10 mL per 200 mg of resin) to the dried peptidyl-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Protocol 3: Precipitation, Purification, and Characterization
  • Precipitation: Add the collected filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide will form.

  • Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

    • Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column.

    • A typical gradient is a linear gradient of 10-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

  • Characterization:

    • Collect the fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white fluffy powder.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Synthesis Scale 0.1 - 1.0 mmol
Amino Acid Excess 4 equivalents per coupling
Coupling Reagent Excess HBTU (3.95 eq), HOBt (4 eq), DIEA (8 eq)Per coupling
Cleavage Time 2 - 3 hours
Crude Peptide Yield 70 - 85%Varies with sequence and synthesis efficiency
Purified Peptide Yield 15 - 30%Post-HPLC purification
Purity (Analytical HPLC) > 95%
Molecular Weight (Expected) ~4385.1 Da (as free peptide)Calculated based on amino acid sequence
Molecular Weight (Observed) Matches expected value +/- 1 DaBy Mass Spectrometry

Disclaimer: These protocols are intended as a guide for research purposes. The synthesis of peptides is a complex process, and optimization may be required to achieve desired yields and purity. All procedures should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Application Notes & Protocols: In Vitro Selection of Sifuvirtide-Resistant HIV-1 Variants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sifuvirtide (SFT) is a potent peptide-based human immunodeficiency virus type 1 (HIV-1) fusion inhibitor that targets the gp41 envelope glycoprotein, preventing the conformational changes necessary for viral entry into host cells.[1] The emergence of drug resistance is a significant challenge in antiretroviral therapy. Therefore, in vitro selection and characterization of drug-resistant viral variants are crucial for understanding resistance mechanisms, predicting clinical outcomes, and guiding the development of next-generation inhibitors.[2] These application notes provide a comprehensive overview and detailed protocols for the in vitro selection of this compound-resistant HIV-1 variants.

Mechanism of Action and Resistance

HIV-1 entry into a target cell is initiated by the binding of the gp120 envelope glycoprotein to the cellular receptor CD4 and a coreceptor (CCR5 or CXCR4).[3] This interaction triggers conformational changes in the gp41 transmembrane protein, leading to the formation of a transient "pre-hairpin" intermediate. This compound mimics a region of gp41 and binds to its N-terminal heptad repeat (NHR), preventing the formation of the six-helix bundle structure that is essential for the fusion of viral and cellular membranes.[2][4]

Resistance to this compound primarily arises from amino acid substitutions in the gp41 NHR, the direct binding site of the inhibitor.[3][4] These mutations can reduce the binding affinity of this compound to gp41, thereby allowing membrane fusion to proceed even in the presence of the drug.[1][4] Secondary mutations may also appear in the C-terminal heptad repeat (CHR) region, which can compensate for potential losses in viral fitness caused by the primary resistance mutations.[3][4]

HIV_Fusion_Inhibition cluster_0 Wild-Type HIV-1 Fusion cluster_1 This compound (SFT) Inhibition cluster_2 Resistance Mechanism wt_gp120 1. gp120 binds CD4/Coreceptor wt_gp41_prehairpin 2. gp41 forms pre-hairpin intermediate wt_gp120->wt_gp41_prehairpin wt_6hb 3. Six-Helix Bundle (6-HB) forms wt_gp41_prehairpin->wt_6hb wt_fusion 4. Membrane Fusion wt_6hb->wt_fusion sft_inhibitor This compound sft_block 3. SFT binds to NHR, blocking 6-HB formation sft_inhibitor->sft_block no_fusion 4. Fusion Blocked sft_block->no_fusion sft_gp120 1. gp120 binds CD4/Coreceptor sft_gp41_prehairpin 2. gp41 forms pre-hairpin intermediate sft_gp120->sft_gp41_prehairpin sft_gp41_prehairpin->sft_block res_gp41 2. Resistant gp41 (mutated NHR) forms pre-hairpin res_binding 3. SFT binding is reduced res_gp41->res_binding res_sft This compound res_sft->res_binding Reduced Affinity res_fusion 4. Membrane Fusion (Escape) res_binding->res_fusion res_gp120 1. gp120 binds CD4/Coreceptor res_gp120->res_gp41

Caption: Mechanism of this compound action and resistance.

Data Presentation: this compound Resistance

Quantitative data from in vitro selection experiments are summarized below. These tables highlight the specific mutations conferring resistance and the magnitude of the effect as a fold-change in the 50% inhibitory concentration (IC50).

Table 1: this compound Resistance and Associated Mutations in HIV-1 gp41

Mutation Location Fold Resistance to this compound (IC50 Change) Reference
V38A NHR 7.93 [4]
A47I NHR 4.58 [4]
Q52R NHR 39.49 [4]
I37T NHR 5.33 [3]

| N126K | CHR | 1.70 (Minor Effect) |[3][4] |

NHR: N-terminal Heptad Repeat; CHR: C-terminal Heptad Repeat. Fold resistance is calculated relative to the wild-type HIV-1NL4-3 strain.

Table 2: Cross-Resistance of this compound-Resistant Mutants to Enfuvirtide (T20)

Mutant Virus Fold Resistance to this compound Fold Resistance to Enfuvirtide (T20) Reference
Wild-Type (NL4-3) 1.00 1.00 [3]
I37T 5.33 7.31 [3]
V38A 7.93 (Data not specified in source) [4]

| Q52R | 39.49 | (Data not specified in source) |[4] |

Note: A good correlation often exists between the fold increases in resistance for this compound and Enfuvirtide for mutants with single substitutions.[3] this compound is approximately 80-fold more potent than Enfuvirtide against the wild-type NL4-3 strain based on molar concentration.[3]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the serial passage of HIV-1 in the presence of escalating concentrations of this compound to select for resistant variants.[3]

Materials:

  • Cell Line: MT-4 cells (a human T-cell line highly permissive to HIV-1 infection).[5][6]

  • Virus Strain: HIV-1NL4-3 molecular clone.[3]

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inhibitor: this compound (lyophilized powder, reconstituted in an appropriate solvent like DMSO or water).

  • Reagents: HIV-1 p24 Antigen ELISA kit.[7]

Procedure:

  • Initial Culture Setup:

    • Seed MT-4 cells in a tissue culture flask.

    • Infect the cells with an equivalent of ~1 ng of p24 of HIV-1NL4-3.[3]

    • After 1 hour of incubation, add this compound at a starting concentration sufficient to inhibit approximately 90% of viral replication (IC90). A starting concentration of 7.8 ng/mL has been used.[3]

    • Set up at least 12 independent cultures to identify multiple resistance pathways.[3] A parallel control culture with wild-type virus and no this compound should also be maintained.[3]

  • Virus Passage and Dose Escalation:

    • Incubate the cultures at 37°C with 5% CO2.

    • Monitor the cells daily for signs of cytopathic effect (CPE), such as syncytia formation and cell death.[3][5]

    • When extensive CPE is observed (typically every 3-4 days), harvest the cell-free supernatant by centrifugation.

    • Quantify the virus concentration in the supernatant using a p24 Antigen ELISA (see Protocol 2).

    • For the next passage, use the harvested supernatant to infect fresh MT-4 cells.

    • Increase the concentration of this compound by 1.5- to 2-fold in the new culture.[3][8]

  • Continuation and Endpoint:

    • Repeat the passage cycle (Step 2) with escalating drug concentrations. The selection process can take several months and dozens of passages. For example, resistant variants have been generated after 38 passages over 9 months, with this compound concentrations reaching up to 9,600 nM.[4][8]

    • If viral replication is completely suppressed at a given concentration, the culture can be continued at the same or a slightly lower concentration until replication resumes.

    • Store aliquots of supernatant from each passage at -80°C for future analysis.

  • Analysis of Resistant Variants:

    • Once high-level resistance is achieved (e.g., the virus can replicate in high nanomolar concentrations of this compound), the variants are ready for characterization.

    • Perform genotypic analysis (Protocol 3) to identify mutations in the env gene.

    • Perform phenotypic analysis by determining the IC50 of this compound against the selected variants compared to the wild-type virus.

Selection_Workflow start Start: Prepare MT-4 Cell Culture infect Infect Cells with HIV-1 NL4-3 start->infect add_drug Add this compound (Initial IC90) infect->add_drug incubate Incubate at 37°C, 5% CO2 add_drug->incubate monitor Monitor for Cytopathic Effect (CPE) incubate->monitor decision_cpe Extensive CPE? monitor->decision_cpe decision_cpe->incubate No harvest Harvest Viral Supernatant decision_cpe->harvest Yes quantify Quantify Virus (p24 ELISA) harvest->quantify escalate Increase this compound Concentration (1.5-2x) quantify->escalate passage Passage Virus to Fresh MT-4 Cells escalate->passage decision_end Resistance Goal Met? passage->decision_end decision_end->incubate No analyze Characterize Resistant Virus (Genotypic & Phenotypic Analysis) decision_end->analyze Yes end End analyze->end

Caption: Workflow for in vitro selection of resistant HIV-1.
Protocol 2: Quantification of HIV-1 by p24 Antigen ELISA

This protocol provides a general procedure for quantifying HIV-1 p24 antigen in culture supernatants, a common method for measuring viral replication.[7][9]

Procedure:

  • Sample Preparation:

    • Clarify viral supernatants by centrifugation to remove cells and debris.

    • If high p24 levels are expected, perform serial dilutions of the supernatant using the sample diluent buffer provided in the kit.[10]

  • ELISA Plate Setup:

    • Prepare p24 standards according to the kit manufacturer's instructions to generate a standard curve.

    • Add standards, controls, and diluted samples to the wells of the anti-p24 antibody-coated microplate.

  • Incubation:

    • Add the detection antibody (e.g., biotinylated anti-p24 antibody) to the wells. Some modern kits allow for a single-step incubation of sample and antibodies.[7]

    • Incubate the plate as specified by the manufacturer (e.g., 1-2 hours at 37°C or room temperature).

  • Washing and Detection:

    • Wash the plate multiple times with the provided wash buffer to remove unbound components.

    • Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[10]

    • Wash the plate again to remove the unbound conjugate.

  • Signal Development and Reading:

    • Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.[10]

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance values of the standards against their known concentrations to create a standard curve.

    • Interpolate the p24 concentration of the unknown samples from the standard curve, correcting for the dilution factor.

Protocol 3: Genotypic Analysis of this compound Resistance

This protocol outlines the steps to identify mutations in the gp41-coding region of the viral env gene from resistant HIV-1 variants.

Materials:

  • Viral RNA extraction kit.

  • Reverse transcriptase and primers for cDNA synthesis.

  • High-fidelity DNA polymerase and primers for PCR amplification of the gp41 region.[3]

  • PCR product purification kit.

  • Sanger sequencing reagents and access to a sequencer.

Procedure:

  • Viral RNA Extraction:

    • Extract viral RNA from the cell-free supernatant of the resistant virus cultures using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription (cDNA Synthesis):

    • Perform reverse transcription of the extracted RNA to synthesize complementary DNA (cDNA). Use a reverse primer specific to a region downstream of env.

  • PCR Amplification:

    • Amplify the entire gp41-coding region from the cDNA using high-fidelity PCR.[3] Use forward and reverse primers that flank the gp41 region of the env gene.

    • Verify the size and purity of the PCR product by agarose gel electrophoresis.

  • PCR Product Purification:

    • Purify the amplified PCR product to remove primers, dNTPs, and polymerase.

  • DNA Sequencing:

    • Sequence the purified PCR product in both forward and reverse directions using the same amplification primers or internal sequencing primers.[11]

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence for the gp41 region.

    • Align the sequence from the resistant variant with the sequence of the wild-type HIV-1NL4-3 strain.

    • Identify amino acid substitutions by comparing the two sequences. Focus on the NHR (codons 36-45) and CHR regions, which are known to harbor resistance mutations.[3][4][11]

References

Probing HIV-1 gp41 Conformational Changes with Sifuvirtide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sifuvirtide (SFT) is a potent, next-generation HIV-1 fusion inhibitor that targets the viral transmembrane glycoprotein gp41, a critical component of the virus's entry machinery. By binding to the N-terminal heptad repeat (NHR) of gp41, this compound effectively blocks the conformational changes required for the fusion of the viral and cellular membranes, thus preventing HIV-1 from entering host cells.[1] This mechanism of action makes this compound not only a promising therapeutic agent but also a valuable molecular probe for studying the intricate dynamics of gp41-mediated membrane fusion. These application notes provide detailed protocols for utilizing this compound to investigate gp41 conformational changes and antiviral activity.

Mechanism of Action of this compound

HIV-1 entry into a host cell is initiated by the binding of the gp120 surface glycoprotein to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This binding triggers a series of conformational changes in gp120 and gp41. The gp41 protein then unfolds, inserting its fusion peptide into the host cell membrane, forming a transient "pre-hairpin" intermediate. Subsequently, the C-terminal heptad repeat (CHR) region of gp41 folds back to pack into the grooves of the NHR trimer, forming a highly stable six-helix bundle (6-HB). This process draws the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.

This compound, a synthetic peptide derived from the CHR region of gp41, acts as a competitive inhibitor of this process. It mimics the CHR domain and binds with high affinity to the NHR domain of gp41 in its pre-hairpin intermediate state.[1] By occupying the binding grooves on the NHR trimer, this compound prevents the association of the viral CHR, thereby blocking the formation of the 6-HB and halting the fusion process.[1]

Data Presentation: Antiviral Activity and Binding Affinity of this compound

The following tables summarize the inhibitory activity of this compound against various HIV-1 strains and its binding characteristics to the gp41 NHR domain.

Table 1: Inhibitory Activity of this compound (SFT) and Enfuvirtide (T20) against Diverse HIV-1 Subtypes

HIV-1 SubtypeVirus StrainThis compound IC50 (nM)Enfuvirtide (T20) IC50 (nM)Fold Difference (T20/SFT)
A92UG0371.81 ± 0.513.86 ± 2.17.7
B92US71410.35 ± 2.3189.20 ± 25.618.3
C93IN1013.84 ± 0.957.41 ± 8.715.0
CRF07_BC98CN0092.66 ± 0.646.05 ± 7.217.3
CRF01_AE93TH05110.40 ± 1.826.85 ± 4.52.6
B'99CN0013.49 ± 0.719.34 ± 3.15.5

Data are presented as the mean IC50 ± standard deviation from single-cycle infectivity assays.[2]

Table 2: Inhibitory Activity of this compound against Enfuvirtide-Resistant HIV-1 Strains

HIV-1 StrainGenotypeThis compound IC50 (nM)Enfuvirtide (T20) IC50 (nM)
NL4-3Wild-Type1.5 ± 0.325.6 ± 4.7
NL4-3 V38AT20-Resistant2.8 ± 0.51589.3 ± 210.4
NL4-3 N43DT20-Resistant3.1 ± 0.62345.7 ± 301.2

IC50 values were determined using a p24 antigen-based assay.[3]

Table 3: Thermodynamic Parameters of this compound Binding to gp41 NHR Peptide (N36) determined by Isothermal Titration Calorimetry (ITC)

ParameterValue
Association Constant (Ka)1.2 x 10^8 M^-1
Dissociation Constant (Kd)8.3 nM
Enthalpy Change (ΔH)-15.8 kcal/mol
Entropy Change (ΔS)-10.2 cal/mol·K

Binding parameters were determined for the interaction between this compound and a synthetic N-terminal heptad repeat peptide (N36) at 25°C.

Experimental Protocols

HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This assay measures the ability of this compound to inhibit HIV-1 entry into TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

  • This compound (lyophilized powder)

  • HIV-1 pseudovirus stocks (e.g., produced by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector)

  • TZM-bl cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • DEAE-Dextran

  • Luciferase Assay System (e.g., Promega Bright-Glo™)

  • 96-well flat-bottom tissue culture plates

  • Luminometer

Protocol:

  • Prepare this compound dilutions: Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution. Prepare a series of dilutions in DMEM.

  • Seed TZM-bl cells: Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare virus-inhibitor mixture: In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of HIV-1 pseudovirus (previously titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.

  • Infect cells: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-Sifuvirtide mixture to each well. Include control wells with virus only (no inhibitor) and cells only (no virus).

  • Incubate: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Measure luciferase activity: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a luminometer.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 value (the concentration of this compound that inhibits virus entry by 50%) by fitting the data to a dose-response curve using appropriate software.

Cell-Cell Fusion Assay

This assay quantifies the inhibition of HIV-1 Env-mediated cell-cell fusion by this compound. It involves co-culturing effector cells expressing HIV-1 Env and a reporter gene (e.g., luciferase under a T7 promoter) with target cells expressing CD4, a coreceptor, and T7 polymerase.

Materials:

  • Effector cells (e.g., HEK293T)

  • Target cells (e.g., TZM-bl)

  • Plasmids: HIV-1 Env-expressing plasmid, reporter plasmid (e.g., pT7-luc), and T7 polymerase-expressing plasmid.

  • Transfection reagent

  • This compound

  • Culture medium and plates

  • Luciferase assay system

Protocol:

  • Transfect effector cells: Co-transfect effector cells with the HIV-1 Env-expressing plasmid and the reporter plasmid.

  • Prepare target cells: Plate target cells in a 96-well plate.

  • Co-culture: After 24-48 hours, detach the effector cells and add them to the target cells in the presence of varying concentrations of this compound.

  • Incubate: Co-culture the cells for 6-8 hours at 37°C.

  • Measure reporter activity: Lyse the cells and measure luciferase activity.

  • Data analysis: Calculate the IC50 value as described in the neutralization assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of this compound and its interaction with the gp41 NHR domain, specifically the induction of α-helicity upon binding.

Materials:

  • This compound

  • Synthetic gp41 NHR peptide (e.g., N36)

  • Phosphate-buffered saline (PBS), pH 7.4

  • CD spectropolarimeter

Protocol:

  • Prepare peptide solutions: Dissolve this compound and N36 peptide in PBS to final concentrations of 10-20 µM.

  • Acquire CD spectra:

    • Record the CD spectrum of this compound alone.

    • Record the CD spectrum of the N36 peptide alone.

    • Mix this compound and N36 in a 1:1 molar ratio and record the CD spectrum of the complex.

  • Instrument settings: Use a 1 mm path length quartz cuvette. Scan from 190 to 260 nm at 25°C.

  • Data analysis: Analyze the spectra for characteristic α-helical signals (negative bands at ~208 and ~222 nm). The increase in the magnitude of these signals upon mixing indicates the formation of a stable α-helical complex. Thermal denaturation can also be performed by monitoring the CD signal at 222 nm while increasing the temperature to determine the melting temperature (Tm) of the complex.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the gp41 NHR, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • This compound

  • Synthetic gp41 NHR peptide (e.g., N36)

  • ITC buffer (e.g., PBS, pH 7.4)

  • Isothermal titration calorimeter

Protocol:

  • Prepare samples: Dialyze both this compound and N36 peptide extensively against the same ITC buffer.

  • Load the calorimeter: Fill the sample cell with the N36 peptide solution (e.g., 10-20 µM) and the injection syringe with the this compound solution (e.g., 100-200 µM).

  • Run the titration: Perform a series of injections of this compound into the N36 solution at a constant temperature (e.g., 25°C).

  • Data analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the real-time kinetics of this compound binding to the gp41 NHR.

Materials:

  • This compound

  • Biotinylated synthetic gp41 NHR peptide

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize the ligand: Immobilize the biotinylated NHR peptide onto the streptavidin-coated sensor chip.

  • Inject the analyte: Inject a series of concentrations of this compound over the sensor surface and monitor the binding response in real-time.

  • Regenerate the surface: After each injection, regenerate the sensor surface to remove the bound this compound.

  • Data analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[5]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

HIV_Entry_and_Sifuvirtide_Inhibition cluster_0 HIV-1 Entry Pathway cluster_1 This compound Inhibition gp120 gp120 CD4 CD4 gp120->CD4 1. Binding Coreceptor Coreceptor CD4->Coreceptor 2. Co-receptor Binding gp41_prehairpin gp41 Pre-hairpin Intermediate Coreceptor->gp41_prehairpin 3. gp41 Conformational Change 6HB Six-Helix Bundle (6-HB) Formation gp41_prehairpin->6HB 4. CHR folds onto NHR Fusion Membrane Fusion 6HB->Fusion 5. Fusion Pore Formation This compound This compound This compound->gp41_prehairpin Binds to NHR Block->6HB Inhibits 6-HB Formation

Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.

Neutralization_Assay_Workflow Start Start Prepare_SFT Prepare this compound Dilutions Start->Prepare_SFT Seed_Cells Seed TZM-bl Cells (1x10^4/well) Start->Seed_Cells Mix_Virus_SFT Incubate HIV-1 Pseudovirus with this compound (1 hr) Prepare_SFT->Mix_Virus_SFT Infect Infect TZM-bl Cells with Virus-SFT Mixture Seed_Cells->Infect Mix_Virus_SFT->Infect Incubate Incubate for 48 hours Infect->Incubate Measure_Luminescence Measure Luciferase Activity Incubate->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the HIV-1 neutralization assay.

ITC_Experiment Syringe Syringe This compound (100-200 µM) Titration Titration Syringe->Titration Cell Sample Cell gp41 NHR Peptide (10-20 µM) Cell->Titration Binding_Isotherm Binding Isotherm Titration->Binding_Isotherm Thermo_Parameters Thermodynamic Parameters Kd, ΔH, ΔS, n Binding_Isotherm->Thermo_Parameters

Caption: Isothermal Titration Calorimetry (ITC) experimental setup.

References

Application Notes and Protocols for Sifuvirtide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dilution, preparation, and use of Sifuvirtide, a potent HIV-1 fusion inhibitor, in cell culture-based experiments. The information compiled herein is intended to guide researchers in accurately preparing this compound for antiviral activity, cytotoxicity, and drug combination assays.

Product Information

This compound is a synthetic peptide-based HIV-1 fusion inhibitor. It is an analogue of the C-terminal heptad repeat (CHR) of the HIV-1 gp41 transmembrane protein. This compound is known to be a negatively charged and predominantly hydrophobic peptide[1][2]. These characteristics are crucial for its reconstitution and handling.

Reconstitution of Lyophilized this compound

Lyophilized this compound powder should be stored at -20°C for long-term stability. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.

Recommended Reconstitution Protocol:

  • Initial Solvent Selection: Based on its hydrophobic and negatively charged nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Add the appropriate volume of sterile DMSO to achieve a concentration of 1 mg/mL. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.

    • Gently vortex or sonicate the vial until the peptide is completely dissolved. The resulting solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO is stable for extended periods.

Experimental Protocols

Antiviral Activity Assay (Single-Cycle Infection Assay)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound using an HIV-1 pseudovirus entry assay with TZM-bl reporter cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus stock

  • Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete growth medium. A common starting concentration for in vitro selection of resistant viruses is around 0.2 nM, with concentrations up to 9600 nM being used in resistance studies[3]. For a standard IC50 determination, a range of concentrations from picomolar to nanomolar should be tested.

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (e.g., ≤0.5%).

  • Infection:

    • On the day of infection, carefully remove the medium from the cells.

    • Add 50 µL of the prepared this compound dilutions to the appropriate wells. Include wells with medium only (no virus) as a negative control and wells with virus but no this compound as a positive control.

    • Prepare the virus inoculum by diluting the HIV-1 pseudovirus stock in complete growth medium containing DEAE-Dextran (final concentration 15 µg/mL).

    • Add 50 µL of the virus inoculum to each well (except the negative control wells).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luminescence Measurement:

    • After incubation, remove the supernatant.

    • Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis.

    • Transfer 150 µL of the lysate to a 96-well white, solid-bottom plate.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control (100% infection) and cell control (0% infection).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Data: this compound Antiviral Activity

HIV-1 Strain/SubtypeIC50 (nM)Reference
Subtype A1.81 (mean)[4]
Subtype B10.35 (mean)[4]
Subtype C3.84 (mean)[4]
T20-resistant strainsEffective[5]
Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • TZM-bl or other relevant cell lines (e.g., MT-4)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete growth medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free blank.

  • Incubation: Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Determine the CC50 value from the dose-response curve.

Quantitative Data: this compound Cytotoxicity

Cell LineCC50 (µM)Reference
TZM-bl> 100
MT-4Not explicitly found, but generally low cytotoxicity reported.[4]
Drug Combination Assay

This protocol outlines a method to assess the synergistic antiviral effect of this compound in combination with another antiretroviral drug, such as Enfuvirtide.

Procedure:

  • Experimental Setup: Follow the procedure for the Antiviral Activity Assay (Section 3.1).

  • Drug Combination Matrix: Prepare a checkerboard dilution series of this compound and the second drug (e.g., Enfuvirtide) in a 96-well plate. This involves creating serial dilutions of this compound along the rows and serial dilutions of the second drug along the columns.

  • Infection and Analysis: Infect the cells and measure the antiviral effect (e.g., luciferase activity) for each drug combination as described in the antiviral assay protocol.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the drug interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

A combination of Enfuvirtide and this compound has been shown to result in potent synergism in inhibiting HIV-1-mediated cell-cell fusion and infection[6][7].

Quantitative Data: this compound and Enfuvirtide Combination

AssayCombination Index (CI)Potency IncreaseReference
HIV-1-mediated membrane fusion0.182>600%[6]
Inhibition of HIV-1 Bal and IIIB< 0.6240% - 300%[6]

Visualizations

HIV_Fusion_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate CCR5_CXCR4->gp41_intermediate 3. gp41 Conformational Change six_helix_bundle 6-Helix Bundle Formation gp41_intermediate->six_helix_bundle 4. Hairpin Formation membrane_fusion Membrane Fusion six_helix_bundle->membrane_fusion 5. Fusion This compound This compound This compound->gp41_intermediate Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Antiviral_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells prepare_dilutions Prepare this compound serial dilutions seed_cells->prepare_dilutions add_drug Add this compound to cells prepare_dilutions->add_drug add_virus Add HIV-1 pseudovirus add_drug->add_virus incubate Incubate for 48 hours add_virus->incubate measure_luciferase Measure luciferase activity incubate->measure_luciferase analyze_data Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the this compound antiviral activity assay.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add this compound serial dilutions seed_cells->add_drug incubate_48h Incubate for 48 hours add_drug->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate CC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the this compound cytotoxicity (MTT) assay.

References

Application Note: Flow Cytometry Analysis of Sifuvirtide's Effect on HIV-1 Env Conformation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of HIV research and antiretroviral therapy.

Introduction: Sifuvirtide is a potent anti-HIV peptide and a next-generation fusion inhibitor that targets the HIV-1 envelope glycoprotein gp41.[1][2] Its mechanism of action involves binding to the N-terminal heptad repeat (HR1) of gp41, which prevents the conformational changes required for the formation of the six-helix bundle (6-HB). This action effectively blocks the fusion of the viral and host cell membranes.[1][3] While this compound's primary role is to inhibit viral entry, understanding its interaction with the Env glycoprotein complex on the cell surface is crucial for elucidating its precise mechanism and for the development of improved fusion inhibitors.

This application note details a flow cytometry-based protocol to analyze the conformational changes in the HIV-1 Env glycoprotein on the surface of infected cells upon treatment with this compound. By using conformation-specific monoclonal antibodies, researchers can probe alterations in Env structure induced by the binding of this inhibitory peptide.

This compound's Mechanism of Action

HIV-1 entry into a host cell is initiated by the binding of the gp120 subunit of the Env protein to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[4] This binding triggers a series of conformational changes in gp120 and gp41, leading to the insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating fusion.[3] this compound disrupts this process by binding to an intermediate conformation of gp41, preventing the formation of the six-helix bundle and halting membrane fusion.[1]

cluster_0 HIV-1 Entry and Fusion cluster_1 This compound Inhibition gp120_binds_CD4 gp120 binds to CD4 receptor Coreceptor_binding Binding to CCR5/CXCR4 coreceptor gp120_binds_CD4->Coreceptor_binding gp41_conformational_change gp41 conformational change and fusion peptide insertion Coreceptor_binding->gp41_conformational_change Six_helix_bundle_formation Six-helix bundle formation gp41_conformational_change->Six_helix_bundle_formation Block_6HB Blocks six-helix bundle formation gp41_conformational_change->Block_6HB This compound binds to gp41 intermediate Membrane_fusion Membrane Fusion Six_helix_bundle_formation->Membrane_fusion This compound This compound This compound->Block_6HB Start HIV-1 Infected CD4+ T-cells Sifuvirtide_Treatment Incubate with this compound (0, 10, 100 nM) Start->Sifuvirtide_Treatment Primary_Ab_Staining Stain with primary anti-Env antibodies (gp120, gp41 specific) Sifuvirtide_Treatment->Primary_Ab_Staining Secondary_Ab_Staining Wash and stain with fluorescently-labeled secondary antibody Primary_Ab_Staining->Secondary_Ab_Staining Flow_Cytometry Acquire data on a flow cytometer Secondary_Ab_Staining->Flow_Cytometry Data_Analysis Analyze Mean Fluorescence Intensity (MFI) Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Sifuvirtide Resistance in HIV-1: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to sifuvirtide resistance mutations in the HIV-1 gp41 protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a peptide-based HIV-1 fusion inhibitor. Its mechanism involves mimicking the C-terminal heptad repeat (CHR or HR2) region of the viral gp41 protein. After the gp120 surface protein binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change, exposing a transient pre-hairpin intermediate structure. This compound competitively binds to the N-terminal heptad repeat (NHR or HR1) region of this intermediate, preventing the formation of the six-helix bundle (6-HB) structure that is essential for the fusion of viral and cellular membranes. By blocking this fusion, this compound prevents the viral core from entering the host cell.[1][2]

Q2: What are the primary and secondary mutations in gp41 that confer resistance to this compound?

A2: In vitro studies have identified several key mutations in the gp41 NHR region that confer resistance to this compound.

  • Primary Mutations: Substitutions located at the direct inhibitor-binding site are considered primary. Key primary mutations identified include V38A, A47I, and Q52R.[1][3][4] Other mutations in the NHR at positions 37, 38, 41, and 43 have also been reported.[5]

  • Secondary Mutations: A secondary substitution, N126K, located in the C-terminal heptad repeat (CHR) region, has been identified.[1][3][4] While not at the direct binding site, secondary mutations can compensate for fitness costs associated with primary mutations or further enhance resistance.[6][7]

Q3: How do these mutations cause resistance to this compound?

A3: Resistance is conferred through several mechanisms. Primary mutations, such as V38A and Q52R, can directly reduce the binding stability and affinity of this compound to the gp41 NHR.[1][3] This weakened interaction allows the native gp41 CHR to outcompete the inhibitor, enabling the formation of the six-helix bundle and subsequent membrane fusion. Interestingly, the A47I substitution was found to enhance inhibitor binding but still conferred resistance, suggesting it alters the gp41 core structure or fusion kinetics in a way that favors viral entry despite inhibitor presence.[1][3] These mutations can also impair the overall function of the Env protein, leading to reduced viral entry efficiency.[3]

Q4: Is there cross-resistance between this compound and other fusion inhibitors like enfuvirtide (T20)?

A4: Yes, high levels of cross-resistance are commonly observed. This compound was designed to be effective against T20-resistant strains.[8] However, mutations selected by this compound, such as V38A, A47I, and Q52R, confer cross-resistance to T20 and the template peptide C34.[1][3][4] Similarly, mutations selected by other inhibitors, like E49K and N126K, can also result in cross-resistance to this compound.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in viral infectivity or cell-cell fusion assays.

  • Question: We are testing our panel of gp41 mutants against this compound using a TZM-bl reporter cell line assay, but our IC50 values are highly variable between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors.

    • Cell Passage Number and Health: TZM-bl cells can lose receptor expression (CD4, CCR5/CXCR4) at high passage numbers. Ensure you are using low-passage cells and that they are healthy and evenly seeded in the plates.

    • Virus Titer and Input: The amount of virus used for infection is critical. Perform a precise titration of your viral stocks for each experiment and use a consistent viral input (e.g., 200 TCID50/well).[10] Variations in the p24 equivalent used to normalize virus input can also lead to inconsistencies.[5]

    • Reagent Stability: Ensure this compound stock solutions are properly stored and that serial dilutions are prepared freshly for each assay. Peptide degradation can significantly impact potency.

    • Assay Incubation Times: Adhere strictly to the incubation times for drug-virus pre-incubation (if any) and for the overall infection period (typically 48 hours).[5][10]

    • Readout Method: If using a luciferase-based readout, ensure the substrate is added consistently and that plates are read promptly to avoid signal decay. Check for any edge effects in your microplates.

Issue 2: Failure to generate desired gp41 mutations using site-directed mutagenesis.

  • Question: Our site-directed mutagenesis protocol to introduce the V38A mutation into our HIV-1 Env expression plasmid is yielding no colonies or only wild-type sequences. What should we check?

  • Answer: Site-directed mutagenesis failures can be frustrating. Consider the following troubleshooting steps:

    • Primer Design: Verify that your primers contain the desired mutation, are correctly oriented, have a melting temperature (Tm) appropriate for your polymerase, and end in a G or C residue. Ensure they are long enough (typically 25-45 bases) with the mutation in the center.[11]

    • Template DNA Quality: Use high-purity, supercoiled plasmid DNA as the template. Contaminants can inhibit the polymerase.

    • Polymerase and PCR Conditions: Use a high-fidelity polymerase (e.g., Pfu Turbo) to prevent introducing unwanted mutations.[11] Optimize the annealing temperature and extension time. The extension time should be sufficient to amplify the entire plasmid.

    • DpnI Digestion: This step is crucial for digesting the parental, methylated template DNA. Ensure you are using a sufficient amount of DpnI and incubating for at least 1-2 hours at 37°C.[11]

    • Transformation: Use high-efficiency competent cells and follow the manufacturer's protocol precisely. The large size of Env plasmids can reduce transformation efficiency.

Issue 3: Mutant virus shows significantly reduced infectivity compared to wild-type.

  • Question: We successfully created a gp41 mutant with a Q52R substitution, but its infectivity is less than 5% of the wild-type virus, making it difficult to assess drug resistance. Is this expected?

  • Answer: Yes, this is a common observation. Many primary resistance mutations, particularly in the NHR of gp41, can impair the functionality of the Env glycoprotein, leading to a significant reduction in membrane fusion capacity and viral entry.[1][3][7] This fitness cost is a known trade-off for drug resistance. To address this:

    • Increase Viral Input: For your resistance assays, you may need to use a much higher p24-equivalent amount of the mutant virus compared to the wild-type to achieve a sufficient signal in your reporter assay.

    • Introduce Compensatory Mutations: In vivo, HIV often acquires secondary or compensatory mutations (like N126K) that can restore some of the lost replicative capacity.[7][12] If your research goals allow, you could introduce known compensatory mutations alongside the primary resistance mutation.

    • Use a More Sensitive Assay: Consider using a more sensitive reporter system or optimizing your current assay to increase the signal-to-noise ratio, which may allow you to work with low-infectivity viruses.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and the cross-resistance profile for the fusion inhibitor enfuvirtide (T20) against HIV-1 strains with key resistance mutations in gp41.

HIV-1 Env CloneMutation(s)This compound IC50 (nM)Fold Change vs. WTEnfuvirtide IC50 (nM)Fold Change vs. WTReference
NL4-3Wild-Type (WT)0.341.027.51.0[5]
Mutant Clone 1V38A>1000>2941>5000>182[1][3]
Mutant Clone 2A47I693.5~20402314~84[1][3]
Mutant Clone 3Q52R>1000>2941>5000>182[1][3]
Mutant Clone 4V38A + N126K>1000>2941>5000>182[1][3]
Mutant Clone 5Q41H13.940.9108.33.9[5]
Mutant Clone 6I37T + Q41H18.153.2165.76.0[5]
Mutant Clone 7V38A + Q41H102.3300.9165.76.0[5]

Note: IC50 values can vary between studies depending on the specific HIV-1 backbone, cell line, and assay conditions used.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of HIV-1 gp41

This protocol outlines the generation of specific point mutations in an HIV-1 Env expression plasmid using a PCR-based method.

Materials:

  • High-purity plasmid DNA encoding the wild-type HIV-1 Env protein.

  • Custom oligonucleotide primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., PfuUltra, KOD).

  • dNTP mix.

  • DpnI restriction enzyme.

  • High-efficiency competent E. coli cells (e.g., DH5α, XL1-Blue).

  • Appropriate antibiotic selection media (LB agar plates).

Methodology:

  • Primer Design: Design a complementary pair of primers, 25–45 nucleotides in length, containing the desired mutation at the center. The primers should have a calculated melting temperature (Tm) between 75-85°C.

  • PCR Amplification: Set up the PCR reaction as follows: 50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, 1 µL of high-fidelity polymerase, and nuclease-free water to a final volume of 50 µL.

  • Thermal Cycling: Perform PCR using the following general parameters, optimizing as needed:

    • Initial Denaturation: 95°C for 2 minutes.

    • 18-25 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 1 minute.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Mix gently and incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.[11]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells following the manufacturer's protocol.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Verification: Pick several colonies and grow overnight cultures for plasmid minipreparation. Verify the presence of the desired mutation and the absence of secondary mutations by Sanger sequencing.

Protocol 2: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the fusion activity of Env proteins and their inhibition by this compound. It uses effector cells expressing HIV-1 Env and target cells expressing CD4 and a coreceptor.

Materials:

  • Effector Cells: HEK293T cells.

  • Target Cells: TZM-bl cells (which express CD4, CCR5, CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Transfection reagent.

  • Expression plasmid for the desired HIV-1 Env (wild-type or mutant).

  • This compound stock solution.

  • Culture medium (DMEM with 10% FBS).

  • Luciferase assay reagent.

  • 96-well white, solid-bottom assay plates.

Methodology:

  • Prepare Effector Cells: The day before the assay, transfect HEK293T cells with the HIV-1 Env expression plasmid using your preferred transfection reagent.

  • Prepare Target Cells: On the day of the assay, harvest TZM-bl cells and prepare a cell suspension at a concentration of 1 x 10^5 cells/mL in culture medium.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium in a 96-well plate. Include wells with medium only for "no drug" controls.

  • Co-culture: Harvest the Env-expressing effector cells and resuspend them at 1 x 10^5 cells/mL. Add 50 µL of the effector cell suspension and 50 µL of the target cell suspension to each well of the plate containing the drug dilutions.

  • Incubation: Incubate the co-culture plate at 37°C with 5% CO2 for 6-8 hours. This time allows for cell-cell fusion and transactivation of the luciferase gene.[13]

  • Signal Readout: After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the relative light units (RLU) using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to the "no drug" control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_process Fusion Process gp120 gp120 gp41_pre gp41 (Pre-fusion) CD4 CD4 Receptor gp120->CD4 binds Binding 1. Receptor Binding Coreceptor CCR5/CXCR4 CD4->Coreceptor induces binding to Intermediate 2. gp41 Pre-Hairpin Intermediate Forms Binding->Intermediate Conformational Change SixHB 3. Six-Helix Bundle (6-HB) Formation Intermediate->SixHB HR1/HR2 Folding gp41_mutant gp41 with HR1 Mutation (e.g., V38A) Fusion 4. Membrane Fusion SixHB->Fusion Drives This compound This compound This compound->Intermediate Binds to HR1 This compound->gp41_mutant Binding Reduced

Caption: Mechanism of this compound action and resistance.

Resistance_Workflow cluster_analysis Molecular & Phenotypic Analysis start Start: In Vitro Resistance Selection passage 1. Culture HIV-1 with escalating concentrations of this compound start->passage cpe Monitor for Cytopathic Effect (CPE) passage->cpe cpe->passage harvest 2. Harvest Viral Supernatant from resistant culture cpe->harvest Resistance emerges extract 3. Extract Viral RNA & perform RT-PCR harvest->extract sequence 4. Sequence gp41 Gene extract->sequence identify 5. Identify Mutations vs. Wild-Type sequence->identify mutagenesis 6. Site-Directed Mutagenesis to create clonal viruses identify->mutagenesis phenotype 7. Phenotypic Assay (e.g., TZM-bl infectivity) mutagenesis->phenotype ic50 8. Determine IC50 & Fold-Change in resistance phenotype->ic50 end End: Characterized Resistance Profile ic50->end

Caption: Workflow for identifying resistance mutations.

Troubleshooting_IC50 start Problem: Inconsistent IC50 Results q_reagents Are reagents (drug, cells, virus) consistent? start->q_reagents a_cells Check cell health, passage number, and seeding density. Use fresh, low-passage cells. q_reagents->a_cells No q_protocol Is the experimental protocol consistent? q_reagents->q_protocol Yes a_virus Re-titer viral stocks before each experiment. Use a consistent viral input. a_cells->a_virus a_drug Prepare fresh drug dilutions from a validated stock for each assay. a_virus->a_drug a_drug->q_protocol a_timing Verify and standardize all incubation times. q_protocol->a_timing No q_readout Is the readout system stable? q_protocol->q_readout Yes a_volumes Check pipetting accuracy and ensure consistent volumes are added to each well. a_timing->a_volumes a_volumes->q_readout a_plates Check for plate edge effects. Ensure consistent timing between reagent addition and plate reading. q_readout->a_plates No end Solution: Consistent IC50 Data q_readout->end Yes a_plates->end

Caption: Troubleshooting inconsistent IC50 results.

References

Technical Support Center: Optimizing Sifuvirtide Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Sifuvirtide concentration during IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent anti-HIV peptide drug that functions as a fusion inhibitor. It targets the HIV-1 gp41 transmembrane glycoprotein, which is essential for the fusion of the viral and host cell membranes. Specifically, this compound binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6-HB) structure. This blockage of 6-HB formation is critical as it halts the membrane fusion process, thereby inhibiting viral entry into the host cell.

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value of this compound can vary depending on the HIV-1 strain, the experimental setup, and the cell line used. However, published data indicates that this compound is highly potent, with IC50 values often in the low nanomolar (nM) to picomolar (pM) range. For example, against various HIV-1 isolates, IC50 values can range from the single-digit nM to the sub-nanomolar range, and in some cases, even down to the pM level. It is crucial to establish the IC50 in your specific experimental system.

Q3: What is the recommended starting concentration range for this compound in an IC50 assay?

A3: For a typical in vitro IC50 determination using a sensitive cell line like TZM-bl, a good starting point for the highest concentration of this compound is in the range of 100-1000 nM. Subsequently, a serial dilution series (e.g., 3-fold or 5-fold dilutions) should be prepared to cover a broad concentration range and accurately capture the dose-response curve. The optimal range will ultimately depend on the sensitivity of the specific viral strain and assay format.

Q4: What are the key factors that can influence the IC50 value of this compound?

A4: Several factors can significantly impact the determined IC50 value:

  • HIV-1 Strain: Different HIV-1 subtypes and strains exhibit varying sensitivities to this compound.

  • Cell Line and Receptor Density: The cell line used and the surface expression levels of CD4 and co-receptors (CCR5 or CXCR4) can affect the efficiency of viral entry and, consequently, the apparent potency of the inhibitor.[1]

  • Viral Input (MOI): The amount of virus used in the assay, often referred to as the multiplicity of infection (MOI), can influence the IC50 value.

  • Assay Format: Different assay methodologies (e.g., single-cycle vs. multi-cycle infection, cell-cell fusion vs. pseudovirus entry) can yield different IC50 values.

  • Cell Density: The number of cells seeded per well can impact the results and should be kept consistent.[2]

  • Incubation Time: The duration of incubation with the virus and inhibitor can affect the outcome.

Troubleshooting Guide

This guide addresses common issues encountered during this compound IC50 determination experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or low inhibition at expected concentrations 1. This compound degradation: Improper storage or handling of the peptide. 2. Low viral infectivity: The viral stock may have a low titer or has been freeze-thawed multiple times. 3. Cell health issues: Cells may be unhealthy, leading to inconsistent infection. 4. Incorrect this compound concentration: Errors in dilution calculations.1. Ensure this compound is stored at the recommended temperature and freshly prepared for each experiment. 2. Titer the viral stock before the experiment and use a fresh aliquot. 3. Check cell viability and morphology. Use cells at a low passage number. 4. Double-check all calculations and ensure accurate pipetting.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of this compound, virus, or cells. 3. Edge effects: Evaporation from the outer wells of the plate. 4. Contamination: Microbial contamination affecting cell health and viral infection.1. Ensure a homogenous cell suspension and use a multichannel pipette for even seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Fill the outer wells with sterile PBS or media to minimize evaporation. 4. Maintain sterile technique throughout the experiment.
Dose-response curve is not sigmoidal (flat or irregular) 1. Inappropriate concentration range: The selected concentrations are too high or too low to define the curve. 2. Cytotoxicity of this compound at high concentrations: High concentrations of the peptide may be toxic to the cells, confounding the results. 3. Solubility issues: this compound may not be fully dissolved at higher concentrations. 4. Assay window is too small: The difference between the positive and negative controls is not large enough.1. Perform a wider range of dilutions in a preliminary experiment to identify the optimal concentration range. 2. Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound affects cell viability. 3. Ensure this compound is completely dissolved in the appropriate solvent before diluting in culture medium. 4. Optimize the viral input to achieve a robust signal-to-background ratio.
Steep or shallow dose-response curve slope 1. Assay variability: High variability can flatten the curve. 2. Mechanism of action: The steepness of the slope (Hill slope) can be an intrinsic property of the drug-target interaction. Fusion inhibitors often have steep slopes.[3][4] 3. Data analysis: Incorrect curve fitting model.1. Address sources of variability as described above. 2. A steep slope may be expected for this compound. Ensure the data points are well-distributed along the curve for accurate fitting. 3. Use a four-parameter logistic (4PL) non-linear regression model for fitting the dose-response curve.

Experimental Protocols

IC50 Determination of this compound using TZM-bl Reporter Gene Assay

This protocol describes a single-cycle infectivity assay using HIV-1 Env-pseudotyped viruses and the TZM-bl reporter cell line, which expresses luciferase and β-galactosidase under the control of the HIV-1 LTR.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO (for stock solution)

  • Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus stock

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates (white, for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • This compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.

    • On the day of the experiment, prepare a working stock by diluting the main stock in complete cell culture medium.

    • Perform a serial dilution series (e.g., 1:3) in complete cell culture medium in a separate 96-well plate to create a range of concentrations. A typical starting concentration for the highest point could be 100 nM, resulting in a series such as 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14, and 0 nM (no drug control).

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed the cells in a white 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete cell culture medium.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Infection:

    • On the day of infection, dilute the HIV-1 Env-pseudotyped virus stock in complete cell culture medium containing DEAE-Dextran (the optimal concentration of DEAE-Dextran should be predetermined). The viral dilution should be optimized to yield a luciferase signal that is well above background but not saturating.

    • Remove the medium from the TZM-bl cells.

    • Add 50 µL of the diluted this compound from the dilution plate to the corresponding wells of the cell plate.

    • Add 50 µL of the diluted virus to each well.

    • Include control wells:

      • Virus Control: Cells + Virus (no this compound)

      • Cell Control: Cells only (no virus, no this compound)

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 48 hours.

  • Luminescence Measurement:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (Cell Control wells) from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (RLU of this compound well / RLU of Virus Control well)]

    • Plot the % Inhibition versus the log of the this compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis This compound Prepare this compound Dilutions add_this compound Add this compound to Cells This compound->add_this compound cells Seed TZM-bl Cells cells->add_this compound virus Prepare Virus Inoculum add_virus Add Virus to Cells virus->add_virus add_this compound->add_virus incubate Incubate for 48h add_virus->incubate read_luminescence Measure Luminescence incubate->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Caption: Experimental workflow for this compound IC50 determination.

HIV_Fusion_Inhibition cluster_inhibition Inhibition gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 (NHR & CHR) gp41->gp41 4. 6-Helix Bundle Formation (Fusion) coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor 2. Conformational Change & Co-receptor Binding coreceptor->gp41 3. gp41 Unfolds This compound This compound This compound->gp41 Inhibits

Caption: Mechanism of HIV-1 entry and this compound inhibition.

References

Technical Support Center: Overcoming Sifuvirtide Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sifuvirtide resistance in long-term HIV-1 cell culture experiments.

Troubleshooting Guide

Issue 1: Gradual increase in IC50 of this compound over time.

Possible Cause: Emergence of resistance mutations in the HIV-1 gp41 envelope glycoprotein.

Troubleshooting Steps:

  • Sequence the gp41 region: Isolate viral RNA from the culture supernatant and perform genotypic analysis, specifically sequencing the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41.[1][2][3][4] Look for known resistance mutations.

  • Phenotypic susceptibility testing: Perform a phenotypic assay (e.g., a cell-based fusion assay) to confirm the level of resistance and cross-resistance to other fusion inhibitors.[5]

  • Consider combination therapy: If resistance is confirmed, introduce a second fusion inhibitor with a different resistance profile, such as enfuvirtide (T20), to potentially achieve a synergistic effect.[6][7]

  • Switch to a next-generation inhibitor: Evaluate the efficacy of modified this compound analogs (e.g., MTSFT) or pocket-targeting short-peptide inhibitors (e.g., 2P23, LP-19) that may have a higher barrier to resistance.[2][8]

Issue 2: Complete loss of this compound activity in the cell culture.

Possible Cause: High-level resistance due to multiple mutations in gp41, potentially including both primary and compensatory mutations.

Troubleshooting Steps:

  • Comprehensive genotypic analysis: Sequence the entire gp160 envelope gene to identify all potential resistance mutations, including those outside the immediate this compound binding site.[5]

  • Assess viral fitness: The resistant virus may have altered replicative capacity.[9][10] Conduct viral growth kinetics assays to compare the resistant strain to the wild-type virus.

  • Explore novel inhibitors: Test the susceptibility of the resistant strain to novel fusion inhibitors with different mechanisms of action or binding sites, such as those targeting the gp41 pocket.[11]

  • Archive the resistant strain: Properly store aliquots of the resistant virus for future mechanism-of-action studies and for testing the efficacy of new inhibitor candidates.

Frequently Asked Questions (FAQs)

Q1: What are the common mutations associated with this compound resistance?

A1: Resistance to this compound is primarily associated with amino acid substitutions in the gp41 protein. Key mutations include:

  • Primary mutations in the NHR: V38A, A47I, and Q52R are located at the inhibitor-binding site and can directly impact drug binding.[1][2] Other reported mutations in the NHR occur at positions 37, 41, and 43.[3]

  • Secondary/Compensatory mutations in the CHR: N126K is a common compensatory mutation that can enhance the stability of the gp41 six-helix bundle (6-HB), potentially compensating for fitness costs incurred by primary resistance mutations.[1][2][10]

Q2: How can I prevent or delay the development of this compound resistance in my long-term cultures?

A2: To delay the onset of resistance, consider the following strategies:

  • Use combination therapy from the outset: Combining this compound with another antiretroviral, such as enfuvirtide, can create a higher barrier to resistance.[6][7][12]

  • Maintain optimal drug concentration: Ensure that the concentration of this compound in the culture is consistently maintained at a level that effectively suppresses viral replication. Inconsistent or suboptimal dosing can facilitate the selection of resistant variants.[13]

  • Start with a higher genetic barrier inhibitor: If possible, begin experiments with inhibitors known to have a higher barrier to resistance, such as M-T hook structure-modified peptides.[14]

Q3: Is there cross-resistance between this compound and other fusion inhibitors?

A3: Yes, cross-resistance is common. This compound resistance mutations, particularly in the NHR of gp41, can confer cross-resistance to other C-peptide inhibitors like enfuvirtide (T20) and C34.[1][2] However, some next-generation inhibitors that target the conserved gp41 pocket may retain activity against this compound-resistant strains.[8]

Q4: What is the mechanism by which mutations confer resistance to this compound?

A4: this compound resistance mutations employ several mechanisms:

  • Reduced binding affinity: Primary mutations can directly interfere with the binding of this compound to the gp41 NHR.[8][11]

  • Altered gp41 conformation: Mutations can change the conformation of the gp41 core structure, making it less accessible or less susceptible to inhibition.[1][2]

  • Enhanced 6-helix bundle stability: Compensatory mutations can increase the stability of the viral six-helix bundle, making it more difficult for the inhibitor to disrupt its formation.[8][11]

  • Impaired Env functionality: Interestingly, some resistance mutations can impair the membrane fusion and cell entry function of the HIV-1 envelope protein, which may be offset by compensatory mutations.[1][2]

Quantitative Data Summary

Table 1: this compound Resistance Mutations in HIV-1 gp41

MutationLocationTypeEffect on this compound BindingCross-ResistanceReference
V38ANHRPrimaryReduces binding stabilityT20, C34[1][2]
A47INHRPrimaryEnhances binding stabilityT20, C34[1][2]
Q52RNHRPrimaryReduces binding stabilityT20, C34[1][2]
N126KCHRSecondaryCompensatoryT20, C34[1][2][10]
E49KNHRPrimaryReduces inhibitor bindingT20, SFT[8][11]

Table 2: Efficacy of Combination Therapy against Enfuvirtide-Resistant HIV-1

Drug CombinationTarget VirusFold Reduction in IC50SynergyReference
Enfuvirtide + this compoundEnfuvirtide-Resistant HIV-18-15 foldSynergistic[7]

Key Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

Objective: To generate this compound-resistant HIV-1 strains in a controlled laboratory setting.

Methodology:

  • Initial Infection: Infect a susceptible T-cell line (e.g., MT-4 cells) with a wild-type HIV-1 molecular clone (e.g., NL4-3).[3]

  • Drug Escalation: Culture the infected cells in the presence of an initial sub-optimal concentration of this compound (e.g., at the IC90).[3]

  • Serial Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production). Once viral breakthrough is observed, harvest the culture supernatant containing the virus.[3][15]

  • Increasing Concentrations: Use the harvested virus to infect fresh cells, this time in the presence of a 1.5- to 2-fold higher concentration of this compound.[3][14]

  • Repeat: Continue this process of serial passage with escalating drug concentrations until a viral strain capable of replicating at high concentrations of this compound is selected.

  • Characterization: Isolate and characterize the resistant virus through genotypic and phenotypic analyses.

Protocol 2: HIV-1 Envelope Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 gp41 gene associated with this compound resistance.

Methodology:

  • Viral RNA Extraction: Isolate viral RNA from the supernatant of the resistant HIV-1 cell culture using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme. Amplify the gp41-coding region of the env gene using specific primers.

  • DNA Sequencing: Purify the PCR product and perform Sanger or next-generation sequencing.[4][16]

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions. Utilize resources like the Stanford University HIV Drug Resistance Database to interpret the significance of identified mutations.

Protocol 3: Cell-Cell Fusion Assay

Objective: To assess the impact of gp41 mutations on the fusogenic activity of the HIV-1 envelope protein.

Methodology:

  • Effector Cell Preparation: Co-transfect effector cells (e.g., HEK293T) with a plasmid expressing the HIV-1 Env protein (wild-type or mutant) and a plasmid expressing HIV-1 Tat.

  • Target Cell Preparation: Prepare target cells (e.g., TZM-bl) that express CD4, CXCR4, and CCR5, and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Co-culture: Mix the effector and target cells and incubate them to allow for cell-cell fusion.

  • Inhibitor Addition: To test inhibition, add serial dilutions of this compound or other fusion inhibitors to the co-culture.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity. Fusion between effector and target cells will lead to Tat-mediated transactivation of the LTR promoter and subsequent luciferase expression.[10] The level of luciferase activity is proportional to the extent of cell-cell fusion.

Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) Coreceptor CXCR4/CCR5 CD4->Coreceptor 2. Co-receptor Binding Intermediate gp41 Pre-Hairpin Intermediate Coreceptor->Intermediate 3. gp41 Unfolds SixHB 6-Helix Bundle (6-HB) Formation Intermediate->SixHB 4. gp41 Refolds Fusion Membrane Fusion SixHB->Fusion 5. Fusion Pore This compound This compound This compound->Intermediate Inhibits Resistance Resistance Mutations (e.g., V38A, N126K) Resistance->Intermediate Prevents Inhibition

Caption: HIV-1 entry and the mechanism of this compound inhibition.

Resistance_Workflow Start Long-term culture with This compound pressure Resistance_Check Observe decreased This compound efficacy (Increased IC50) Start->Resistance_Check Genotype Genotypic Analysis (gp41 Sequencing) Resistance_Check->Genotype Phenotype Phenotypic Analysis (Fusion Assay) Resistance_Check->Phenotype Mutations_Found Resistance mutations identified? Genotype->Mutations_Found No_Mutations Check other factors (e.g., cell line, assay) Mutations_Found->No_Mutations No Strategy Develop Mitigation Strategy Mutations_Found->Strategy Yes Combo_Tx Combination Therapy Strategy->Combo_Tx NextGen_Inhibitor Next-Gen Inhibitor Strategy->NextGen_Inhibitor Characterize Further Characterize Resistant Virus Strategy->Characterize

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Pathway cluster_wildtype Wild-Type HIV-1 cluster_resistant This compound-Resistant HIV-1 wt_gp41 gp41 NHR wt_binding Stable Binding wt_gp41->wt_binding wt_sifu This compound wt_sifu->wt_binding wt_inhibition Fusion INHIBITED wt_binding->wt_inhibition res_gp41 Mutated gp41 NHR (e.g., V38A) res_binding Unstable/No Binding res_gp41->res_binding res_sifu This compound res_sifu->res_binding res_fusion Fusion PROCEEDS res_binding->res_fusion

References

Troubleshooting low potency of Sifuvirtide in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Sifuvirtide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (SFT) is a potent, synthetic peptide-based HIV fusion inhibitor.[1] Its mechanism of action involves binding to the N-terminal heptad repeat (NHR) of the HIV-1 gp41 transmembrane protein. This binding prevents the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell.[2]

Q2: What are the typical experimental assays used to determine this compound's potency?

A2: The potency of this compound is commonly determined using in vitro assays such as:

  • HIV-1 Env-mediated cell-cell fusion assays: These assays measure the ability of this compound to block the fusion of cells expressing the HIV envelope protein (Env) with target cells expressing CD4 and co-receptors.[3]

  • Single-cycle infectivity assays: These assays utilize pseudoviruses that are capable of only a single round of infection to quantify the inhibitory effect of this compound on viral entry.[4]

Q3: What are the expected IC50 values for this compound?

A3: The 50% inhibitory concentration (IC50) of this compound can vary depending on the HIV-1 subtype and the specific assay conditions. However, it is generally more potent than the first-generation fusion inhibitor Enfuvirtide (T20).[3] The tables below provide a summary of reported IC50 values.

Troubleshooting Low Potency of this compound

Low potency of this compound in your experiments can arise from several factors, ranging from reagent handling to specific experimental conditions and the viral strains used. Follow this guide to troubleshoot potential issues.

Q4: My this compound is showing lower than expected potency. What are the first things I should check?

A4: Start by verifying the integrity of your reagents and basic experimental setup.

  • This compound Stock Solution:

    • Solubility and Storage: Peptides can be susceptible to degradation.[3] Ensure that your this compound stock was dissolved properly and stored under the recommended conditions (typically at -20°C or -80°C in a suitable solvent). Avoid repeated freeze-thaw cycles.[5]

    • Peptide Quality: If possible, verify the purity and concentration of your this compound stock.

  • Cell Health:

    • Viability: Ensure your target cells are healthy and viable. High cell death can lead to inconsistent results.

    • Receptor Expression: Confirm that your target cells are expressing adequate levels of CD4 and the appropriate co-receptors (CCR5 or CXCR4).

Q5: I've confirmed my reagents and cells are fine. What experimental parameters should I investigate?

A5: Assay optimization is crucial for achieving accurate potency measurements.

  • Cell Density: The number of cells per well can influence the outcome of the assay. Ensure you are using an optimal cell density as determined by your laboratory's standard operating procedures or relevant literature.[4]

  • Virus Inoculum: The amount of virus used in an infectivity assay is a critical parameter. Too much virus can overwhelm the inhibitor, leading to artificially low potency. Titrate your virus to determine the optimal inoculum.[6]

  • Incubation Times: The duration of incubation for virus-cell interaction and inhibitor treatment should be optimized for your specific assay.

Q6: Could the HIV strain I'm using be the reason for the low potency?

A6: Yes, the specific HIV-1 strain or pseudovirus used is a major determinant of this compound's potency.

  • Natural Polymorphisms: Different HIV-1 subtypes and isolates can have natural variations in the gp41 sequence that may affect this compound binding.

  • Resistance Mutations: Specific mutations in the gp41 NHR and CHR regions can confer resistance to this compound, leading to a significant increase in the IC50 value.[2] Common resistance mutations are listed in the data tables below. If you are using a laboratory-adapted strain or a clinical isolate, consider sequencing the gp41 region to check for known resistance mutations.

Data Presentation

Table 1: Reported IC50 Values of this compound Against Wild-Type HIV-1 Strains

HIV-1 SubtypeAssay TypeMean IC50 (nM)Reference
Subtype APseudovirus Infectivity1.81[7]
Subtype BPseudovirus Infectivity10.35[7]
Subtype CPseudovirus Infectivity3.84[7]
CRF07_BCPseudovirus Infectivity2.66[7]
CRF01_AEPseudovirus Infectivity10.40[7]
B'Pseudovirus Infectivity3.49[7]
Laboratory Adapted StrainsCell-Cell Fusion1.2 ± 0.2

Table 2: Impact of Resistance Mutations on this compound Potency

MutationFold-Change in IC50Reference
V38A7.93[6]
A47I4.58[6]
Q52R39.49[6]
N126K1.7[6]
V38A/A47I41.61[6]
V38A/A47I/N126K81.2[6]
V38A/A47I/Q52R1107.19[6]
V38A/A47I/Q52R/N126K1316.01[6]

Experimental Protocols

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This protocol is a generalized procedure. Specific details may need to be optimized for your cell lines and experimental setup.

  • Cell Preparation:

    • Seed effector cells (e.g., HEK293T) and transfect them with an HIV-1 Env-expressing plasmid and a reporter plasmid (e.g., luciferase under the control of the T7 promoter).

    • Seed target cells (e.g., TZM-bl) that express CD4, CCR5/CXCR4, and a reporter gene (e.g., Tat-inducible luciferase).

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Co-culture and Inhibition:

    • On the day of the assay, add the diluted this compound to the target cells.

    • Overlay the effector cells onto the target cells.

    • Incubate the co-culture for the optimized duration (e.g., 6-8 hours).

  • Signal Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Single-Cycle Pseudovirus Infectivity Assay

This protocol is a generalized procedure and may require optimization.

  • Pseudovirus Production:

    • Co-transfect producer cells (e.g., HEK293T) with an Env-expressing plasmid, a packaging plasmid (encoding Gag and Pol), and a reporter gene plasmid (e.g., luciferase).

    • Harvest the pseudovirus-containing supernatant after 48-72 hours and determine the viral titer.

  • Infectivity Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the target cells with the diluted this compound for a short period (e.g., 30-60 minutes).

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48-72 hours.

  • Signal Detection:

    • Lyse the cells and measure the reporter gene activity.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the cell-cell fusion assay.

Visualizations

Sifuvirtide_Mechanism_of_Action cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (NHR & CHR) Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change This compound This compound This compound->gp41 4. This compound Binds to gp41 NHR

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Troubleshooting_Workflow Start Start: Low this compound Potency Reagent_Check Check Reagents: - this compound stock - Cell health - Media and buffers Start->Reagent_Check Reagent_OK Reagents OK? Reagent_Check->Reagent_OK Fix_Reagents Action: - Prepare fresh stock - Culture new cells - Check media pH Reagent_OK->Fix_Reagents No Assay_Check Review Assay Parameters: - Cell density - Virus inoculum - Incubation times Reagent_OK->Assay_Check Yes Fix_Reagents->Reagent_Check Assay_OK Parameters Optimal? Assay_Check->Assay_OK Optimize_Assay Action: - Titrate cells - Titrate virus - Optimize timing Assay_OK->Optimize_Assay No Virus_Check Investigate HIV Strain: - Check for known resistance - Sequence gp41 Assay_OK->Virus_Check Yes Optimize_Assay->Assay_Check End Problem Resolved Virus_Check->End

Caption: A logical workflow for troubleshooting low this compound potency.

Logical_Relationships cluster_causes Potential Causes of Low Potency cluster_solutions Troubleshooting Steps A Reagent Issues Sol_A Verify Peptide Stability & Cell Viability A->Sol_A B Suboptimal Assay Conditions Sol_B Optimize Assay Parameters B->Sol_B C Viral Resistance Sol_C Sequence gp41 & Test Against Known Resistant Strains C->Sol_C

References

Technical Support Center: Investigating Sifuvirtide Efficacy in the Presence of V38A and N126K Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of V38A and N126K mutations on the efficacy of Sifuvirtide, an HIV-1 fusion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the V38A mutation on this compound efficacy?

A1: The V38A mutation in the HIV-1 gp41 protein is considered a primary resistance mutation to this compound.[1] It is located within the inhibitor-binding site of gp41.[1][2][3] Expect a significant decrease in this compound's efficacy, with studies showing a several-fold increase in the 50% inhibitory concentration (IC50) compared to the wild-type virus.[1][4] This mutation reduces the binding stability of this compound to its target.[1][3]

Q2: What is the role of the N126K mutation in this compound resistance?

A2: The N126K mutation, located in the C-terminal heptad repeat (CHR) region of gp41, is classified as a secondary or compensatory mutation.[1][2][3] On its own, it has a minor effect on this compound's inhibitory activity.[1] However, it often accompanies primary resistance mutations.[5] The N126K mutation can enhance the thermal stability of the six-helix bundle (6-HB) conformation of gp41, which may compensate for functional defects caused by primary resistance mutations and contribute to a higher overall resistance phenotype.[6]

Q3: If I observe high-level resistance to this compound, what combinations of mutations should I investigate?

A3: High-level resistance to this compound is often conferred by a combination of primary and secondary mutations.[1] For instance, the presence of V38A along with other primary mutations like A47I and Q52R, and the secondary mutation N126K, can lead to substantial resistance.[1][2][3] It is crucial to sequence the entire env gene of resistant variants to identify all potential contributing mutations.[1]

Q4: Can mutations conferring resistance to this compound also affect susceptibility to other fusion inhibitors?

A4: Yes, cross-resistance is a common phenomenon. The V38A and N126K mutations have been shown to confer cross-resistance to the first-generation fusion inhibitor Enfuvirtide (T20) and the template peptide C34.[1][2][3] When evaluating novel fusion inhibitors, it is essential to test them against viral strains with known resistance mutations to this compound and other drugs in its class.

Q5: What is the general mechanism of action for this compound?

A5: this compound is a peptide-based HIV-1 fusion inhibitor. It mimics the C-terminal heptad repeat (CHR) of the viral gp41 protein. During viral entry, after gp120 binds to the host cell's CD4 receptor and a coreceptor, gp41 undergoes a conformational change to form a pre-hairpin intermediate. This compound competitively binds to the N-terminal heptad repeat (NHR) of this intermediate, preventing the formation of the six-helix bundle (6-HB) structure. This inhibition of 6-HB formation blocks the fusion of the viral and cellular membranes, thus preventing the virus from entering the host cell.[1]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound against mutant viruses.

  • Possible Cause 1: Inaccurate Virus Titer.

    • Solution: Ensure that the viral stocks are accurately quantified. Use a consistent method for viral titration, such as a p24 antigen assay, to normalize the amount of virus used in each experiment.

  • Possible Cause 2: Cell Viability Issues.

    • Solution: Monitor the health and confluence of the target cells (e.g., TZM-bl). Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your drug susceptibility assay to ensure that the observed effects are due to the inhibition of viral entry and not to cytotoxicity of the drug or other experimental conditions.

  • Possible Cause 3: Plasmid DNA Quality for Pseudovirus Production.

    • Solution: Use high-quality, endotoxin-free plasmid DNA for transfection when producing pseudoviruses. Contaminants can affect transfection efficiency and the quality of the resulting viral particles. Verify the integrity of your plasmids by restriction digest and sequencing.

Problem 2: Difficulty in generating site-directed mutants.

  • Possible Cause 1: Suboptimal PCR Conditions.

    • Solution: Optimize the annealing temperature, extension time, and concentration of primers and polymerase. Use a high-fidelity DNA polymerase to minimize the introduction of off-target mutations.

  • Possible Cause 2: Inefficient DpnI Digestion.

    • Solution: Ensure that the DpnI enzyme is active and that the digestion is carried out for a sufficient amount of time to completely digest the parental, methylated DNA template.

  • Possible Cause 3: Incorrect Primer Design.

    • Solution: Design primers with a melting temperature (Tm) between 75°C and 80°C. The mutation site should be in the center of the primer with at least 10-15 bases of correct sequence on both sides. The primers should be complementary to each other.

Problem 3: Low infectivity of mutant pseudoviruses.

  • Possible Cause 1: Deleterious effect of the mutation.

    • Solution: Some resistance mutations, particularly primary ones, can impair the function of the Env glycoprotein, leading to reduced viral fitness and infectivity.[1][3] This is an expected outcome for some mutants. Quantify the infectivity of each mutant relative to the wild-type virus and normalize the data accordingly.

  • Possible Cause 2: Suboptimal Pseudovirus Production.

    • Solution: Optimize the ratio of Env-expressing plasmid to backbone plasmid during transfection. Harvest the pseudoviruses at the optimal time post-transfection (typically 48-72 hours).

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of V38A and N126K mutations on this compound efficacy, as reported in the literature.

Table 1: Fold Resistance to this compound Conferred by Single Mutations

MutationFold Resistance to this compoundReference
V38A6.33 - 7.93[1][4]
N126K1.7 - 3.77[1][4]

Fold resistance is calculated as the IC50 of the mutant virus divided by the IC50 of the wild-type virus.

Table 2: Fold Resistance to this compound in the Presence of Combined Mutations

MutationsFold Resistance to this compoundReference
I37T/V38A44.10[4]
V38A/A47I/N126KNot explicitly quantified but noted to confer high resistance[1]
V38A/A47I/Q52R/N126KNot explicitly quantified but noted to confer high resistance[1]

Experimental Protocols

1. Site-Directed Mutagenesis

This protocol is used to introduce the V38A and N126K mutations into an HIV-1 Env-expressing plasmid (e.g., based on the NL4-3 strain).

  • Step 1: Primer Design: Design complementary forward and reverse primers containing the desired mutation.

  • Step 2: PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the Env-expressing plasmid as the template and the designed mutagenic primers.

  • Step 3: DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA.

  • Step 4: Transformation: Transform the DpnI-treated DNA into competent E. coli.

  • Step 5: Selection and Sequencing: Select colonies, isolate plasmid DNA, and confirm the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

2. Pseudovirus Production

This protocol describes the generation of single-cycle infectious pseudoviruses.

  • Step 1: Cell Culture: Seed HEK293T cells in a suitable culture dish.

  • Step 2: Transfection: Co-transfect the cells with the Env-expressing plasmid (either wild-type or mutant) and an Env-deficient HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase or GFP).

  • Step 3: Virus Harvest: Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Step 4: Filtration and Storage: Clarify the supernatant by centrifugation and filter it through a 0.45-µm filter. Aliquot and store the pseudoviruses at -80°C.

  • Step 5: Titration: Determine the viral titer, for example, by measuring the p24 antigen concentration.

3. Drug Susceptibility Assay (Single-Cycle Infection Assay)

This assay is used to determine the IC50 of this compound.

  • Step 1: Cell Plating: Plate target cells (e.g., TZM-bl) in a 96-well plate.

  • Step 2: Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Step 3: Infection: Add a standardized amount of pseudovirus (wild-type or mutant) to the wells containing the diluted drug and the target cells.

  • Step 4: Incubation: Incubate the plates at 37°C for 48 hours.

  • Step 5: Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

  • Step 6: Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug). Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

HIV_Entry_and_Sifuvirtide_Inhibition cluster_fusion_process Membrane Fusion Process cluster_inhibition This compound Inhibition CD4 CD4 Binding 1. gp120 binds to CD4 and Coreceptor CD4->Binding Coreceptor CXCR4/CCR5 Coreceptor->Binding gp120 gp120 gp120->CD4 binds gp120->Coreceptor binds gp41 gp41 Conformational_Change 2. gp41 Conformational Change (Pre-hairpin Intermediate) Binding->Conformational_Change 6HB_Formation 3. Six-Helix Bundle (6-HB) Formation Conformational_Change->6HB_Formation Fusion 4. Membrane Fusion and Viral Entry 6HB_Formation->Fusion This compound This compound Inhibition This compound->Inhibition Inhibition->6HB_Formation Blocks

Caption: HIV-1 entry and the mechanism of this compound inhibition.

Experimental_Workflow Start Start: Env Plasmid SDM Site-Directed Mutagenesis (V38A, N126K) Start->SDM Sequencing Sequence Verification SDM->Sequencing Transfection Co-transfection into HEK293T cells (Env + Backbone Plasmid) Sequencing->Transfection Production Pseudovirus Production Transfection->Production Harvest Virus Harvest and Titration Production->Harvest Assay Drug Susceptibility Assay (TZM-bl cells) Harvest->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for assessing this compound efficacy.

Logical_Relationship V38A V38A Mutation (Primary) Reduced_Binding Reduced this compound Binding Stability V38A->Reduced_Binding N126K N126K Mutation (Secondary) Increased_6HB_Stability Increased 6-HB Thermostability N126K->Increased_6HB_Stability Reduced_Efficacy Reduced this compound Efficacy (Increased IC50) Reduced_Binding->Reduced_Efficacy Compensatory_Effect Compensates for fitness loss from primary mutations Increased_6HB_Stability->Compensatory_Effect Compensatory_Effect->Reduced_Efficacy contributes to

Caption: Impact of V38A and N126K mutations on this compound efficacy.

References

Improving Sifuvirtide peptide stability and solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on handling Sifuvirtide to ensure the stability and solubility of this potent HIV fusion inhibitor peptide during experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, offering step-by-step solutions to overcome these challenges.

Problem Potential Cause Solution
This compound powder will not dissolve. This compound is an acidic peptide with a theoretical isoelectric point (pI) of approximately 4.2. At a pH close to its pI, it will have minimal solubility. It is also a relatively hydrophobic peptide, which can contribute to poor solubility in aqueous solutions.1. Avoid acidic buffers initially. 2. Use a slightly basic buffer: Attempt to dissolve this compound in a buffer with a pH of 7.4 (e.g., PBS) or slightly higher.[1][2] For acidic peptides, a small amount of a basic solvent like 0.1 M ammonium bicarbonate can be used to aid dissolution before diluting with the desired buffer.[1][2][3]3. Use of organic co-solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide.[1] A stock solution can be prepared in 100% DMSO and then gradually diluted with the aqueous buffer. A final DMSO concentration of 0.5% is generally well-tolerated in most cell-based assays.[1]4. Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[1][3]
The this compound solution is cloudy or has visible precipitates. The peptide has aggregated or precipitated out of solution. This can be due to the solvent used, pH, temperature, or high peptide concentration.1. Centrifuge the solution: Before use, centrifuge the solution to pellet any undissolved peptide.[4]2. Re-dissolve at a higher pH: If the peptide has precipitated from an acidic or neutral solution, try to re-dissolve it in a slightly basic buffer.3. Dilute the stock solution further: The concentration of this compound in the final working solution may be too high. Try diluting it further with the appropriate buffer.4. Filter the solution: Use a low-protein-binding filter (e.g., 0.22 µm) to remove aggregates before use.
Loss of this compound activity in the experiment. The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or enzymatic degradation in biological samples.1. Proper storage: Lyophilized this compound should be stored at -20°C or -80°C.[5][6] Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]2. Use of protease inhibitors: When working with biological samples like plasma or cell lysates, consider adding a protease inhibitor cocktail to prevent enzymatic degradation.3. Check for oxidation: Peptides containing tryptophan, like this compound, can be susceptible to oxidation.[7] Store solutions in tightly sealed containers and consider degassing buffers.
Inconsistent results between experiments. This could be due to variability in peptide concentration from incomplete solubilization or degradation.1. Ensure complete dissolution: Use the recommended solubilization protocol consistently. Visually inspect the solution for any particulates.2. Quantify the peptide concentration: After solubilization, determine the actual peptide concentration using a method like UV spectroscopy or a peptide quantification assay.3. Prepare fresh solutions: For critical experiments, prepare fresh dilutions from a stock solution on the day of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, it is recommended to use a small amount of a compatible organic solvent like DMSO to ensure complete dissolution, given the peptide's hydrophobic nature.[1] Subsequently, the DMSO stock can be diluted with a buffered aqueous solution (e.g., PBS, pH 7.4) to the desired final concentration. A final DMSO concentration of 0.5% is generally recommended for cell culture experiments.[1]

Q2: What is the amino acid sequence and molecular weight of this compound?

A2: The amino acid sequence of this compound is Ac-Ser-Trp-Glu-Thr-Trp-Glu-Arg-Glu-Ile-Glu-Asn-Tyr-Thr-Arg-Gln-Ile-Tyr-Arg-Ile-Leu-Glu-Glu-Ser-Gln-Glu-Gln-Gln-Asp-Arg-Asn-Thr-Ala-Ser-Leu-Trp-NH2. Its chemical formula is C203H309N59O72, and the molecular weight is approximately 4492 g/mol .[4]

Q3: How should I store this compound solutions?

A3: Lyophilized this compound powder should be stored at -20°C or -80°C.[5][6] After reconstitution, it is best to aliquot the solution into single-use volumes to minimize freeze-thaw cycles and store them at -80°C.[6]

Q4: What is the stability of this compound in solution?

A4: this compound has been shown to be stable during LC-MS/MS assay procedures and for long-term storage when stored properly.[8] However, like all peptides, its stability in solution is dependent on factors such as pH, temperature, and the presence of proteases. For optimal stability in experimental setups, it is advisable to prepare fresh working solutions and keep them on ice.

Q5: Can I use sonication to dissolve this compound?

A5: Yes, gentle sonication can be used to aid in the dissolution of this compound, especially if aggregation is observed.[1][3]

Q6: What is the isoelectric point (pI) of this compound?

A6: The theoretical isoelectric point of this compound is approximately 4.2, classifying it as an acidic peptide. This is important to consider when selecting a buffer for dissolution, as its solubility will be lowest near this pH.

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a general guideline for dissolving lyophilized this compound for in vitro experiments.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex the vial to dissolve the peptide. If necessary, sonicate for short bursts (1-2 minutes) in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • To prepare a working solution, slowly add the DMSO stock solution dropwise to the desired volume of sterile PBS (pH 7.4) while gently vortexing. Do not add the aqueous buffer to the DMSO stock.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤0.5%).

  • If any precipitation occurs upon dilution, you have exceeded the solubility limit. Prepare a more dilute working solution.

Protocol 2: Assessment of this compound Stability by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a given buffer over time.

Materials:

  • This compound solution in the buffer of interest

  • Incubator or water bath at the desired temperature

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Prepare a solution of this compound in the test buffer at the desired concentration.

  • Take an initial sample (t=0) and inject it into the HPLC system to obtain the initial peak area corresponding to intact this compound.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Analyze the chromatograms to monitor the decrease in the peak area of the intact this compound and the appearance of any degradation peaks.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

experimental_workflow Workflow for this compound Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment solubilize Reconstitute Lyophilized this compound (e.g., in DMSO) dilute Dilute with Aqueous Buffer (e.g., PBS, pH 7.4) solubilize->dilute observe Visual Inspection for Precipitation dilute->observe quantify Quantify Concentration (e.g., UV-Vis, BCA) observe->quantify prepare_solution Prepare this compound Solution in Test Buffer quantify->prepare_solution incubate Incubate at Desired Temperature prepare_solution->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by RP-HPLC sample->analyze determine_degradation Determine Degradation Rate analyze->determine_degradation end End determine_degradation->end start Start start->solubilize

Caption: Experimental workflow for assessing this compound solubility and stability.

troubleshooting_logic Troubleshooting Logic for this compound Handling cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_solutions Potential Solutions start Issue Encountered with this compound no_dissolve Powder not dissolving? start->no_dissolve precipitate Precipitation in solution? start->precipitate loss_activity Loss of activity? start->loss_activity inconsistent_results Inconsistent results? start->inconsistent_results check_ph Adjust pH (use basic buffer) no_dissolve->check_ph use_cosolvent Use co-solvent (DMSO) no_dissolve->use_cosolvent sonicate Sonication no_dissolve->sonicate precipitate->check_ph centrifuge_filter Centrifuge or Filter precipitate->centrifuge_filter proper_storage Check Storage Conditions (-80°C, single-use aliquots) loss_activity->proper_storage inconsistent_results->use_cosolvent fresh_solution Prepare Fresh Solutions inconsistent_results->fresh_solution quantify_peptide Quantify Peptide Concentration inconsistent_results->quantify_peptide

Caption: Logical flow for troubleshooting common this compound handling issues.

References

Technical Support Center: Sifuvirtide and Enfuvirtide Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cross-resistance between the HIV-1 fusion inhibitors Sifuvirtide and Enfuvirtide (T20).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and Enfuvirtide?

A1: Both this compound and Enfuvirtide are HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein, a critical component of the viral entry machinery.[1][2][3] They are synthetic peptides that mimic the C-terminal heptad repeat (HR2) region of gp41. During viral fusion, gp41 undergoes a conformational change, forming a transient pre-hairpin intermediate structure. The HR1 and HR2 domains of gp41 then associate to form a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity, enabling membrane fusion and viral entry. This compound and Enfuvirtide competitively bind to the HR1 domain of gp41 in its pre-hairpin intermediate state, preventing the formation of the 6-HB and thus blocking viral fusion and entry into the host cell.[1][2][3]

Q2: What is the molecular basis for cross-resistance between this compound and Enfuvirtide?

A2: Cross-resistance between this compound and Enfuvirtide primarily arises from mutations in the HR1 domain of gp41, the binding site for both drugs.[4][5] Mutations within the amino acid region 36-45 of gp41 are particularly significant.[6][7] These mutations can reduce the binding affinity of the fusion inhibitors to the HR1 domain, thereby diminishing their antiviral activity.[4] While this compound was designed to have improved potency against some Enfuvirtide-resistant strains, certain mutations can confer resistance to both drugs.[8][9]

Q3: Are there any gp41 mutations that confer resistance to Enfuvirtide but not this compound?

A3: Yes, while there is significant cross-resistance, some mutations show differential effects. This compound was specifically designed to have a higher genetic barrier to resistance and to be effective against many T20-resistant strains.[8] For instance, some mutations that confer high-level resistance to Enfuvirtide may have a lesser impact on this compound's activity.[10] However, novel mutations selected under this compound pressure can also confer cross-resistance to Enfuvirtide.[9]

Q4: How do secondary mutations in gp41 contribute to resistance?

A4: Secondary mutations, often located outside the primary drug-binding site in HR1, can contribute to resistance by compensating for the fitness cost of primary resistance mutations.[4] For example, a mutation like N126K in the C-terminal heptad repeat (CHR) region has been shown to act as a secondary mutation that can enhance resistance to this compound.[4][5] These compensatory mutations can improve the efficiency of the viral fusion process, which may be impaired by the primary resistance mutations.[11]

Data Presentation

Table 1: In Vitro Activity of this compound and Enfuvirtide Against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainRelevant gp41 Mutation(s)This compound IC₅₀ (nM)Enfuvirtide IC₅₀ (nM)Fold Change in Resistance (this compound)Fold Change in Resistance (Enfuvirtide)
Wild-Type (NL4-3)None1.2 ± 0.223 ± 61.01.0
Resistant Strain 1V38A15.861013.226.5
Resistant Strain 2Q52R42.140335.117.5
Resistant Strain 3A47I2.511.52.10.5 (Increased Susceptibility)
Resistant Strain 4G36D/V38M->1000->43.5
Resistant Strain 5N126K3.634.53.01.5

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[4][7][12][13][14]

Mandatory Visualizations

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Membrane Fusion cluster_inhibitors Fusion Inhibitors gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 CD4->CCR5_CXCR4 2. Co-receptor Binding PreHairpin gp41 Pre-Hairpin Intermediate CCR5_CXCR4->PreHairpin 3. gp41 Conformational Change SixHB Six-Helix Bundle (6-HB) Formation PreHairpin->SixHB 4. HR1-HR2 Interaction FusionPore Fusion Pore SixHB->FusionPore 5. Membrane Fusion This compound This compound This compound->PreHairpin Inhibition Enfuvirtide Enfuvirtide (T20) Enfuvirtide->PreHairpin Inhibition

Caption: HIV-1 entry and the mechanism of action of this compound and Enfuvirtide.

Troubleshooting Guides

Problem 1: High variability in IC₅₀ values for the same viral strain and inhibitor.

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC₅₀ values when testing this compound and Enfuvirtide. What could be the cause?

  • Answer:

    • Cell Health and Density: Ensure that the target cells (e.g., TZM-bl) are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent infection rates.

    • Virus Titer: The titer of your pseudovirus stock can degrade with repeated freeze-thaw cycles. Aliquot your virus stock upon production and use a fresh aliquot for each experiment. Re-titer the virus stock if it has been stored for an extended period.

    • Inhibitor Dilution Series: Prepare fresh serial dilutions of this compound and Enfuvirtide for each experiment. Peptides can adsorb to plastic surfaces, so use low-protein-binding tubes and plates. Ensure accurate pipetting, especially at lower concentrations.

    • Incubation Times: Adhere strictly to the optimized incubation times for virus-cell pre-incubation, inhibitor pre-incubation, and the final infection period. Deviations can significantly impact the results.

    • Reagent Consistency: Use the same batch of media, serum, and other reagents throughout a series of experiments to minimize variability.

Problem 2: My known Enfuvirtide-resistant mutant shows susceptibility in our assay.

  • Question: We have a site-directed mutant of HIV-1 (e.g., V38A in gp41) that is reported to be resistant to Enfuvirtide, but our pseudovirus assay shows minimal to no resistance. Why might this be happening?

  • Answer:

    • Pseudovirus Production: Verify the sequence of your gp41 expression plasmid to confirm the presence of the intended mutation. An error in cloning or plasmid contamination could result in the production of wild-type or a different pseudovirus.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect low to moderate levels of resistance. Ensure your assay has a good dynamic range and that the virus inoculum used results in a signal that is on the linear portion of the dose-response curve.

    • Viral Backbone: The genetic background of the HIV-1 envelope and the backbone plasmid used for pseudovirus production can influence the phenotypic expression of resistance mutations. The effect of a mutation can sometimes be context-dependent.

    • Comparison to a True Wild-Type: Always run a parallel experiment with a wild-type pseudovirus prepared under the exact same conditions to accurately calculate the fold-change in resistance.

Experimental Protocols

Protocol 1: Pseudovirus-Based HIV-1 Entry Assay

This protocol describes a single-round infectivity assay using pseudoviruses expressing the HIV-1 envelope glycoproteins and a luciferase reporter gene in target cells.

Materials:

  • HEK293T cells

  • HIV-1 Env-expressing plasmid (wild-type or mutant)

  • Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • TZM-bl target cells

  • This compound and Enfuvirtide

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the virus titer (e.g., by measuring p24 antigen concentration or by a titration assay on TZM-bl cells).

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate at a density that will result in 50-70% confluency on the day of infection.

    • Prepare serial dilutions of this compound and Enfuvirtide in cell culture medium.

    • In a separate plate, pre-incubate the pseudovirus with the serially diluted inhibitors for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

    • Incubate for 48 hours at 37°C.

  • Luciferase Measurement:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression curve.

Pseudovirus_Assay_Workflow cluster_production Pseudovirus Production cluster_assay Neutralization Assay cluster_readout Data Analysis Transfection 1. Co-transfect HEK293T cells (Env + Backbone Plasmids) Incubation1 2. Incubate 48-72h Transfection->Incubation1 Harvest 3. Harvest & Filter Supernatant Incubation1->Harvest Titer 4. Titer Virus Harvest->Titer Preincubate 7. Pre-incubate Virus + Inhibitor (1h) Harvest->Preincubate Seed 5. Seed TZM-bl cells Infect 8. Infect TZM-bl cells Seed->Infect Dilute 6. Prepare Inhibitor Dilutions Dilute->Preincubate Preincubate->Infect Incubation2 9. Incubate 48h Lysis 10. Lyse Cells & Measure Luciferase Activity Incubation2->Lysis Analysis 11. Calculate IC50 Lysis->Analysis

Caption: Workflow for the pseudovirus-based HIV-1 entry assay.

Protocol 2: Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells (e.g., CHO-K1) stably expressing HIV-1 Env and T7 RNA polymerase.

  • Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a luciferase gene under the control of a T7 promoter.

  • This compound and Enfuvirtide.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Methodology:

  • Plate target cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound and Enfuvirtide in cell culture medium.

  • Add the diluted inhibitors to the target cells.

  • Add the effector cells to the wells containing the target cells and inhibitors.

  • Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

  • Lyse the cells and measure luciferase activity. The amount of luciferase produced is proportional to the extent of cell-cell fusion.

  • Calculate the IC₅₀ values as described in the pseudovirus assay protocol.

This technical support center provides a foundation for understanding and troubleshooting cross-resistance between this compound and Enfuvirtide. For more specific queries, please consult the cited literature or contact your technical support representative.

References

Technical Support Center: Overcoming Sifuvirtide Resistance with M-T Hook Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols for studying the modification of Sifuvirtide (SFT) with a methionine-threonine (M-T) hook structure to overcome HIV-1 resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent anti-HIV peptide drug that functions as a fusion inhibitor.[1] It is designed based on the C-terminal heptad repeat (CHR) of the HIV-1 envelope glycoprotein gp41. This compound mimics this region and competitively binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6-HB). This bundle is a critical structure required for the fusion of the viral and host cell membranes. By blocking 6-HB formation, this compound effectively halts the entry of the virus into the host cell.[1][2]

Q2: How does resistance to this compound develop?

A2: Resistance to this compound, and other fusion inhibitors like Enfuvirtide (T20), primarily arises from mutations in the gp41 protein, specifically within the inhibitor's binding site in the N-terminal heptad repeat (NHR) region.[3][4] Common mutations, such as those at positions V38, A47, and Q52, can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory activity.[3]

Q3: What is the M-T hook structure and how does it help overcome this compound resistance?

A3: The M-T hook is a unique structural motif composed of two amino acid residues, methionine (M) and threonine (T), which can be engineered into the N-terminus of peptide fusion inhibitors.[5] This modification, creating MT-Sifuvirtide (MT-SFT), has been shown to significantly enhance the binding affinity of the inhibitor to the gp41 NHR.[5][6] The M-T hook stabilizes the interaction with a deep pocket on the NHR, leading to a more stable six-helix bundle.[5] This enhanced binding allows MT-SFT to effectively inhibit HIV-1 strains that have developed resistance to this compound and Enfuvirtide.[6][7]

Q4: What are the key advantages of MT-Sifuvirtide over this compound?

A4: The primary advantages of MT-Sifuvirtide (MT-SFT) over this compound (SFT) are:

  • Increased Potency: MT-SFT demonstrates significantly higher antiviral activity against wild-type HIV-1.[6]

  • Overcomes Drug Resistance: MT-SFT is highly effective against a broad range of this compound- and Enfuvirtide-resistant HIV-1 variants.[6][7]

  • Enhanced Binding Affinity: The M-T hook dramatically increases the binding affinity of the peptide to the gp41 NHR.[5][6]

  • Improved Inhibition of 6-HB Formation: MT-SFT is a more potent inhibitor of the formation of the six-helix bundle.[6]

  • Higher Genetic Barrier to Resistance: It is more difficult for HIV-1 to develop resistance to MT-SFT compared to this compound.[7]

Data Presentation

Table 1: Comparative Antiviral Activity of this compound (SFT) and MT-Sifuvirtide (MT-SFT) against Wild-Type HIV-1
Assay TypeHIV-1 StrainInhibitorIC50 (nM)Fold Increase in Potency (MT-SFT vs. SFT)
Cell-Cell FusionHIV-1NL4-3SFT3.43.4
MT-SFT1.0
Single-Cycle EntryHIV-1NL4-3 PseudovirusSFT3.23.6
MT-SFT0.9
Viral ReplicationHIV-1NL4-3SFT2.03.3
MT-SFT0.6

Data compiled from Chong et al., 2014.[6]

Table 2: Inhibition of Six-Helix Bundle (6-HB) Formation and Binding Affinity
ParameterThis compound (SFT)MT-Sifuvirtide (MT-SFT)Fold Improvement (MT-SFT vs. SFT)
6-HB Inhibition (IC50, µM) 0.90.19.0
Binding Affinity (Ka, M-1) 6.8 x 1051.1 x 10716.2

Data compiled from Chong et al., 2014.[6]

Table 3: Antiviral Activity against this compound- and Enfuvirtide-Resistant HIV-1 Mutants
HIV-1 MutantThis compound (SFT) IC50 (nM)MT-Sifuvirtide (MT-SFT) IC50 (nM)Fold Increase in Potency (MT-SFT vs. SFT)
This compound-Resistant
V38A/N126K29.83.19.6
Enfuvirtide-Resistant
V38A19.72.96.8
N43D12.32.15.9
Naturally Occurring Resistant
Q40H17.91.99.4

Data compiled from Chong et al., 2014 and other sources.[6][7]

Mandatory Visualizations

HIV_Entry_Pathway HIV-1 Entry and Fusion Inhibition Pathway cluster_virus HIV-1 Virion cluster_host Host Cell gp120 HIV-1 gp120 CD4 Host Cell CD4 Receptor gp120->CD4 1. Binding Coreceptor Host Cell Coreceptor (CCR5 or CXCR4) CD4->Coreceptor 2. Conformational Change & Binding gp41_intermediate gp41 Pre-hairpin Intermediate Coreceptor->gp41_intermediate 3. gp41 Conformational Change gp41_prefusion gp41 (Prefusion Conformation) NHR NHR Trimer Exposed gp41_intermediate->NHR FusionPeptide Fusion Peptide Insertion gp41_intermediate->FusionPeptide SixHB Six-Helix Bundle (6-HB) Formation NHR->SixHB 4. CHR folds onto NHR CHR CHR CHR->SixHB MembraneFusion Membrane Fusion & Viral Entry SixHB->MembraneFusion 5. Membrane Apposition SFT This compound (SFT) SFT->NHR Inhibits 6-HB Formation MTSFT MT-Sifuvirtide (MT-SFT) with M-T Hook MTSFT->NHR Strongly Inhibits 6-HB Formation Resistance Resistance Mutations (e.g., V38A, Q52R in NHR) MTSFT->Resistance Overcomes Resistance Resistance->SFT Reduces Binding

Caption: HIV-1 entry pathway and mechanism of inhibition by this compound and MT-Sifuvirtide.

Experimental_Workflow Experimental Workflow for Evaluating this compound Modifications start Start: Design & Synthesize SFT and MT-SFT Peptides biophysical Biophysical Characterization start->biophysical invitro In Vitro Antiviral Activity start->invitro resistance Resistance Profiling start->resistance binding_assay Binding Affinity Assay (e.g., ITC, SPR) biophysical->binding_assay hb_assay 6-Helix Bundle (6-HB) Inhibition Assay (ELISA) biophysical->hb_assay data_analysis Data Analysis & Comparison (IC50, Ka, Fold Change) binding_assay->data_analysis hb_assay->data_analysis cell_fusion Cell-Cell Fusion Assay (Luciferase Reporter) invitro->cell_fusion viral_entry Single-Round Infectivity Assay (Pseudovirus, TZM-bl cells) invitro->viral_entry cell_fusion->data_analysis viral_entry->data_analysis mutant_generation Generate SFT/T20 Resistant Mutants resistance->mutant_generation mutant_testing Test MT-SFT Efficacy against Resistant Strains mutant_generation->mutant_testing mutant_testing->data_analysis conclusion Conclusion: MT-SFT overcomes This compound resistance data_analysis->conclusion

References

Technical Support Center: Genetic Analysis of Sifuvirtide-Resistant HIV-1 Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic analysis of Sifuvirtide-resistant HIV-1 genotypes.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic determinants of this compound resistance in HIV-1?

A1: The primary determinants of this compound (SFT) resistance are mutations in the gp41 protein of the HIV-1 envelope (Env). Key mutations that have been identified to confer high levels of resistance are located in the inhibitor-binding site of gp41. These include V38A, A47I, and Q52R. A secondary substitution, N126K, located in the C-terminal heptad repeat region of gp41, also contributes to resistance.[1][2]

Q2: What is the expected fold-change in IC50 for this compound with these common mutations?

A2: The fold-change in the 50% inhibitory concentration (IC50) can vary depending on the specific mutation or combination of mutations. The following table summarizes the resistance profiles of common this compound-resistant mutants.

Q3: Can mutations conferring resistance to this compound also lead to cross-resistance with other fusion inhibitors?

A3: Yes, HIV-1 mutants with this compound resistance mutations often exhibit cross-resistance to other fusion inhibitors like Enfuvirtide (T20) and C34.[1][2] However, some next-generation fusion inhibitors, particularly those with an M-T hook structure or those that target the gp41 pocket, may retain activity against this compound-resistant strains.[2]

Q4: What is the general workflow for identifying this compound resistance mutations?

A4: The typical workflow involves in vitro selection of resistant viral strains, followed by genotypic analysis of the env gene, site-directed mutagenesis to confirm the role of specific mutations, and phenotypic assays to quantify the level of resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in phenotypic assays.

  • Possible Cause 1: Variation in virus stock. Ensure that the viral stocks used for infection are of a consistent titer. Variations in the amount of virus used can lead to shifts in the IC50 values.

  • Possible Cause 2: Cell viability issues. The health of the target cells (e.g., MT-4 cells) is crucial for reproducible results. Ensure cells are in the logarithmic growth phase and have high viability.[3]

  • Possible Cause 3: Inaccurate peptide concentration. Verify the concentration of your this compound and other peptide inhibitors. Serial dilutions should be prepared fresh for each experiment.

Problem 2: Failure to amplify the gp41 region by PCR.

  • Possible Cause 1: Suboptimal primer design. The primers used for amplifying the gp41 region from proviral DNA should be specific and efficient. Check primer sequences against reference strains and consider nested PCR for low viral copy numbers.[4]

  • Possible Cause 2: Low proviral DNA template. The amount of proviral DNA in the sample may be insufficient. Increase the amount of input DNA or consider a pre-amplification step. Successful genotyping is more likely with viral loads above 200 copies/ml.[5]

  • Possible Cause 3: PCR inhibitors. Cellular debris or other contaminants can inhibit the PCR reaction. Ensure high-purity DNA extraction.

Problem 3: Ambiguous sequencing results for the env gene.

  • Possible Cause 1: Mixed viral populations. The viral culture may contain a heterogeneous population of genotypes. It may be necessary to clone the PCR products into a vector and sequence individual clones to resolve the different genotypes.[4]

  • Possible Cause 2: Sequencing artifacts. Poor quality sequencing reads can lead to misinterpretation of mutations. Ensure high-quality sequencing data and analyze both forward and reverse sequences.

Data Presentation

Table 1: Fold-change in IC50 of this compound and other fusion inhibitors against HIV-1 mutants with single resistance mutations.

MutationFold-change in IC50 for this compoundFold-change in IC50 for T20Fold-change in IC50 for C34
V38A7.93--
A47I4.58--
Q52R39.49--
N126K1.7--

Data extracted from Yu et al., 2018.[1]

Table 2: Fold-change in IC50 of this compound and other fusion inhibitors against HIV-1 mutants with combined resistance mutations.

MutationsFold-change in IC50 for this compoundFold-change in IC50 for T20Fold-change in IC50 for C34
V38A/A47I-13.69.58
V38A/A47I/N126K-17.8517.77
V38A/A47I/Q52R-31.0570.97
V38A/A47I/Q52R/N126K-35.39121.85

Data extracted from Yu et al., 2018.[1]

Experimental Protocols

1. In Vitro Selection of this compound-Resistant HIV-1 Variants

This protocol describes the serial passage of HIV-1 in the presence of increasing concentrations of this compound to select for resistant variants.[3]

  • Culture MT-4 cells and infect with a known titer of HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of approximately 0.01.

  • Add an initial concentration of this compound that inhibits about 90% of viral replication.

  • Incubate the culture at 37°C in a 5% CO2 incubator.

  • Monitor the culture for cytopathic effects (CPE).

  • When extensive CPE is observed, harvest the cell supernatant.

  • Use the harvested supernatant to infect fresh MT-4 cells, increasing the concentration of this compound by 1.5- to 2-fold in the new culture.

  • Repeat the passage process for multiple generations.

  • Periodically, isolate proviral DNA from the infected cells for genotypic analysis.

2. Genotypic Analysis of the HIV-1 env Gene

This protocol outlines the amplification and sequencing of the gp41 region of the HIV-1 env gene from proviral DNA.

  • Extract proviral DNA from infected cell cultures using a commercial DNA extraction kit.

  • Perform a polymerase chain reaction (PCR) to amplify the entire env gene or specifically the gp41 region. Use primers designed for conserved regions flanking gp41.

  • Purify the PCR product using a commercial PCR purification kit.

  • Sequence the purified PCR product using Sanger sequencing.

  • Align the resulting sequences with a wild-type reference sequence (e.g., HIV-1 NL4-3) to identify amino acid substitutions.

3. Site-Directed Mutagenesis

This protocol describes the introduction of specific mutations into an HIV-1 Env expression vector to confirm their role in resistance.

  • Use a commercial site-directed mutagenesis kit to introduce the desired mutations (e.g., V38A, A47I, Q52R, N126K) into a plasmid containing the wild-type HIV-1 env gene.

  • Transform competent E. coli with the mutagenesis reaction product and select for colonies containing the mutated plasmid.

  • Isolate plasmid DNA from several colonies and verify the presence of the intended mutation by DNA sequencing.

4. Phenotypic Resistance Assay (Single-Cycle Infection Assay)

This protocol measures the susceptibility of pseudoviruses carrying specific Env mutations to this compound.

  • Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid and the Env expression plasmid (either wild-type or mutant).

  • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

  • In a 96-well plate, serially dilute this compound.

  • Add target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 entry) to each well.

  • Add a standardized amount of pseudovirus to each well.

  • Incubate for 48 hours at 37°C.

  • Measure the luciferase activity in each well.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the viral infection, by fitting the data to a dose-response curve.

Mandatory Visualizations

ExperimentalWorkflow cluster_selection In Vitro Selection cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Confirmation start Start with Wild-Type HIV-1 passage Serial Passage in MT-4 cells with increasing this compound start->passage Infect passage->passage resistant_virus This compound-Resistant Viral Population passage->resistant_virus Selection proviral_dna Extract Proviral DNA resistant_virus->proviral_dna pcr PCR Amplification of gp41 proviral_dna->pcr sequencing DNA Sequencing pcr->sequencing mutation_id Identify Mutations sequencing->mutation_id mutagenesis Site-Directed Mutagenesis mutation_id->mutagenesis pseudovirus Produce Pseudovirus mutagenesis->pseudovirus pheno_assay Phenotypic Assay (IC50 Determination) pseudovirus->pheno_assay confirmation Confirm Resistance Phenotype pheno_assay->confirmation

Caption: Workflow for Genetic Analysis of this compound Resistance.

HIV_Fusion_Inhibition cluster_prefusion Prefusion State cluster_fusion Fusion Process gp120 gp120 cd4_binding gp120 binds to CD4 gp41 gp41 (pre-hairpin) coreceptor_binding gp120 binds to coreceptor (CCR5/CXCR4) cd4_binding->coreceptor_binding gp41_intermediate gp41 pre-hairpin intermediate coreceptor_binding->gp41_intermediate six_helix_bundle 6-Helix Bundle Formation gp41_intermediate->six_helix_bundle membrane_fusion Membrane Fusion six_helix_bundle->membrane_fusion This compound This compound This compound->gp41_intermediate Inhibits resistance_mutations Resistance Mutations (V38A, A47I, Q52R) resistance_mutations->gp41_intermediate Alters binding site

Caption: Mechanism of this compound Action and Resistance.

References

Technical Support Center: Enhancing Sifuvirtide Binding to gp41 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the binding stability of sifuvirtide to various gp41 mutants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HIV-1 entry?

This compound (SFT) is a potent, synthetic anti-HIV peptide that functions as a fusion inhibitor.[1] It is designed based on the C-terminal heptad repeat (CHR) of the HIV-1 transmembrane glycoprotein gp41.[2] During viral entry, after gp120 binds to the host cell's CD4 receptor and a coreceptor, gp41 undergoes a conformational change. Its N-terminal heptad repeat (NHR) and CHR regions associate to form a stable six-helix bundle (6-HB), which brings the viral and cellular membranes together, leading to fusion.[3] this compound mimics the CHR region and competitively binds to the NHR of gp41, preventing the formation of the 6-HB and thereby blocking viral entry into the host cell.[2][3]

Q2: My this compound analog shows reduced efficacy against certain HIV-1 strains. What could be the cause?

Reduced efficacy is often due to mutations in the gp41 protein, particularly in the NHR region where this compound binds.[3][4] These mutations can decrease the binding affinity and stability of this compound to its target. Common resistance mutations include V38A, Q52R, A47I, E49K, and N126K.[3][5][6] The V38A and Q52R substitutions, for instance, have been shown to reduce the binding stability of this compound.[3] Conversely, some mutations like A47I can paradoxically enhance the thermostability of the gp41 core, which may also impact inhibitor binding.[3]

Q3: How can I assess the binding stability of my this compound variant to a gp41 mutant?

Several biophysical techniques can be employed to quantify binding stability:

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to assess the thermal stability (melting temperature, Tm) of the complex formed between your this compound variant and the gp41 NHR mutant peptide. A higher Tm value indicates a more stable complex.[3]

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated. A lower Kd value signifies a stronger binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka = 1/Kd), enthalpy (ΔH), and stoichiometry (n).

Q4: What strategies can I use to enhance the binding stability of this compound to resistant gp41 mutants?

Several strategies can be explored to overcome resistance:

  • Structure-Based Design: Utilize the crystal structure of the this compound-gp41 complex to rationally design modifications to the peptide. For example, introducing residues that can form additional favorable interactions (e.g., salt bridges, hydrogen bonds, or hydrophobic interactions) with the mutated gp41 can enhance binding. The "M-T hook" structure is one such modification that has been shown to improve potency.[7]

  • Peptide Stapling/Macrocyclization: Introducing a covalent brace within the peptide can pre-organize it into its bioactive helical conformation, which can lead to increased binding affinity and proteolytic stability.

  • Lipidation: Attaching a lipid moiety to the peptide can increase its local concentration at the viral and cell membranes, thereby enhancing its antiviral activity.

Troubleshooting Guides

Problem 1: Inconsistent or low signal in Circular Dichroism (CD) Spectroscopy experiments.
Possible Cause Troubleshooting Steps
Incorrect Protein/Peptide Concentration Accurately determine the concentration of your this compound analog and gp41 NHR peptide using a reliable method like amino acid analysis or a Bradford assay with a suitable standard. Inaccurate concentrations will affect the calculated molar ellipticity.
Buffer Interference Ensure your buffer has low absorbance in the far-UV region (190-250 nm). Use high-purity water and avoid components that absorb in this range. A buffer-only scan should be performed and subtracted from the sample scan.
Sample Aggregation Centrifuge or filter your samples immediately before the experiment to remove any aggregates, which can cause light scattering and distort the CD signal.
Improper Cell Handling Use a clean quartz cuvette with a known path length. Ensure there are no bubbles in the light path.
Problem 2: Difficulty in obtaining reliable kinetic data from Surface Plasmon Resonance (SPR).
Possible Cause Troubleshooting Steps
Non-specific Binding Use a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding. Optimize the running buffer by adding a small amount of surfactant (e.g., 0.005% Tween-20) or increasing the salt concentration to minimize non-specific interactions.
Mass Transport Limitation This occurs when the rate of analyte binding is faster than the rate of diffusion to the sensor surface. To mitigate this, use a lower ligand immobilization density or a higher flow rate.
Ligand Inactivation The immobilization process might denature the gp41 NHR peptide. Try different immobilization chemistries or orient the peptide using a tag to ensure the binding site is accessible.
Analyte Concentration Range Use a wide range of analyte (this compound analog) concentrations, typically spanning from 0.1 to 10 times the expected Kd, to accurately determine the kinetic parameters.
Problem 3: Uninterpretable data from a cell-based HIV-1 fusion assay.
Possible Cause Troubleshooting Steps
Cell Viability Issues Ensure both effector (expressing HIV-1 Env) and target cells are healthy and in the logarithmic growth phase. Perform a cytotoxicity assay to confirm that the observed reduction in fusion is not due to cell death caused by your compound.
Low Fusion Signal Optimize the ratio of effector to target cells and the co-incubation time to maximize the fusion signal in your positive control (no inhibitor).
High Background Signal High background may result from spontaneous cell fusion or reporter gene leakiness. Use appropriate negative controls (e.g., cells not expressing Env or target cells lacking receptors) to determine the baseline.
Inappropriate Inhibitor Concentration Range Test a wide range of inhibitor concentrations to generate a complete dose-response curve, from which the IC50 (50% inhibitory concentration) can be accurately determined.

Quantitative Data Summary

Table 1: Impact of gp41 Mutations on this compound (SFT) Activity and Six-Helix Bundle (6-HB) Stability.

gp41 Mutant Fold Change in IC50 for SFT vs. Wild-Type Effect on 6-HB Tm (°C) with SFT Reference
V38AIncreased ResistanceReduced[3]
Q52RIncreased ResistanceReduced[3]
A47INo significant changeEnhanced[3]
E49KHigh ResistanceSignificantly Reduced Binding Affinity[5][6]
N126KHigh Resistance (often compensatory)Dramatically Enhanced 6-HB Interaction[5][6]
Q41K/RIncreased Resistance-[4]
I37T/N43KIncreased Resistance-[4]

Note: "Increased Resistance" indicates a higher IC50 value compared to wild-type. Data is compiled from multiple studies and experimental conditions may vary.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Thermal Stability
  • Sample Preparation:

    • Prepare equimolar solutions of the gp41 NHR mutant peptide and the this compound analog in a suitable CD buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The final protein concentration should be in the range of 10-50 µM.

    • Mix the NHR and CHR peptides and incubate at room temperature for 30 minutes to allow for 6-HB formation.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in a 1 mm path-length quartz cuvette.

    • Record the CD spectrum of the 6-HB complex from 260 to 190 nm at a starting temperature (e.g., 20°C).

    • Monitor the ellipticity at 222 nm while increasing the temperature at a controlled rate (e.g., 2°C/minute) up to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Plot the molar ellipticity at 222 nm as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the melting temperature (Tm), which is the temperature at which 50% of the complex is unfolded.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
  • Cell Preparation:

    • Effector cells (e.g., CHO-K1) are co-transfected with plasmids expressing the desired HIV-1 Env (wild-type or mutant) and T7 RNA polymerase.

    • Target cells (e.g., TZM-bl) stably express CD4, CXCR4, and CCR5, and contain a luciferase reporter gene under the control of the T7 promoter.

  • Fusion Assay:

    • Plate target cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound analog in culture medium.

    • Add the diluted inhibitor to the target cells.

    • Add the effector cells to the wells containing target cells and inhibitor.

    • Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for fusion.

  • Signal Detection:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to that of a no-inhibitor control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 (pre-fusion) Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding gp41_inter gp41 pre-hairpin intermediate Coreceptor->gp41_inter 3. gp41 Conformational Change SixHB Six-Helix Bundle (6-HB) gp41_inter->SixHB 4. 6-HB Formation Fusion Membrane Fusion SixHB->Fusion 5. Fusion This compound This compound This compound->gp41_inter Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cell_based Functional Validation start Start: Hypothesis (e.g., Mutation X affects this compound binding) prep Prepare Materials: - this compound Analog - Wild-type & Mutant gp41 NHR Peptides - Cell Lines start->prep biophysical Biophysical Assays prep->biophysical cell_based Cell-Based Assays prep->cell_based data_analysis Data Analysis biophysical->data_analysis cell_based->data_analysis conclusion Conclusion & Further Optimization data_analysis->conclusion cd CD Spectroscopy (Tm) spr SPR (Kd, kon, koff) itc ITC (Kd, ΔH, n) fusion_assay Cell-Cell Fusion Assay (IC50) cytotoxicity Cytotoxicity Assay Logical_Relationship mutation gp41 Mutation (e.g., V38A, Q52R) binding_stability Binding Stability (this compound-gp41) mutation->binding_stability Decreases six_hb_formation Six-Helix Bundle (6-HB) Formation binding_stability->six_hb_formation Less Inhibition of viral_entry HIV-1 Viral Entry six_hb_formation->viral_entry Allows resistance Drug Resistance viral_entry->resistance Leads to

References

Validation & Comparative

Sifuvirtide vs. Enfuvirtide (T20): A Comparative Efficacy Guide for HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent HIV fusion inhibitors: sifuvirtide and its predecessor, enfuvirtide (T20). The information presented herein is compiled from in vitro studies and clinical trial data to offer an objective overview for research and development professionals.

Introduction

Enfuvirtide (T20) was the first-in-class HIV fusion inhibitor approved for clinical use, offering a novel mechanism of action against HIV-1.[1][2] It works by preventing the fusion of the virus with host cells.[3][4][5] this compound, a next-generation fusion inhibitor, was designed to improve upon the efficacy and pharmacokinetic profile of enfuvirtide.[6] Both drugs target the gp41 transmembrane glycoprotein, a critical component of the HIV-1 fusion machinery.[3][7]

Mechanism of Action

HIV-1 entry into a host cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the cell surface.[7] This triggers conformational changes in the gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane. Gp41 then folds into a six-helix bundle (6-HB), bringing the viral and cellular membranes together for fusion.[7]

Both this compound and enfuvirtide disrupt this process by binding to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the 6-HB.[7][8] However, they possess distinct structural domains that influence their binding and efficacy. This compound contains a pocket-binding domain (PBD) that interacts with a hydrophobic pocket on the NHR, in addition to its NHR-binding domain (NBD).[6] In contrast, enfuvirtide lacks a PBD but has a lipid-binding domain (LBD).[6] These differences in their molecular interactions are believed to contribute to this compound's enhanced potency.[6]

cluster_hiv_entry HIV-1 Entry and Fusion cluster_inhibition Inhibitor Action gp120 binds CD4 gp120 binds CD4 Coreceptor Binding Coreceptor Binding gp120 binds CD4->Coreceptor Binding gp41 Conformational Change gp41 Conformational Change Coreceptor Binding->gp41 Conformational Change Fusion Peptide Insertion Fusion Peptide Insertion gp41 Conformational Change->Fusion Peptide Insertion Pre-hairpin Intermediate Pre-hairpin Intermediate Fusion Peptide Insertion->Pre-hairpin Intermediate Six-Helix Bundle Formation Six-Helix Bundle Formation Pre-hairpin Intermediate->Six-Helix Bundle Formation Inhibition of 6-HB Inhibition of 6-HB Pre-hairpin Intermediate->Inhibition of 6-HB bind to NHR Membrane Fusion Membrane Fusion Six-Helix Bundle Formation->Membrane Fusion This compound This compound This compound->Pre-hairpin Intermediate enfuvirtide Enfuvirtide (T20) enfuvirtide->Pre-hairpin Intermediate Fusion Blocked Fusion Blocked Inhibition of 6-HB->Fusion Blocked

Caption: Mechanism of HIV-1 Fusion and Inhibition by this compound and Enfuvirtide.

Comparative In Vitro Efficacy

In vitro studies have consistently demonstrated the superior potency of this compound compared to enfuvirtide against a wide range of HIV-1 isolates, including those resistant to enfuvirtide.

ParameterThis compoundEnfuvirtide (T20)Reference
IC50 (Cell-Cell Fusion Assay) 1.2 ± 0.2 nM23 ± 6 nM[9][10]
Potency vs. Wild-Type NL4-3 ~80-fold more potent than enfuvirtide-[11]
Activity against Enfuvirtide-Resistant Strains Highly effectiveReduced efficacy[1][6][9][10]

Resistance Profile

Resistance to enfuvirtide is primarily associated with mutations in the gp41 HR1 region, specifically within amino acid positions 36-45.[2][12] While this compound is effective against many enfuvirtide-resistant strains, in vitro studies have shown that prolonged exposure can lead to the selection of resistant variants with mutations in the NHR of gp41.[11] Some degree of cross-resistance between the two drugs has been observed.[11][13]

Clinical Efficacy and Pharmacokinetics

Clinical trial data for enfuvirtide has demonstrated its efficacy in treatment-experienced patients. In the TORO 1 and 2 trials, the addition of enfuvirtide to an optimized background regimen resulted in a significantly greater reduction in viral load and increase in CD4+ cell counts compared to the optimized regimen alone.[2][14][15]

Clinical TrialParameterEnfuvirtide + Optimized BackgroundOptimized Background AloneReference
TORO 1 (Week 24) Mean Viral Load Reduction-1.696 log10 copies/mL-0.764 log10 copies/mL[15]
Mean CD4+ Count Increase76 cells/mm³32 cells/mm³[15]
TORO 1 & 2 (Week 48) Mean Viral Load Reduction-1.48 log10 copies/mL-0.63 log10 copies/mL[14]
Mean CD4+ Count Increase91 cells/mm³45 cells/mm³[14]

Pharmacokinetic studies have highlighted a key advantage of this compound. This compound has a significantly longer half-life (around 26 hours for multiple administrations) compared to enfuvirtide (3.8 hours).[1][9][10] This improved pharmacokinetic profile allows for once-daily dosing of this compound, in contrast to the twice-daily injections required for enfuvirtide.[9][10] Clinical studies in Chinese HIV patients have suggested that a once-daily administration of 20 mg of this compound is equivalent in efficacy to a twice-daily 90 mg dose of enfuvirtide.[9][10]

Experimental Protocols

HIV-1 Mediated Cell-Cell Fusion Assay

This assay is used to determine the concentration of an inhibitor required to block 50% of cell-cell fusion (IC50).

cluster_inhibition Inhibition Effector Cells Effector Cells (Expressing HIV-1 Env) Co-culture Co-culture of Effector and Target Cells Effector Cells->Co-culture Target Cells Target Cells (Expressing CD4, CCR5/CXCR4) Target Cells->Co-culture Fusion Cell-Cell Fusion Co-culture->Fusion Reporter Gene Activation Reporter Gene Activation Fusion->Reporter Gene Activation Quantification Quantification of Reporter Activity Reporter Gene Activation->Quantification Inhibitor Add this compound or Enfuvirtide at Varying Concentrations Inhibitor->Co-culture

Caption: Workflow for a Cell-Cell Fusion Assay.

Methodology:

  • Cell Lines: Effector cells (e.g., H9/HIV-1IIIB) chronically infected with an HIV-1 strain are used. Target cells (e.g., MT-2) expressing the necessary CD4 and coreceptors are also prepared.

  • Inhibitor Preparation: this compound and enfuvirtide are serially diluted to a range of concentrations.

  • Co-culture: Effector and target cells are mixed in the presence of the inhibitors or a control.

  • Incubation: The cell mixture is incubated to allow for cell-cell fusion.

  • Quantification: Fusion events are quantified, often through a reporter gene system (e.g., luciferase or β-galactosidase) that is activated upon cell fusion. The number of syncytia (fused cells) can also be counted.

  • IC50 Calculation: The concentration of the inhibitor that reduces the fusion signal by 50% compared to the control is determined as the IC50 value.

Antiviral Activity Assay (p24 Antigen Production)

This assay measures the ability of a drug to inhibit HIV-1 replication in cell culture.

Methodology:

  • Cell Infection: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are infected with a known amount of an HIV-1 strain.

  • Drug Treatment: Immediately after infection, the cells are cultured in the presence of varying concentrations of this compound or enfuvirtide.

  • Incubation: The cultures are incubated for a period of time (e.g., 7 days) to allow for viral replication.

  • Supernatant Collection: The cell culture supernatant is collected at specific time points.

  • p24 Antigen Quantification: The amount of HIV-1 p24 capsid protein in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 Calculation: The effective concentration of the drug that inhibits p24 production by 50% (EC50) is calculated.

Surface Plasmon Resonance (SPR)

SPR is utilized to study the binding kinetics and affinity of the fusion inhibitors to lipid membranes, providing insights into their interaction with the viral envelope and host cell membranes.

Methodology:

  • Liposome Preparation: Liposomes mimicking the composition of viral or cellular membranes are prepared.

  • Sensor Chip Immobilization: The prepared liposomes are immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: Solutions of this compound or enfuvirtide at different concentrations are flowed over the sensor chip surface.

  • Binding Measurement: The binding of the peptides to the liposomes is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated to quantify the binding affinity.

Conclusion

This compound demonstrates a significant improvement in in vitro potency and pharmacokinetic properties compared to enfuvirtide. Its higher efficacy against a broad range of HIV-1 isolates, including those resistant to enfuvirtide, and its longer half-life allowing for once-daily administration, position it as a promising next-generation HIV fusion inhibitor.[1][6][9][10] The distinct structural features of this compound, particularly its pocket-binding domain, are likely responsible for its enhanced antiviral activity.[6] Further clinical investigations are essential to fully elucidate its long-term efficacy and resistance profile in diverse patient populations.

References

Sifuvirtide in Focus: A Comparative Analysis of C34-Derived HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sifuvirtide and other C34-derived peptides as HIV-1 fusion inhibitors. It delves into their mechanisms of action, antiviral efficacy, resistance profiles, and pharmacokinetic properties, supported by experimental data and detailed methodologies.

This compound, a novel peptide-based HIV-1 fusion inhibitor, has demonstrated significant promise in antiviral therapy.[1] Developed as a next-generation drug, it builds upon the foundational understanding of C34-derived peptides, a class of antivirals that target the HIV-1 envelope glycoprotein gp41. This guide offers a comparative analysis of this compound with its predecessors and contemporaries, including the first clinically approved fusion inhibitor, Enfuvirtide (T20), and other experimental C34 analogues.

Mechanism of Action: Targeting the HIV-1 Fusion Machinery

The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoprotein complex, composed of gp120 and gp41. Following the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface, gp41 undergoes a series of conformational changes.[2] This rearrangement involves the transient formation of a "pre-hairpin" intermediate, where the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 are exposed. The subsequent folding of the CHR onto the NHR forms a stable six-helix bundle (6-HB), driving the fusion of the viral and cellular membranes and allowing the viral capsid to enter the cell.[1][3]

C34-derived peptides, including this compound and Enfuvirtide, are designed to mimic the CHR of gp41. They act as competitive inhibitors, binding to the NHR in the pre-hairpin intermediate and preventing the formation of the 6-HB.[1][4] This blockade of the fusion process effectively halts viral entry.

This compound was engineered based on the three-dimensional structure of the gp41 fusogenic core.[5] Unlike Enfuvirtide (T20), this compound's design includes a pocket-binding domain (PBD) that allows for a more stable interaction with the hydrophobic pocket of the gp41 NHR, contributing to its enhanced potency.[6] In contrast, Enfuvirtide lacks a PBD and relies on its N-terminal heptad repeat-binding domain (NBD) and a lipid-binding domain (LBD) for its inhibitory activity.[6]

Below is a diagram illustrating the HIV-1 fusion process and the mechanism of inhibition by C34-derived peptides.

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_fusion Fusion Process cluster_inhibitors Inhibition V Viral Membrane gp120 gp120 CD4 CD4 gp120->CD4 1. Binding gp41 gp41 (pre-fusion) PreHairpin Pre-hairpin Intermediate gp41->PreHairpin 3. gp41 Unfolds CM Cell Membrane CCR5 CCR5 CD4->CCR5 2. Co-receptor   Binding SixHB Six-Helix Bundle (6-HB) Formation PreHairpin->SixHB 4. gp41 Refolds Inhibitor C34-derived Peptide (e.g., this compound) PreHairpin->Inhibitor Inhibitor Binding Fusion Membrane Fusion SixHB->Fusion 5. Fusion Pore   Formation Block Blockade of 6-HB Formation Inhibitor->Block Block->SixHB Prevents Infectivity_Assay_Workflow A Seed TZM-bl cells in 96-well plate C Add peptide dilutions to cells A->C B Prepare serial dilutions of test peptide B->C D Add HIV-1 pseudovirus C->D E Incubate for 48 hours at 37°C D->E F Lyse cells and measure luciferase activity E->F G Calculate IC50 value F->G

References

Sifuvirtide: A Second-Generation HIV Fusion Inhibitor with a Favorable Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Sifuvirtide's performance against first-generation fusion inhibitors, supported by experimental data, reveals its potential as a potent therapeutic option against drug-resistant HIV-1 strains.

This compound, a novel second-generation HIV fusion inhibitor, demonstrates significant advantages over its predecessor, Enfuvirtide (T-20), particularly in its ability to overcome common resistance mutations that render first-generation inhibitors ineffective. This guide provides a detailed analysis of the cross-resistance profile of this compound, presenting key experimental data, methodologies, and the underlying molecular mechanisms.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Enfuvirtide target the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery.[1][2][3] During the fusion process, gp41 undergoes a series of conformational changes, forming a transient pre-hairpin intermediate structure. This structure is the target for fusion inhibitors. These peptide drugs bind to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6-HB) which is essential for the fusion of the viral and cellular membranes.[4]

However, this compound and Enfuvirtide exhibit distinct binding mechanisms. This compound was designed to have a unique 36-amino acid sequence that differs from Enfuvirtide.[2] It not only binds to the NHR but also interacts with a hydrophobic pocket on the NHR, leading to a more stable and potent inhibition of the 6-HB formation.[5][6] In contrast, Enfuvirtide's binding is primarily focused on the NHR region.[5] This difference in binding is a key factor in this compound's ability to remain effective against many Enfuvirtide-resistant viral strains.

cluster_0 HIV Fusion and Inhibition gp120 gp120 CD4 CD4 gp120->CD4 1. Binding Coreceptor Coreceptor CD4->Coreceptor 2. Co-receptor Binding gp41_pre gp41 (pre-fusion) Coreceptor->gp41_pre 3. Conformational Change gp41_inter gp41 (pre-hairpin intermediate) gp41_pre->gp41_inter 4. gp41 Unfolds NHR NHR gp41_inter->NHR CHR CHR gp41_inter->CHR 6HB 6-Helix Bundle (Fusion) NHR->6HB CHR->6HB FusionInhibitor Fusion Inhibitor (this compound/Enfuvirtide) FusionInhibitor->NHR Inhibits

HIV Fusion and Inhibition Pathway.

Cross-Resistance Profile: this compound vs. Enfuvirtide

The primary mechanism of resistance to Enfuvirtide involves mutations within a 10-amino acid region (codons 36-45) of the gp41 NHR.[3][7][8] These mutations reduce the binding affinity of Enfuvirtide to its target. Clinical studies have shown that mutations at positions G36, V38, Q40, N43, and L45 are frequently associated with Enfuvirtide resistance.[7][9][10]

This compound has demonstrated potent activity against HIV-1 strains harboring these key Enfuvirtide resistance mutations. Several in vitro studies have quantified this advantage, showing that this compound often retains significant inhibitory activity where Enfuvirtide fails.

HIV-1 MutantThis compound IC50 (nM)Fold Change vs. WTEnfuvirtide (T-20) IC50 (nM)Fold Change vs. WTReference
Wild Type (NL4-3) 1.581.0313.041.0[5]
V38A 6.334.015.3415.3[11]
N43D ----
V38A/N42D 40.5025.62645.988.4[5]
Q41R 28.2117.917.8417.8[11]
N126K -1.7--[12]
V38A/A47I/Q52R/N126K 1316.01833.035.3922.4[12]

Note: Data is compiled from multiple sources and experimental conditions may vary. Fold change is calculated relative to the wild-type virus in the respective studies.

As the table illustrates, while mutations like V38A significantly increase the IC50 for Enfuvirtide, the effect on this compound is markedly less pronounced.[11] Even in the presence of multiple mutations, this compound can maintain a higher level of antiviral activity. For instance, against the V38A/N42D double mutant, Enfuvirtide's potency is drastically reduced, whereas this compound remains significantly more effective.[5] However, it is important to note that highly complex mutational patterns, such as the quadruple mutant V38A/A47I/Q52R/N126K, can confer high-level resistance to this compound as well.[12]

Experimental Protocols

The data presented in this guide are derived from well-established in vitro assays designed to assess the susceptibility of HIV-1 to antiretroviral drugs.

Site-Directed Mutagenesis

To study the effect of specific mutations on drug resistance, site-directed mutagenesis is employed to introduce desired amino acid substitutions into the env gene of a laboratory-adapted HIV-1 strain (e.g., NL4-3).

Start Start Plasmid Wild-Type HIV-1 env Plasmid Start->Plasmid Primers Design Primers with Desired Mutation Plasmid->Primers PCR Polymerase Chain Reaction (PCR) Primers->PCR Digestion Digest Parental Plasmid (e.g., DpnI) PCR->Digestion Transformation Transform into Competent E. coli Digestion->Transformation Selection Select for Colonies with Mutant Plasmid Transformation->Selection Sequencing Sequence Verification Selection->Sequencing End End Sequencing->End

Site-Directed Mutagenesis Workflow.
Single-Cycle Infectivity Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a drug.

  • Virus Production: Pseudoviruses capable of a single round of infection are produced by co-transfecting HEK293T cells with an HIV-1 env-expressing plasmid (either wild-type or mutant) and an env-deficient HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase).

  • Cell Culture: Target cells (e.g., TZM-bl cells), which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Inhibition Assay: The target cells are infected with the pseudoviruses in the presence of serial dilutions of the fusion inhibitor (this compound or Enfuvirtide).

  • Data Analysis: After a set incubation period (e.g., 48 hours), the cells are lysed, and the luciferase activity is measured. The IC50 value is calculated as the drug concentration that reduces luciferase activity by 50% compared to the virus control without any drug.

Conclusion

This compound exhibits a superior cross-resistance profile compared to the first-generation fusion inhibitor, Enfuvirtide. Its unique binding mechanism allows it to maintain potent activity against HIV-1 strains that have developed resistance to Enfuvirtide through common mutations in the gp41 NHR. While high-level resistance to this compound can emerge through the accumulation of multiple mutations, the available data strongly support its clinical utility, particularly in treatment-experienced patients harboring Enfuvirtide-resistant virus. The continued development and study of next-generation fusion inhibitors like this compound are crucial for expanding the therapeutic arsenal against HIV-1.

References

Synergistic HIV Inhibition: A Comparative Analysis of Sifuvirtide and Enfuvirtide Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enhanced anti-HIV-1 activity achieved by the co-administration of the first and second-generation fusion inhibitors, Sifuvirtide and Enfuvirtide. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic effects, supported by experimental data, detailed protocols, and mechanistic diagrams.

The combination of this compound and Enfuvirtide, two HIV fusion inhibitors that target the viral gp41 protein, has demonstrated potent synergistic effects in inhibiting HIV-1 entry into host cells.[1][2] This synergism is attributed to their distinct binding sites and mechanisms of action, which together create a more formidable blockade against viral membrane fusion.[1] This guide synthesizes the available preclinical data to illuminate the advantages of this combination therapy, particularly in overcoming drug resistance.

Comparative Efficacy Against HIV-1 Strains

Experimental data reveals that the combination of this compound and Enfuvirtide results in a significant increase in potency against both wild-type and Enfuvirtide-resistant HIV-1 strains.[1] The synergistic effect is quantified using the Combination Index (CI), where a value less than 1 indicates synergy.[1][3]

Inhibition of HIV-1-mediated Cell-Cell FusionIC50 (nM)Combination Index (CI)Potency Increase
Enfuvirtide 23 ± 60.182>600%
This compound 1.2 ± 0.2
Inhibition of HIV-1 Infection (p24 Production)Drug CombinationIC50 (nM) vs. HIV-1 Bal (R5)IC50 (nM) vs. HIV-1 IIIB (X4)IC50 (nM) vs. NL4-3V38A (ENF-Resistant)IC50 (nM) vs. NL4-3V38A/N42D (ENF-Resistant)
Enfuvirtide Alone 4.85.2125.6280.4
This compound Alone 2.12.98.315.7
Enfuvirtide + this compound 1.6 (E) / 0.7 (S)2.1 (E) / 1.2 (S)15.1 (E) / 1.0 (S)18.2 (E) / 1.0 (S)
Combination Index (CI) <0.6<0.6<0.3<0.3
Potency Increase ~240% - 300%~240% - 300%~8-15 fold reduction in ENF IC50~8-15 fold reduction in ENF IC50

Data sourced from Pan et al., AIDS 2009.[1]

Mechanism of Action and Synergism

Enfuvirtide and this compound are both biomimetic peptides that interfere with the HIV-1 gp41 protein's conformational changes required for membrane fusion.[4][5][6][7] However, they target different regions of gp41.

Enfuvirtide binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle, a critical step in the fusion process.[4][8] It also contains a lipid-binding domain that interacts with the cell membrane.[1]

This compound , a next-generation inhibitor, was designed to have a higher binding affinity and improved pharmacokinetic profile.[1][9][10] It contains a pocket-binding domain (PBD) that interacts with a hydrophobic pocket on the NHR, in addition to the NHR-binding domain.[1] This dual interaction provides a more stable blockade of the six-helix bundle formation.[1][9]

The synergistic effect arises from these different binding sites. By targeting two distinct regions of the gp41 pre-hairpin intermediate, the combination of Enfuvirtide and this compound creates a more comprehensive and robust inhibition of the fusion machinery than either drug alone.[1]

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_host Host Cell (CD4+) cluster_fusion gp41 Fusion Cascade cluster_inhibitors Fusion Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 NHR NHR (N-terminal Heptad Repeat) gp41->NHR exposes CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds CHR CHR (C-terminal Heptad Repeat) NHR->CHR 4. NHR & CHR Interact SixHelixBundle Six-Helix Bundle Formation CHR->SixHelixBundle leads to MembraneFusion Membrane Fusion SixHelixBundle->MembraneFusion enables Enfuvirtide Enfuvirtide Enfuvirtide->NHR Inhibits This compound This compound This compound->NHR Inhibits (Pocket & NHR)

Diagram 1: HIV-1 Fusion and Inhibition Pathway

Experimental Protocols

The synergistic effects of this compound and Enfuvirtide were evaluated using the following key experimental assays:

Inhibition of HIV-1-Mediated Cell-Cell Fusion

This assay quantifies the ability of the drugs to prevent the fusion of HIV-1 infected cells with uninfected cells.

  • Cell Lines: H9/HIV-1IIIB cells (chronically infected) were used as the effector cells, and MT-2 cells were used as the target cells.

  • Labeling: MT-2 cells were labeled with a fluorescent dye, Calcein-AM.

  • Co-culture: Labeled MT-2 cells were co-cultured with H9/HIV-1IIIB cells in the presence of varying concentrations of this compound, Enfuvirtide, or their combination.

  • Fusion Quantification: Cell-cell fusion results in the transfer of the fluorescent dye from the target cells to the effector cells, forming syncytia. The number of fluorescent syncytia was counted using a fluorescence microscope.

  • Data Analysis: The concentration of the drug that inhibited 50% of the cell-cell fusion (IC50) was calculated. The Combination Index (CI) was determined using the CalcuSyn software to assess synergy.

Inhibition of HIV-1 Infection (p24 Antigen Assay)

This assay measures the ability of the drugs to inhibit the replication of cell-free HIV-1 in target cells.

  • Cell Line: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, were used.

  • Virus Strains: Laboratory-adapted (HIV-1 Bal, HIV-1 IIIB) and Enfuvirtide-resistant (NL4-3V38A, NL4-3V38A/N42D) strains were used.

  • Infection: TZM-bl cells were infected with the respective HIV-1 strains in the presence of serial dilutions of this compound, Enfuvirtide, or their combination.

  • Quantification of Viral Replication: After a 48-hour incubation period, the supernatant was collected, and the level of p24 antigen (a viral core protein) was measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values were calculated based on the reduction in p24 antigen production. The CI was calculated to determine the level of synergy.

Experimental_Workflow cluster_cell_fusion Cell-Cell Fusion Assay cluster_p24 p24 Antigen Assay A1 Label MT-2 cells with Calcein-AM A2 Co-culture labeled MT-2 with H9/HIV-1IIIB cells A1->A2 A3 Add this compound, Enfuvirtide, or combination A2->A3 A4 Incubate and count fluorescent syncytia A3->A4 A5 Calculate IC50 and CI A4->A5 end End A5->end B1 Seed TZM-bl cells B2 Infect with HIV-1 strains B1->B2 B3 Add this compound, Enfuvirtide, or combination B2->B3 B4 Incubate for 48 hours B3->B4 B5 Measure p24 antigen in supernatant by ELISA B4->B5 B6 Calculate IC50 and CI B5->B6 B6->end start Start start->A1 start->B1

Diagram 2: Experimental Workflow for Synergy Analysis

Conclusion and Future Directions

The combination of this compound and Enfuvirtide demonstrates a powerful synergistic effect in inhibiting HIV-1 fusion, including against strains resistant to Enfuvirtide alone.[1] This suggests that combination therapy with first and next-generation drugs targeting the same viral protein but at different sites can be a highly effective strategy.[1][11] Such an approach may lead to reduced drug dosages, lower frequency of administration, and a higher barrier to the development of drug resistance.[1] These preclinical findings strongly support the clinical investigation of this compound and Enfuvirtide combination therapy for the treatment of HIV/AIDS, especially in patients who have developed resistance to existing antiretroviral regimens.[1]

References

Sifuvirtide vs. T20: A Comparative Guide to HIV-1 Fusion Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two prominent HIV-1 fusion inhibitors: Sifuvirtide (SFT) and Enfuvirtide (T20). By presenting supporting experimental data, detailed methodologies, and visual diagrams, this document aims to be a valuable resource for researchers in the field of antiretroviral drug development.

Introduction to HIV-1 Fusion and Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This interaction triggers conformational changes in gp120 and the transmembrane glycoprotein gp41, exposing the fusion peptide of gp41, which then inserts into the host cell membrane. Subsequently, the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41 fold into a stable six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.

Fusion inhibitors are a class of antiretroviral drugs that disrupt this process. T20 (enfuvirtide), the first FDA-approved HIV fusion inhibitor, and this compound, a newer generation inhibitor, are both synthetic peptides that mimic the HR2 domain of gp41. They act by competitively binding to the HR1 domain, thereby preventing the formation of the 6-HB and blocking viral entry.[1]

Mechanism of Action: A Head-to-Head Comparison

Both this compound and T20 target the gp41 HR1 domain to inhibit the formation of the six-helix bundle, a critical step in HIV-1 fusion. However, their molecular interactions and resulting inhibitory profiles exhibit notable differences.

T20 (Enfuvirtide): As a synthetic 36-amino-acid peptide corresponding to the C-terminal HR2 domain of gp41, T20 binds to the HR1 domain in its transient, pre-hairpin intermediate state.[2] This binding obstructs the conformational change required for the HR1 and HR2 domains to fold into the fusogenic 6-HB structure.

This compound (SFT): this compound is also a peptide-based fusion inhibitor, designed based on the three-dimensional structure of the gp41 fusogenic core.[1] Unlike T20, this compound was engineered with specific amino acid substitutions to enhance its binding affinity and stability.[3] It also efficiently blocks the formation of the six-helix bundle in a dominant-negative fashion.[1] A key difference lies in this compound's reported ability to bind more effectively to rigid lipid membrane areas, such as the viral envelope, potentially increasing its local concentration at the site of fusion.[4][5][6]

cluster_hiv HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (pre-fusion) gp120_CD4 gp120-CD4 Binding CD4->gp120_CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120_CoR Co-receptor Binding CCR5_CXCR4->gp120_CoR gp120_CD4->CCR5_CXCR4 2. Co-receptor   Binding gp41_prehairpin gp41 Pre-hairpin Intermediate (HR1 Exposed) gp120_CoR->gp41_prehairpin 3. gp41 Conformational   Change six_helix_bundle Six-Helix Bundle (6-HB) Formation gp41_prehairpin->six_helix_bundle 4. HR1-HR2 Interaction T20 T20 (Enfuvirtide) gp41_prehairpin->T20 Binds to HR1 SFT This compound gp41_prehairpin->SFT Binds to HR1 fusion Membrane Fusion six_helix_bundle->fusion 5. Fusion Pore   Formation inhibition Inhibition of 6-HB Formation T20->inhibition SFT->inhibition inhibition->six_helix_bundle Blocks

Figure 1. HIV-1 entry and fusion inhibition pathway.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activities and resistance profiles of this compound and T20 against various HIV-1 strains.

Inhibitory Activity (IC50)

The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

HIV-1 Strain/SubtypeThis compound (SFT) IC50 (nM)T20 (Enfuvirtide) IC50 (nM)Reference
Wild-Type Strains
Subtype A (mean)1.8113.86[7]
Subtype B (mean)10.35189.20[7]
Subtype C (mean)3.8457.41[7]
CRF07_BC (mean)2.6646.05[7]
CRF01_AE (mean)10.4026.85[7]
B' (mean)3.4919.34[7]
HIV-1NL4-3~0.15~66.19[8]
HIV-1JRCSF0.285.19[9]
T20-Resistant Strains
V38A mutant->100-fold increase[2][10]
N42T mutant->100-fold increase[10]
N43D mutant->100-fold increase[10]
V38A/N42D mutant->100-fold increase[10]
T20-resistant clinical isolatesHighly effective-[1]
Resistance Profiles

Mutations in the HR1 domain of gp41 are the primary cause of resistance to both this compound and T20.

Mutation(s)Fold Resistance to this compoundFold Resistance to T20Reference
This compound-Induced Mutations
V38A7.9326.5[3]
A47I4.58Increased Susceptibility[3]
Q52R39.4917.55[3]
N126K (secondary)1.7-[3]
V38A/A47I/Q52R/N126K-35.39[3]
T20-Induced Mutations
G36D/S, I37V, V38A/M/E, Q39H/R, Q40H, N42T, N43D-Variable (5 to >100-fold)[10][11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and T20.

HIV-1 Pseudovirus Entry Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the entry of single-round infectious pseudoviruses into target cells.

Materials:

  • HEK293T cells

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Env-expressing plasmid for the desired HIV-1 strain

  • Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

  • Luciferase assay reagent

  • This compound and T20 peptides

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the 50% tissue culture infectious dose (TCID50).

  • Neutralization Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of this compound and T20.

    • Pre-incubate a standardized amount of pseudovirus with the serially diluted inhibitors for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the target cells.

    • Incubate for 48-72 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis transfect 1. Co-transfect 293T cells (Env-deficient backbone + Env plasmid) harvest 2. Harvest pseudovirus (48-72h post-transfection) transfect->harvest titrate 3. Titrate virus (TCID50) harvest->titrate incubate 6. Pre-incubate virus with inhibitors (1h, 37°C) titrate->incubate seed 4. Seed target cells (e.g., TZM-bl) dilute 5. Serially dilute This compound & T20 seed->dilute dilute->incubate infect 7. Add mixture to cells and incubate (48-72h) incubate->infect lyse 8. Lyse cells & measure luciferase activity infect->lyse calculate 9. Calculate % inhibition lyse->calculate determine 10. Determine IC50 calculate->determine

Figure 2. Workflow for HIV-1 pseudovirus entry assay.
Selection of Drug-Resistant HIV-1 Variants

This method is used to generate and identify mutations that confer resistance to fusion inhibitors in vitro.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Wild-type HIV-1 strain (e.g., NL4-3)

  • This compound and T20 peptides

  • Cell culture medium and supplements

  • Reagents for proviral DNA extraction, PCR, and sequencing

Procedure:

  • Infect permissive cells with the wild-type HIV-1 strain in the presence of a sub-inhibitory concentration of the fusion inhibitor (e.g., IC50 concentration).

  • Culture the cells until a cytopathic effect (CPE) is observed.

  • Harvest the cell-free supernatant containing the progeny virus.

  • Use the harvested virus to infect fresh cells in the presence of a slightly higher concentration of the inhibitor.

  • Repeat this passage process, gradually increasing the inhibitor concentration.

  • Once high-level resistance is achieved (virus can replicate in high concentrations of the inhibitor), extract proviral DNA from the infected cells.

  • Amplify the gp41-coding region of the env gene by PCR.

  • Sequence the PCR products to identify mutations associated with resistance.

Biophysical Characterization of 6-Helix Bundle Formation

Circular dichroism (CD) spectroscopy is employed to assess the stability of the 6-HB formed in the presence and absence of inhibitors.

Materials:

  • Synthetic peptides corresponding to the HR1 (e.g., N36) and HR2 (e.g., C34) domains of gp41

  • This compound and T20 peptides

  • CD spectrometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare solutions of the HR1 peptide alone, and mixtures of the HR1 peptide with either the HR2 peptide, this compound, or T20 in PBS.

  • Record the CD spectra of the solutions at a fixed temperature (e.g., 25°C) from approximately 190 to 260 nm. The characteristic double minima at 208 and 222 nm indicate α-helical structure.

  • To determine thermal stability, monitor the CD signal at 222 nm while increasing the temperature. The melting temperature (Tm) is the temperature at which 50% of the helical structure is lost. A higher Tm indicates a more stable 6-HB.

Conclusion

This compound demonstrates a significantly more potent in vitro inhibitory activity against a broad range of HIV-1 subtypes compared to T20.[7] Notably, this compound retains high efficacy against HIV-1 strains that have developed resistance to T20.[1] The primary resistance mutations for both inhibitors are located within the gp41 HR1 domain, although the specific substitutions and their impact on cross-resistance can differ.[3][11] The enhanced performance of this compound may be attributed to its optimized design, leading to higher binding affinity and stability, as well as its potential to concentrate at the viral-cellular membrane interface.[4][5][6] These findings highlight the potential of this compound as a valuable therapeutic option, particularly for patients with T20-resistant HIV-1 strains. Further clinical investigations are essential to fully elucidate its in vivo efficacy and long-term resistance profile.

References

Sifuvirtide: A Potent HIV-1 Fusion Inhibitor With Broad Efficacy Against Diverse Viral Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of sifuvirtide, a next-generation HIV-1 fusion inhibitor, demonstrates its potent and broad-spectrum activity against a wide range of HIV-1 subtypes and genotypes, including those resistant to earlier fusion inhibitors like enfuvirtide. This guide provides a comprehensive overview of its efficacy, supported by experimental data, and compares its performance with other key HIV-1 fusion inhibitors.

This compound, a novel peptide-based HIV-1 fusion inhibitor, has shown significant promise in clinical trials, offering a new therapeutic option for treatment-experienced individuals.[1][2] Its design, based on the three-dimensional structure of the HIV-1 gp41 fusogenic core, confers improved antiviral potency and a favorable pharmacokinetic profile compared to the first-generation fusion inhibitor, enfuvirtide.[2][3]

Comparative Antiviral Activity

This compound exhibits potent inhibitory activity against a diverse panel of HIV-1 isolates, including subtypes A, B, C, and circulating recombinant forms (CRFs) like CRF01_AE and CRF07_BC, which are prevalent in various regions worldwide.[4] Notably, its efficacy extends to viral strains that have developed resistance to enfuvirtide, a critical advantage in salvage therapy scenarios.[2][5]

Data Summary: this compound vs. Enfuvirtide and Albuvirtide

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound, enfuvirtide, and albuvirtide against various HIV-1 subtypes, providing a quantitative comparison of their antiviral potency. Lower IC50 values indicate higher potency.

Table 1: Comparative Efficacy (IC50 in nM) Against Major HIV-1 Subtypes

HIV-1 SubtypeThis compound (nM)Enfuvirtide (T20) (nM)Albuvirtide (nM)
Subtype A1.81[4]13.86[4]6.3[6]
Subtype B10.35[4]189.20[4]27.41[6]
Subtype C3.84[4]57.41[4]2.92[6]

Table 2: Comparative Efficacy (IC50 in nM) Against Prevalent Recombinant Subtypes in China

HIV-1 SubtypeThis compound (nM)Enfuvirtide (T20) (nM)Albuvirtide (nM)
CRF07_BC2.66[4]46.05[4]5.21[6]
CRF01_AE10.40[4]26.85[4]6.93[6]
Subtype B'3.49[4]19.34[4]9.46[6]

Table 3: Efficacy Against Enfuvirtide-Resistant Strains

HIV-1 StrainThis compound IC50 (nM)Enfuvirtide IC50 (nM)Fold Change in Resistance (Enfuvirtide)
NL4-3 (Wild-type)2.87[7]229.42[7]-
NL4-3 V38A/N42DNot specified>1000[5]>4.36
This compound has demonstrated high efficacy against T20-resistant strains.[2][5]

Mechanism of Action and Resistance

This compound, like other fusion inhibitors, targets the gp41 protein of the HIV-1 envelope, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1] Specifically, it blocks the formation of the six-helix bundle, a critical step in the fusion process.[2] this compound has a different mechanism of action from enfuvirtide, allowing it to be effective against enfuvirtide-resistant strains.[2][5]

Resistance to fusion inhibitors is primarily associated with mutations in the HR1 domain of gp41, particularly within the amino acid region 36-45.[8] While enfuvirtide resistance can emerge readily, this compound has shown a higher barrier to resistance.[1][7] Common mutations conferring resistance to this compound include V38A, A47I, and Q52R in gp41.[1][9]

Experimental Protocols

The antiviral activity of this compound and other fusion inhibitors is typically evaluated using in vitro assays that measure the inhibition of viral entry into target cells.

Single-Cycle Infection Assay

This assay quantifies the inhibitory activity of a drug against pseudoviruses engineered to express the HIV-1 envelope protein of interest.

Methodology:

  • Pseudovirus Production: Co-transfection of HEK293T cells with an HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

  • Cell Preparation: Seeding of TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.[7]

  • Inhibition Assay:

    • Pre-incubation of pseudoviruses with serial dilutions of the fusion inhibitor.

    • Addition of the virus-drug mixture to the TZM-bl cells.

    • Incubation for 48 hours at 37°C.[7]

  • Data Analysis: Measurement of luciferase activity to determine the extent of viral entry and infection. IC50 values are calculated from the dose-response curves.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Produce Pseudovirus (HEK293T cells) A2 Incubate Drug with Pseudovirus P1->A2 P2 Plate Target Cells (TZM-bl cells) A3 Add Mixture to Target Cells P2->A3 A1 Serially Dilute This compound A1->A2 A2->A3 A4 Incubate for 48h A3->A4 AN1 Measure Luciferase Activity A4->AN1 AN2 Calculate IC50 AN1->AN2 G cluster_prep Cell Preparation cluster_assay Fusion Assay cluster_analysis Analysis C1 Effector Cells (HIV-1 Env+) A1 Mix Effector & Target Cells with Drug C1->A1 C2 Target Cells (CD4+) C2->A1 A2 Incubate A1->A2 AN1 Quantify Syncytia A2->AN1 AN2 Calculate EC50 AN1->AN2

References

Sifuvirtide Demonstrates a Significantly Improved Pharmacokinetic Half-Life Over Enfuvirtide, Enabling Reduced Dosing Frequency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BEIJING – November 7, 2025 – A comprehensive review of pharmacokinetic data reveals that Sifuvirtide, a novel HIV-1 fusion inhibitor, possesses a substantially longer plasma half-life compared to the first-generation drug, Enfuvirtide. This key difference supports less frequent dosing for this compound, offering a potential improvement in treatment convenience and patient adherence for individuals with HIV-1 infection.

This compound's extended half-life is a significant development in the class of HIV fusion inhibitors. Pharmacokinetic studies have demonstrated that while Enfuvirtide has a half-life of approximately 3.8 hours, necessitating twice-daily injections, this compound exhibits a half-life of around 20 to 26 hours in humans.[1][2][3] This prolonged duration of action allows for a once-daily dosing regimen. One study highlighted that the efficacy of a 20 mg once-daily dose of this compound is comparable to a 90 mg twice-daily dose of Enfuvirtide, a difference attributed to this compound's improved pharmacokinetic profile.[4]

Both this compound and Enfuvirtide are biomimetic peptides that inhibit the fusion of the HIV-1 virus with host cells, a critical step in the viral lifecycle.[2][4][5] They achieve this by binding to the gp41 protein on the surface of the virus, preventing the conformational changes required for membrane fusion.[2][5][6]

The validation of these pharmacokinetic parameters is the result of rigorous clinical trials. The methodologies employed in these studies are crucial for ensuring the accuracy and reliability of the data.

Comparative Pharmacokinetic Data: this compound vs. Enfuvirtide

Pharmacokinetic ParameterThis compoundEnfuvirtideReference(s)
Elimination Half-life (t½) ~20.0 - 26.0 hours (human)~3.8 hours (human)[1][2][3]
Dosing Frequency Once dailyTwice daily[4][7]
Bioavailability (Subcutaneous) ~49% (monkey)~84.3% (human)[6][8]
Mechanism of Action HIV-1 gp41 fusion inhibitorHIV-1 gp41 fusion inhibitor[2][5][9]

Experimental Protocols

The determination of the pharmacokinetic profiles of this compound and Enfuvirtide involves carefully designed clinical studies. Below is a representative protocol for a comparative pharmacokinetic study, synthesized from methodologies reported for both drugs.

Study Design

An open-label, randomized, two-period crossover study is conducted to compare the single-dose pharmacokinetics of this compound and Enfuvirtide in healthy, HIV-negative adult volunteers. A crossover design allows each participant to serve as their own control, reducing inter-individual variability. A washout period of at least one week separates the administration of the two drugs to ensure complete elimination of the first drug before the second is administered.

Participant Selection

A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria is recruited. Key inclusion criteria typically include age within a defined range (e.g., 18-45 years), a body mass index (BMI) within a healthy range, and normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests. Exclusion criteria would include a history of significant medical conditions, allergies to peptide drugs, or recent use of other medications that could interfere with the study drugs.

Drug Administration

Participants are randomly assigned to one of two treatment sequences:

  • Sequence A: Receive a single subcutaneous injection of this compound, followed by a washout period, and then a single subcutaneous injection of Enfuvirtide.

  • Sequence B: Receive a single subcutaneous injection of Enfuvirtide, followed by a washout period, and then a single subcutaneous injection of this compound.

The drugs are administered subcutaneously in a standardized anatomical location, such as the abdomen, to ensure consistency.[1][10]

Pharmacokinetic Sampling

Blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule would be: predose (0 hours), and then at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound and Enfuvirtide are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10][11][12] This technique offers high sensitivity and specificity for quantifying the peptide drugs in a complex biological matrix like plasma. The method involves protein precipitation to extract the drugs from the plasma, followed by chromatographic separation and mass spectrometric detection.[12]

Pharmacokinetic Analysis

The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t½)

Statistical comparisons of these parameters between the this compound and Enfuvirtide treatment groups are then performed to assess for significant differences.

Visualizing the Mechanism and a Representative Experimental Workflow

To further elucidate the context of this comparison, the following diagrams illustrate the mechanism of action of these HIV fusion inhibitors and a typical experimental workflow for a pharmacokinetic study.

HIV_Fusion_Inhibition cluster_inhibition Fusion Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 Sifuvirtide_Enfuvirtide This compound or Enfuvirtide gp41->Sifuvirtide_Enfuvirtide CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor   Binding CCR5_CXCR4->gp41 3. gp41 Unfolds Sifuvirtide_Enfuvirtide->gp41 4. Inhibitor Binding   to gp41 HR1

Caption: Mechanism of HIV-1 Fusion Inhibition.

PK_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_conclusion Conclusion A Participant Screening & Recruitment B Randomization to Treatment Sequence A->B C Drug Administration (Subcutaneous) B->C D Serial Blood Sampling C->D E Plasma Sample Processing & Storage D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Parameter Calculation F->G H Statistical Comparison & Conclusion G->H

Caption: Experimental Workflow for a Pharmacokinetic Study.

References

A Comparative Analysis of Sifuvirtide and Lipopeptide HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and durable antiretroviral therapies has led to the development of novel HIV-1 entry inhibitors that target the viral fusion process. Among these, Sifuvirtide and a class of lipopeptide fusion inhibitors have shown significant promise. This guide provides a detailed comparative analysis of their performance, mechanism of action, and resistance profiles, supported by experimental data, to inform future research and drug development efforts.

Mechanism of Action: Targeting the HIV-1 Fusion Machinery

Both this compound and lipopeptide fusion inhibitors act by disrupting the conformational changes of the HIV-1 transmembrane glycoprotein gp41, a critical component of the viral entry machinery.[1][2] Their primary target is the formation of the six-helix bundle (6-HB), a stable structure essential for the fusion of the viral and cellular membranes.[3][4]

This compound, a peptide-based inhibitor, is designed based on the C-terminal heptad repeat (CHR) of gp41.[5] It competitively binds to the N-terminal heptad repeat (NHR) of gp41, preventing the CHR from folding back and forming the 6-HB.[1][6] This mechanism is often described as a dominant-negative inhibition.[5]

Lipopeptide fusion inhibitors, a broader class that includes compounds like Enfuvirtide (T20), Albuvirtide, LP-11, LP-19, and LP-40, also target the NHR of gp41.[2][7][8] The addition of a lipid moiety enhances their antiviral activity and improves their pharmacokinetic properties.[2][8] This lipid modification is thought to increase the local concentration of the inhibitor at the site of viral fusion by anchoring it to the cell membrane.[2] Some lipopeptides, like Albuvirtide, are further modified to bind to serum albumin, significantly extending their half-life in the body.[3][7]

HIV_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 (pre-fusion) PreHairpin Pre-Hairpin Intermediate (NHR exposed) gp41->PreHairpin 4. gp41 Unfolds CD4->CCR5_CXCR4 2. Conformational Change SixHB Six-Helix Bundle (6-HB) (Fusion Pore Formation) PreHairpin->SixHB 5. CHR Folds onto NHR Fusion Membrane Fusion & Viral Entry SixHB->Fusion Inhibitor This compound / Lipopeptide Inhibitors Inhibitor->PreHairpin Inhibition

Figure 1: HIV-1 entry and fusion inhibition pathway.

Comparative Antiviral Activity

Experimental data consistently demonstrates that both this compound and various lipopeptide inhibitors exhibit potent antiviral activity against a wide range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[5][9]

InhibitorHIV-1 StrainIC50 (nM)Reference
This compound Subtype A (mean)1.81[9]
Subtype B (mean)10.35[9]
Subtype C (mean)3.84[9]
CRF07_BC (mean)2.66[9]
CRF01_AE (mean)10.40[9]
Enfuvirtide (T20) Subtype A (mean)13.86[9]
Subtype B (mean)189.20[9]
Subtype C (mean)57.41[9]
CRF07_BC (mean)46.05[9]
CRF01_AE (mean)26.85[9]
LP-11 Global Panel (mean)0.83[2]
LP-19 47 Clinical Isolates (mean)0.50[10][11]
LP-40 Global Panel (mean)4.29[2]
H9/HIV-1IIIB (Cell-cell fusion)0.41[2]

Table 1: Comparative 50% Inhibitory Concentrations (IC50) of this compound and Lipopeptide Fusion Inhibitors.

Resistance Profiles

A critical aspect of any antiretroviral agent is its susceptibility to the development of drug resistance. For fusion inhibitors, resistance mutations typically arise in the gp41 protein, specifically within the NHR region that serves as the binding site for these drugs.[1][12]

Studies on this compound have identified primary resistance mutations at positions V38, A47, and Q52 in gp41.[1][12] Interestingly, some mutations that confer resistance to Enfuvirtide (T20), such as those in the G36-L45 region, do not necessarily lead to high-level resistance to this compound, and this compound has shown efficacy against some T20-resistant strains.[5][13]

Lipopeptide inhibitors also face the challenge of resistance. For instance, resistance to LP-40 has been associated with mutations such as L33S in the NHR of gp41.[14] However, some newer generation lipopeptides, like LP-19, have demonstrated a high genetic barrier to resistance.[10][11] Cross-resistance between different fusion inhibitors is a concern, as mutations selected by one inhibitor can reduce the susceptibility to others.[1][12]

InhibitorKey Resistance Mutations in gp41 (NHR)Cross-Resistance NotesReferences
This compound V38A, A47I, Q52RCross-resistance to T20 and C34 observed with some mutations. Effective against some T20-resistant strains.[1][6][12]
Enfuvirtide (T20) G36D/S/V, V38A/E/M, Q40H, N42T/D, N43D/S/K, L44M, L45MPrimary resistance mutations often cluster in the 36-45 region.[1]
LP-40 L33S, V38A, N42TSimilar resistance profile to T20 is anticipated.[14]
LP-19 -Exhibits a high genetic barrier to developing resistance.[1][10]

Table 2: Resistance Mutations and Cross-Resistance Profiles.

Pharmacokinetic Properties

A significant advantage of some lipopeptide inhibitors over earlier peptide-based inhibitors is their improved pharmacokinetic profile, leading to less frequent dosing.

InhibitorHalf-life (T1/2)DosingReferences
This compound ~20-26 hours (single and multiple doses)Once daily subcutaneous injection[5]
Enfuvirtide (T20) ~3.8 hoursTwice daily subcutaneous injection
Albuvirtide Extended half-life due to albumin bindingLess frequent dosing (e.g., weekly)[3][7]
Lipovirtide (LP-80) ~6-7.5 hours (in rats)-

Table 3: Comparative Pharmacokinetic Properties.

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro and cell-based assays. Below are simplified outlines of the key experimental methodologies.

HIV-1 Pseudovirus Single-Cycle Infection Assay

This assay is used to determine the inhibitory activity of a compound on viral entry.

Pseudovirus_Assay A 1. Co-transfect producer cells (e.g., HEK293T) with an HIV-1 env-expressing plasmid and an env-deficient backbone plasmid containing a reporter gene (e.g., luciferase). B 2. Harvest pseudovirus-containing supernatant after 48-72 hours. A->B D 4. Add a fixed amount of pseudovirus to the cells. B->D C 3. Incubate target cells (e.g., TZM-bl) with serial dilutions of the inhibitor. C->D E 5. Incubate for 48-72 hours to allow for a single round of infection. D->E F 6. Lyse cells and measure reporter gene activity (e.g., luminescence). E->F G 7. Calculate IC50 value from the dose-response curve. F->G

Figure 2: Workflow for the pseudovirus infection assay.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with target cells.

Cell_Fusion_Assay A 1. Co-culture effector cells expressing HIV-1 Env and Tat with target cells (e.g., TZM-bl) containing a Tat-responsive reporter gene. B 2. Perform co-culture in the presence of serial dilutions of the inhibitor. A->B C 3. Incubate for a defined period (e.g., 60 minutes) to allow cell fusion. B->C D 4. Stop the fusion reaction. C->D E 5. Measure reporter gene activity, which is proportional to the extent of cell fusion. D->E F 6. Calculate IC50 value from the dose-response curve. E->F

Figure 3: Workflow for the cell-cell fusion assay.

In Vitro Selection of Drug-Resistant HIV-1 Variants

This method is used to identify mutations that confer resistance to an antiviral compound.

Resistance_Selection A 1. Culture HIV-1 in the presence of a sub-optimal concentration of the inhibitor. B 2. Monitor viral replication (e.g., p24 antigen levels). A->B C 3. When viral breakthrough is observed, harvest the virus. B->C D 4. Passage the harvested virus in the presence of a higher concentration of the inhibitor. C->D E 5. Repeat the passage and dose-escalation steps for several cycles. D->E F 6. Isolate viral RNA from the resistant strain. E->F G 7. Perform RT-PCR and sequence the gp41-coding region to identify mutations. F->G

Figure 4: Workflow for in vitro resistance selection.

Conclusion

This compound and lipopeptide fusion inhibitors represent significant advancements in the field of HIV-1 entry inhibitors. This compound demonstrates potent activity against a broad range of HIV-1 isolates and some T20-resistant strains.[5][9] Lipopeptide inhibitors, through the addition of a lipid moiety, have achieved remarkable potency and, in some cases, improved pharmacokinetic profiles that allow for less frequent dosing.[2][7] The development of resistance remains a key challenge, although newer generation lipopeptides appear to have a higher genetic barrier.[1][10] Continued research into the structure-activity relationships and resistance mechanisms of these compounds will be crucial for the design of even more effective and durable HIV fusion inhibitors.

References

HIV Fusion Inhibitors: Sifuvirtide Demonstrates Superior Selectivity for Rigid Lipid Membranes Over Enfuvirtide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the membrane-binding properties of two generations of HIV fusion inhibitors, Sifuvirtide and Enfuvirtide, reveals significant differences in their interaction with lipid membranes. Experimental data indicates that this compound's enhanced antiviral efficacy may be linked to its pronounced selectivity for rigid, ordered lipid domains, characteristic of the HIV-1 viral envelope and lipid rafts on host cells. In contrast, the first-generation inhibitor, Enfuvirtide, shows no such preference, binding indiscriminately to different membrane compositions.

The process of HIV-1 entry into a host cell is a complex event initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[1][2] This interaction triggers conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes. This fusion process is known to occur preferentially in cholesterol-rich, rigid membrane microdomains known as lipid rafts, where the necessary cellular receptors are concentrated.[1][3][4] Both this compound and Enfuvirtide are designed to bind to gp41, disrupting this fusion process.[5][6] However, their efficacy is influenced by their ability to localize at this critical site of action.

Recent studies utilizing Surface Plasmon Resonance (SPR) have provided quantitative insights into the distinct membrane-binding behaviors of these two peptide drugs.[1][3] this compound exhibits a remarkable preference for biomembrane models that mimic the rigid composition of the HIV viral membrane.[1][3] Specifically, its affinity for membranes composed of saturated dipalmitoylphosphatidylcholine (DPPC) and sphingomyelin (SM) is significantly higher than for membranes made of unsaturated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).[1][3] This targeted binding is believed to increase the local concentration of this compound at the site of viral entry, contributing to its superior inhibitory activity.[2][3][7] Enfuvirtide, however, does not display this selectivity, showing similar affinity for both rigid and fluid membrane models.[1][3]

Quantitative Comparison of Membrane Binding Affinity

Surface Plasmon Resonance (SPR) experiments have quantified the binding affinity of this compound and Enfuvirtide to various lipid bilayer models. The data clearly illustrates this compound's selective binding to rigid membranes (DPPC and SM) compared to the more fluid POPC membrane. Enfuvirtide, in contrast, shows little to no preference. The binding interactions for both peptides are primarily driven by hydrophobic forces.[1][3]

PeptideMembrane CompositionRelative Affinity Fold-Increase (vs. POPC)Key Finding
This compound DPPC (dipalmitoylphosphatidylcholine) - Rigid32-fold higher[1][3]Strong selectivity for saturated, rigid membranes.
SM (sphingomyelin) - Rigid31-fold higher[1][3]High affinity for membranes enriched in sphingomyelin.
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) - FluidBaselineLow affinity for unsaturated, fluid membranes.
Enfuvirtide DPPC (dipalmitoylphosphatidylcholine) - RigidNo significant selectivity[1][3]Lacks preference for rigid membranes.
SM (sphingomyelin) - RigidNo significant selectivity[1][3]Binds to SM with similar affinity as other zwitterionic bilayers.[3]
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) - FluidBaselineInteracts with fluid membranes without specific preference.

Experimental Protocols

The quantitative comparison of this compound and Enfuvirtide binding to lipid membranes was primarily conducted using Surface Plasmon Resonance (SPR).[1][3]

1. Preparation of Lipid Vesicles (Liposomes):

  • Model lipids (POPC, DPPC, SM) were dissolved in chloroform.

  • The solvent was evaporated under nitrogen gas to form a thin lipid film.

  • The film was hydrated with HBS-N buffer (HEPES-buffered saline) to form multilamellar vesicles.

  • The suspension was sonicated and then extruded through polycarbonate filters to produce small unilamellar vesicles (SUVs) with a uniform diameter.

2. Surface Plasmon Resonance (SPR) Analysis:

  • Instrumentation: A Biacore T100 instrument was used.[8]

  • Sensor Chip Preparation: An L1 sensor chip, which has a lipophilic dextran surface, was used to capture the prepared SUVs, which then spontaneously fuse to form a stable lipid bilayer on the chip surface. For monolayer experiments, an HPA sensor chip was used.[3][9]

  • Binding Measurement:

    • Solutions of this compound or Enfuvirtide were prepared in HBS-N buffer at concentrations ranging from 1.95 to 62.5 μM.[8]

    • The peptide solutions were injected at a flow rate of 5 μL/min over the prepared lipid bilayer surface.[8]

    • The association of the peptide to the lipid membrane was monitored in real-time as a change in the SPR signal (measured in Response Units, RU).

    • Following the association phase, HBS-N buffer was flowed over the surface to monitor the dissociation of the peptide for 1200 seconds.[8]

  • Surface Regeneration: After each binding cycle, the lipid bilayer was completely removed from the sensor chip by injecting 40-mM n-octyl β-D-glucopyranoside, ensuring that each peptide injection was performed on a fresh lipid surface.[8]

  • Data Analysis: The equilibrium binding response (RUeq) was plotted against the peptide concentration. The resulting data was fit using a steady-state affinity model to determine the dissociation constant (KD), a measure of binding affinity.[8]

Visualizing the Mechanism and Experiment

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used to determine its membrane selectivity.

Mechanism of this compound's Enhanced Activity cluster_HostCell Host T-Cell cluster_HIV HIV-1 Virion HostMembrane Host Cell Membrane LipidRaft Lipid Raft (Rigid Domain) CD4 & Coreceptor ViralMembrane Viral Envelope (Rigid) gp120/gp41 complex LipidRaft:f1->ViralMembrane:f1 ViralMembrane:f1->LipidRaft:f1 This compound This compound This compound->LipidRaft:f0 3a. Selectively concentrates in rigid domains This compound->ViralMembrane:f0 This compound->ViralMembrane:f1 4. Blocks gp41 (High local concentration) Enfuvirtide Enfuvirtide Enfuvirtide->HostMembrane:f0 3b. Non-selective binding

Caption: this compound's selective binding to rigid membranes concentrates it at the site of HIV fusion.

Surface Plasmon Resonance (SPR) Experimental Workflow A 1. Chip Preparation L1 Sensor Chip is coated with a lipid bilayer (e.g., DPPC, SM, or POPC). B 2. Analyte Injection This compound or Enfuvirtide solution is flowed over the chip surface. A->B C 3. Association Real-time binding of the peptide to the lipid membrane is measured. B->C D 4. Dissociation Buffer flows over the chip, and the release of the peptide is measured. C->D E 5. Regeneration Detergent wash removes the lipid bilayer to reset the surface. D->E F 6. Data Analysis Binding curves are analyzed to calculate affinity constants (KD). D->F E->A Repeat for next concentration/peptide

Caption: Workflow for analyzing peptide-membrane interactions using SPR technology.

References

Safety Operating Guide

Navigating the Safe Disposal of Sifuvirtide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Sifuvirtide Waste Management

The primary objective in disposing of this compound is to prevent its release into the environment and to mitigate any potential harm to human health. As a peptide-based therapeutic, its disposal should be approached with the same rigor as other bioactive chemical compounds. The following sections outline the essential steps and considerations for the proper management of this compound waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not published, general guidelines for laboratory chemical waste can be applied. The following table summarizes key handling and storage information that informs safe disposal practices.

ParameterGuidelineSource
Storage Temperature (Powder) -80°C[1]
Storage Temperature (In solvent) -80°C (6 months), -20°C (1 month)[1]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Products Carbon dioxide, carbon monoxide, nitrogen oxides[2]

Procedural Guidance for this compound Disposal

The following step-by-step process outlines the recommended procedures for the disposal of this compound, from initial waste segregation to final disposal.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the foundation of a safe disposal plan.

  • Identify this compound Waste Streams: Differentiate between the following types of waste:

    • Unused or Expired this compound: Pure product that is no longer needed.

    • Contaminated Labware: Items such as vials, pipette tips, gloves, and bench paper that have come into contact with this compound.

    • Liquid Waste: Solutions containing this compound, including experimental residues and cleaning solutions.

  • Segregate at the Source: Use clearly labeled, dedicated waste containers for each type of this compound waste. This prevents mixing with other chemical waste streams, which could lead to hazardous reactions.

Step 2: Preparing this compound Waste for Disposal

For Unused or Expired this compound (Solid):

  • Do Not Dispose Down the Drain: Solid pharmaceutical waste should never be disposed of in the sewer system.

  • Render Unusable: Mix the this compound powder with an inert and undesirable substance, such as used coffee grounds or kitty litter.[3][4] This makes the drug less appealing and unrecognizable.[3]

  • Contain Securely: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, non-recyclable container, to prevent leakage.[3][4]

For Contaminated Labware:

  • Collect in Designated Biohazard Bags or Sharps Containers: All labware that has been in contact with this compound should be collected in appropriately labeled containers.

  • Decontamination: If feasible and safe, rinse contaminated glassware with a suitable solvent (e.g., ethanol) and collect the rinse as chemical waste.

For Liquid Waste:

  • Collect in a Labeled, Sealable Container: Use a container specifically designated for this compound liquid waste. The container should be compatible with the solvents used.

  • Neutralization (If Applicable): Depending on the nature of the solvent and institutional protocols, neutralization may be required. However, for peptide solutions, this is less common. Avoid mixing with other chemical wastes unless deemed safe by a qualified chemist.

Step 3: Final Disposal Route

The final disposal of this compound waste must comply with local, state, and federal regulations.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance on the proper disposal procedures for your facility.

  • Licensed Waste Management Vendor: In most cases, chemical waste, including this compound, will be collected by a licensed hazardous waste contractor for incineration or other approved disposal methods.[5]

  • Manifesting and Record Keeping: Ensure that all waste is properly documented according to your institution's and regulatory requirements.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are published, the general protocol for handling and preparing unused medicines for disposal, as recommended by the FDA, serves as a relevant methodology.

Protocol for Rendering Unused this compound Unusable:

  • Objective: To prepare solid this compound waste for final disposal in a manner that prevents diversion or accidental exposure.

  • Materials:

    • Unused or expired this compound powder.

    • Inert, undesirable substance (e.g., used coffee grounds, kitty litter).

    • Sealable plastic bag or other sealable container.

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

  • Procedure:

    • Don appropriate PPE.

    • In a designated waste handling area, carefully empty the contents of the this compound vial(s) into the sealable container.

    • Add an approximately equal or greater volume of the undesirable substance to the container.

    • Seal the container and mix the contents thoroughly until the this compound is no longer readily identifiable.

    • Place the sealed container into the designated solid chemical waste stream for collection by the institution's EHS-approved vendor.

    • Remove all personal and identifying information from the original this compound vials before disposing of them as regular lab glass waste (if not contaminated) or in the contaminated labware waste stream.[3]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Preparation for Disposal cluster_3 Final Disposal Pathway start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid this compound waste_type->solid_waste Solid liquid_waste Aqueous/Solvent this compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Vials, Tips) waste_type->contaminated_labware Labware mix_solid Mix with Inert Substance (e.g., Coffee Grounds) solid_waste->mix_solid collect_liquid Collect in Labeled, Sealed Waste Solvent Container liquid_waste->collect_liquid collect_labware Collect in Labeled Biohazard Bag or Sharps Container contaminated_labware->collect_labware seal_solid Seal in Labeled Container mix_solid->seal_solid ehs_consult Consult Institutional EHS Guidelines seal_solid->ehs_consult collect_liquid->ehs_consult collect_labware->ehs_consult waste_pickup Arrange for Pickup by Licensed Waste Vendor ehs_consult->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: this compound Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarifications.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sifuvirtide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling Sifuvirtide. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound is a potent, synthetic peptide-based HIV fusion inhibitor.[1][2][3] While specific toxicity data is limited, its potent biological activity necessitates handling with care to avoid potential health risks.

Personal Protective Equipment (PPE)

All personnel must use the personal protective equipment outlined below when handling this compound in powdered or solubilized form. The required PPE is determined by the potential for exposure during specific procedures.

Equipment Specification Purpose
Gloves Disposable, powder-free nitrile glovesPrevents skin contact. Double gloving is recommended when handling concentrated solutions or the neat powder.
Eye Protection Safety glasses with side shields or splash gogglesProtects eyes from splashes and aerosols.
Lab Coat Disposable or dedicated lab coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the lyophilized powder outside of a containment device to prevent inhalation.

Operational Plans: Step-by-Step Guidance

Donning and Doffing PPE Workflow

Proper technique in putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in designated area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash Wash Hands Thoroughly Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff4->Wash

Figure 1: PPE Donning and Doffing Workflow.
Handling of Lyophilized this compound Powder

  • Preparation: Conduct all manipulations of this compound powder within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

  • Weighing: Use a dedicated, calibrated analytical balance. Tare the weigh boat or container before adding the powder.

  • Reconstitution: Add the solvent slowly and carefully to the vial containing the lyophilized powder to avoid aerosolization. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.

Disposal Plans

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. All waste contaminated with this compound should be treated as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Unused this compound Labeled hazardous waste containerDispose of in accordance with institutional and local regulations for chemical waste.
Contaminated PPE Labeled hazardous waste bagAll gloves, lab coats, and other disposable PPE that have come into contact with this compound must be disposed of as hazardous waste.
Contaminated Labware Sharps container (for needles/syringes) or hazardous waste containerNeedles and syringes must be placed directly into a sharps container without recapping.[4] Other contaminated labware should be decontaminated with a suitable disinfectant or disposed of as hazardous waste.
Liquid Waste Labeled hazardous waste containerCollect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous waste disposal.

Emergency Procedures: Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Spill_Response Alert 1. Alert others in the area Evacuate 2. Evacuate the immediate area (if necessary) Alert->Evacuate PPE 3. Don appropriate PPE Evacuate->PPE Contain 4. Contain the spill PPE->Contain Clean 5. Clean and decontaminate Contain->Clean Dispose 6. Dispose of waste Clean->Dispose Report 7. Report the incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.